N-Acetyl-L-norvaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420760 | |
| Record name | N-ACETYL-L-NORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15891-50-6 | |
| Record name | N-Acetyl-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15891-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-ACETYL-L-NORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is N-Acetyl-L-norvaline's mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound, a modified form of the non-proteinogenic amino acid L-norvaline, is a molecule of significant interest in metabolic regulation and therapeutic development. While much of the existing research focuses on its parent compound, L-norvaline, the acetylation is presumed to enhance its pharmacokinetic properties, potentially increasing stability and bioavailability. The principal mechanism of action for L-norvaline is the competitive inhibition of arginase, an enzyme that plays a critical role in the urea cycle by converting L-arginine to ornithine and urea. By inhibiting arginase, this compound effectively increases the intracellular pool of L-arginine, redirecting this substrate toward the nitric oxide synthase (NOS) pathway. This redirection leads to an enhanced production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune response. This guide provides a detailed exploration of this primary mechanism, supported by experimental methodologies and data from in vitro and in vivo studies.
Introduction: The Significance of this compound
L-norvaline is a structural isomer of the branched-chain amino acid (BCAA) valine, distinguished by its linear five-carbon side chain.[1][2] Unlike the 20 canonical amino acids, it is not incorporated into proteins during translation but exerts unique biological effects.[1] The addition of an N-acetyl group to L-norvaline creates this compound. While direct pharmacokinetic studies on this compound are not extensively published, N-acetylation of other amino acids, such as cysteine (to form N-Acetylcysteine, or NAC), is known to improve oral bioavailability and metabolic stability.[3][4] It is therefore hypothesized that this compound acts as a more stable pro-drug, delivering the active L-norvaline moiety to its target enzyme, arginase.
Core Mechanism of Action: Arginase Inhibition
The central tenet of this compound's activity lies in the inhibition of arginase by its active form, L-norvaline.[1][5][6]
The L-Arginine Metabolic Fork: Arginase vs. Nitric Oxide Synthase (NOS)
In numerous cell types, particularly endothelial cells, the amino acid L-arginine stands at a critical metabolic crossroads, where it serves as a common substrate for two competing enzymes:
-
Arginase: This enzyme hydrolyzes L-arginine to produce L-ornithine and urea, a key step in the urea cycle.[1]
-
Nitric Oxide Synthase (NOS): This family of enzymes (including endothelial eNOS and neuronal nNOS) oxidizes L-arginine to produce nitric oxide (NO) and L-citrulline.[7]
The balance between these two enzymes dictates the bioavailability of L-arginine for NO production. Under conditions where arginase activity is elevated, L-arginine is depleted, thereby limiting NO synthesis and contributing to pathologies like endothelial dysfunction.[8]
L-Norvaline as a Competitive Inhibitor
L-norvaline acts as a competitive or mixed inhibitor of the arginase enzyme.[1][5][9] It binds to the active site of arginase, preventing L-arginine from being hydrolyzed.[5] This inhibition effectively "spares" the L-arginine pool, making more of the substrate available for nitric oxide synthase.[6][10] The downstream consequence is a significant increase in the rate of NO synthesis.[1][6] This indirect enhancement of NO production is the primary therapeutic rationale for its use.[5]
Experimental Validation and Methodologies
The arginase-inhibiting properties of L-norvaline have been validated through a series of in vitro and in vivo experiments.
In Vitro Arginase Inhibition Assay
The most direct method to confirm the mechanism of action is to measure the inhibition of arginase activity in a controlled enzymatic assay. The principle involves quantifying the product of the arginase reaction, urea, in the presence and absence of the inhibitor.
Experimental Protocol: Colorimetric Arginase Activity Assay
This protocol is adapted from commercially available kits and established methodologies.[11][12][13]
-
Enzyme Activation: Dilute purified arginase enzyme to a working concentration (e.g., 0.0012 units/µL) and activate by incubating with a manganese solution (a required cofactor) for 10-15 minutes at 25-37°C.[11]
-
Inhibitor Preparation: Prepare a stock solution of this compound in ultrapure water and create a serial dilution to test a range of concentrations.
-
Reaction Setup: In a 96-well microplate, add the following to respective wells:
-
Blank Wells: Ultrapure water.
-
Control Wells (100% Activity): Activated arginase enzyme.
-
Inhibitor Wells: Activated arginase enzyme and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.[11]
-
Reaction Initiation: Add a buffered L-arginine substrate solution to all wells except the blank. Tap the plate to mix.[11]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow the enzymatic reaction to proceed.[11][12]
-
Reaction Termination & Color Development: Add a urea reagent to all wells. This reagent stops the arginase reaction and contains a chromogen that reacts specifically with the urea produced, forming a colored complex.[11]
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for full color development.[11]
-
Measurement: Read the absorbance of the plate at 430 nm using a microplate reader.[11]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor wells to the control wells. This data can be used to determine the IC₅₀ value of the compound.
In Vivo and Cell-Based Evidence
The endothelium-protective effects of L-norvaline, stemming from its arginase inhibition, have been demonstrated in various models.
-
Endothelial Cell Models: L-norvaline has been shown to possess anti-inflammatory properties in human endothelial cells.[14] Studies show it can reverse endothelial cell aging and prevent endothelial dysfunction.[10][15]
-
Animal Models of Endothelial Dysfunction: In rat models where endothelial dysfunction is induced by inhibiting NOS with L-NAME (N G-nitro-L-arginine methyl ester), administration of L-norvaline prevents the development of systemic endothelial dysfunction, demonstrating its ability to restore NO availability.[10]
-
Neuroprotection Models: In a triple-transgenic mouse model of Alzheimer's disease, L-norvaline treatment reversed cognitive decline, reduced β-amyloid plaques, and alleviated neuroinflammation (microgliosis).[16] These neuroprotective effects are linked to its ability to improve cerebral blood flow via NO and modulate inflammatory pathways.[1][16]
| Model System | Key Findings | Implication for Mechanism of Action | References |
| Human Endothelial Cells | Exhibits anti-inflammatory properties. | Suggests direct cellular effects beyond simple substrate redirection. | [14] |
| L-NAME Treated Rats | Prevents systemic endothelial dysfunction. | Confirms in vivo efficacy in preserving NO-dependent vascular function. | [10] |
| Alzheimer's Disease Mice | Reduces β-amyloid, neuroinflammation, and cognitive decline. | Highlights therapeutic potential in neurodegenerative diseases via NO modulation and anti-inflammatory effects. | [16] |
Secondary Mechanisms and Cytotoxicity Considerations
While arginase inhibition is the primary mechanism, other biological activities and potential toxicities have been reported for L-norvaline.
-
Branched-Chain Amino Acid Aminotransferase (BCAT) Interaction: L-norvaline can act as a substrate for BCAT, an enzyme present in neurons.[14] This interaction can lead to an increase in glutamate production, which, if not properly regulated, could contribute to excitotoxicity.[14]
-
Cytotoxicity Controversy: Some in vitro studies using high concentrations of L-norvaline (e.g., >125 µM) have reported cytotoxicity and mitochondrial dysfunction in cell lines.[9][17] This toxicity may be due to its ability to mimic other amino acids, thereby interfering with metabolic pathways.[17] However, critics argue these concentrations are not physiologically relevant, and multiple in vivo studies have demonstrated a favorable safety profile and neuroprotective, rather than toxic, effects.[1][14]
Conclusion for Drug Development Professionals
This compound presents a compelling profile as a modulator of the L-arginine/NO pathway. Its core mechanism—the inhibition of arginase by its active L-norvaline form—is well-supported by biochemical and in vivo data. This action leads to increased L-arginine bioavailability for NOS, resulting in enhanced NO production. The N-acetyl modification is rationally expected to confer superior pharmacokinetic properties, making it a more viable candidate for oral administration than its parent compound.
The therapeutic potential spans cardiovascular conditions characterized by endothelial dysfunction and neurodegenerative disorders where impaired blood flow and inflammation are contributing factors. Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profile of this compound itself and further exploring its long-term safety in preclinical models to fully validate its potential as a therapeutic agent.
References
- Catalyst University. (2019, March 9).
- The Supplement Engineer. (2022, October 7). Is L-Norvaline Bad for the Brain?.
- Iftikhar, M., et al. (2019).
- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Pokrovskiy, M. V., et al. (n.d.). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction.
- Polis, B., et al. (n.d.). L-Norvaline, a new therapeutic agent against Alzheimer's disease. PubMed Central.
- Sigma-Aldrich. (n.d.). L-Norvaline arginaseinhibitor 6600-40-4.
- Shatanawi, A., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology.
- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro.
- Ramirez-Sanchez, I., et al. (n.d.). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. PubMed Central.
- HSN. (n.d.). Norvaline: Nitric oxide booster.
- Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin.
- Corral-Jara, K. F., et al. (n.d.). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH.
- Konovalova, E. A., & Chernomortseva, E. S. (2019). The study of the endothelial protective properties of the L-norvaline combination with mexidol in the simulation of L-NAME-induced NO deficiency. Research Results in Pharmacology.
- Wikipedia. (n.d.). Nitric oxide synthase.
- Sigma-Aldrich. (n.d.). Arginase Activity Assay Kit (MAK112) - Technical Bulletin.
- Tsai, K. C., et al. (n.d.). Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease. PubMed Central.
- Olsson, B., et al. (n.d.). Pharmacokinetics and Bioavailability of Reduced and Oxidized N-Acetylcysteine. SpringerLink.
- Novus Biologicals. (n.d.). Arginase Assay Kit.
- Wikipedia. (n.d.). Norvaline.
Sources
- 1. lifetein.com [lifetein.com]
- 2. Norvaline - Wikipedia [en.wikipedia.org]
- 3. Multiple-Dose Pharmacokinetics and Pharmacodynamics of N-Acetylcysteine in Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hsnstore.eu [hsnstore.eu]
- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 9. supplementengineer.com [supplementengineer.com]
- 10. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-L-norvaline and the Arginase Inhibition Pathway
Abstract
The metabolic fate of L-arginine represents a critical control point in numerous physiological and pathological processes. Two key enzymes, arginase and nitric oxide synthase (NOS), compete for this common substrate, leading to vastly different downstream effects. Arginase hydrolyzes L-arginine to L-ornithine and urea, a pathway crucial for the urea cycle and the production of polyamines and proline for cellular proliferation.[1][2] Conversely, NOS oxidizes L-arginine to produce nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1][2] An imbalance in this enzymatic competition, often characterized by upregulated arginase activity, can lead to diminished NO bioavailability, contributing to endothelial dysfunction and the pathology of various cardiovascular diseases.[3][4] This guide provides a detailed examination of N-Acetyl-L-norvaline (a derivative of the arginase inhibitor L-norvaline) and its role within the arginase inhibition pathway as a strategy to restore NO homeostasis. We will explore the underlying biochemical mechanisms, present detailed protocols for quantifying arginase inhibition, and discuss the therapeutic implications for researchers and drug development professionals.
The L-Arginine Crossroads: Arginase vs. Nitric Oxide Synthase
L-arginine metabolism is a fundamental bifurcation in cellular biochemistry. The partitioning of this semi-essential amino acid is dictated by the relative expression and activity of arginase and NOS isozymes.[1]
-
Arginase Pathway: Mammals express two arginase isoforms: Arginase I (cytosolic) and Arginase II (mitochondrial).[5] While functionally similar, they differ in tissue distribution and regulation.[6] Arginase I is highly expressed in the liver as a key component of the urea cycle, while Arginase II is found in extrahepatic tissues like the kidneys and plays a role in regulating local L-arginine concentrations.[7] Upregulated arginase activity depletes the L-arginine pool available for NOS, thereby impairing NO production.[8][9] This substrate depletion is a key mechanism in the pathophysiology of diseases like hypertension, atherosclerosis, and diabetes-associated endothelial dysfunction.[3]
-
Nitric Oxide Synthase (NOS) Pathway: Three main isoforms of NOS exist: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). eNOS and nNOS are constitutively expressed and calcium-dependent, responsible for basal NO production that regulates blood pressure and neuronal signaling. iNOS is expressed in immune cells like macrophages following inflammatory stimuli and produces large, sustained amounts of NO for host defense.[1] In conditions of limited L-arginine, NOS can become "uncoupled," producing superoxide anions instead of NO, which contributes to oxidative stress.
The competition for L-arginine is therefore a critical determinant of vascular health and immune function.[2] Inhibiting arginase activity has emerged as a promising therapeutic strategy to enhance NO production by increasing the availability of L-arginine for NOS.[8][10]
Figure 1: The competitive pathways of L-arginine metabolism.
This compound as an Arginase Inhibitor
L-norvaline is a non-proteinogenic amino acid, structurally an isomer of valine, that acts as a competitive inhibitor of arginase.[11] Its inhibitory action is attributed to its ability to compete with L-arginine for the active site of the arginase enzyme.[12] By blocking arginase, L-norvaline effectively conserves the intracellular pool of L-arginine, making more of the substrate available for NOS to produce NO.[11][12] This mechanism is believed to underlie its beneficial effects on endothelial function.[8]
This compound is an acetylated derivative of L-norvaline. Acetylation is a common medicinal chemistry strategy to improve the pharmacokinetic properties of a parent molecule, such as its stability, solubility, or cell permeability. While much of the foundational research has been conducted on L-norvaline, this compound is utilized with the same mechanistic goal: to inhibit arginase and subsequently boost NO production.
Key Inhibitors of Arginase:
While this guide focuses on this compound, it is important to recognize other classes of arginase inhibitors that have been developed for research and therapeutic purposes.
| Inhibitor Class | Examples | Mechanism of Action |
| Amino Acid Analogs | L-norvaline, this compound | Competitive inhibition, mimics the substrate L-arginine.[11][12] |
| N-hydroxy-guanidiniums | NOHA, nor-NOHA | Displaces the metal-bridging hydroxide ion in the enzyme's active site.[3] |
| Boronic Acid Derivatives | ABH, BEC | Mimics the tetrahedral transition state of the arginase-catalyzed reaction.[13] |
Experimental Protocols for Assessing Arginase Inhibition
Validating the efficacy of an arginase inhibitor like this compound requires robust and reproducible experimental methods. The most direct approach is to measure the activity of the arginase enzyme by quantifying the production of one of its products, typically urea or L-ornithine.
Workflow for In Vitro Arginase Inhibition Assay
This workflow outlines the key steps for determining the inhibitory potential of a compound on purified arginase or in a biological lysate.
Figure 2: General workflow for a colorimetric arginase inhibition assay.
Detailed Protocol: Colorimetric Quantification of Urea Production
This protocol is adapted from established methods for quantifying urea, a direct product of arginase activity.[14][15] It is suitable for a 96-well microplate format, enabling higher throughput screening.
Expertise & Causality: This assay measures the endpoint accumulation of urea. The choice of a colorimetric method offers a balance of sensitivity, cost-effectiveness, and throughput compared to radioisotope or chromatography-based methods.[16] The reaction is initiated by the addition of the substrate (L-arginine) and terminated by a specialized urea reagent or strong acid, which denatures the enzyme, ensuring a precise reaction time.[15][16]
A. Reagents and Equipment
-
Arginase Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂). Causality Note: Arginase is a manganese metalloenzyme; Mn²⁺ is a required cofactor for its catalytic activity.
-
L-Arginine Substrate Solution: (e.g., 0.5 M in water, pH adjusted to 9.7). Causality Note: The optimal pH for arginase activity is high; however, the assay is typically run at a physiological pH (7.5) or a compromise pH to assess inhibitors under relevant conditions.
-
This compound (NALN) Stock Solution: (e.g., 100 mM in ultrapure water or appropriate solvent).
-
Arginase Enzyme: Purified bovine liver arginase or cell/tissue lysate.
-
Urea Reagent: (e.g., Sigma-Aldrich MAK328 kit reagent or a mixture of α-isonitrosopropiophenone/diacetyl monoxime and acid). Causality Note: This reagent reacts with urea under acidic and heated conditions to produce a colored product.
-
Urea Standard Curve: A series of known urea concentrations (e.g., 0 to 10 nmol/well) for quantification.
-
96-well microplate
-
Microplate reader (430 nm absorbance)
-
Incubator (37°C)
B. Step-by-Step Methodology
-
Prepare Urea Standards: Add known amounts of urea to several wells to generate a standard curve. Bring the final volume to 50 µL with Assay Buffer.
-
Prepare Samples: In separate wells, add the following:
-
Blank (No Enzyme): 45 µL Assay Buffer + 5 µL Vehicle.
-
Positive Control (100% Activity): 40 µL Assay Buffer + 5 µL Vehicle + 5 µL Arginase Enzyme.
-
Inhibitor Wells: 40 µL Assay Buffer + 5 µL NALN (at various final concentrations) + 5 µL Arginase Enzyme.
-
-
Pre-incubation: Gently tap the plate to mix. Incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the arginase before the substrate is introduced.[15]
-
Reaction Initiation: Add 5 µL of the L-Arginine Substrate Solution to all wells except the Blank. Add 5 µL of ultrapure water to the Blank well.[15]
-
Reaction Incubation: Mix by tapping the plate. Incubate for 30-60 minutes at 37°C. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Reaction Termination: Add 200 µL of Urea Reagent to all wells.[15] This stops the enzymatic reaction.
-
Color Development: Incubate the plate for 60 minutes at room temperature or as specified by the reagent manufacturer (some methods require heating).[15]
-
Measurement: Read the absorbance at 430 nm (A₄₃₀) using a microplate reader.[15]
C. Data Analysis & Trustworthiness
-
Subtract the A₄₃₀ of the Blank from all other readings to correct for background absorbance.
-
Plot the corrected A₄₃₀ values for the Urea Standards against their concentrations to generate a standard curve. Use the linear regression equation to determine the amount of urea produced in each sample well.
-
Calculate the percent inhibition for each NALN concentration using the following formula: % Inhibition = (1 - (Urea_Inhibitor / Urea_PositiveControl)) * 100
-
Plot the % Inhibition against the logarithm of the NALN concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Self-Validation: The system is validated by the inclusion of a positive control (uninhibited enzyme) and a blank (no substrate or no enzyme), which define the dynamic range of the assay. The linearity of the urea standard curve confirms the accuracy of the quantification method.
Therapeutic Implications and Future Directions
The upregulation of arginase is implicated in a range of diseases characterized by reduced NO bioavailability.[3] Therefore, inhibitors like this compound hold significant therapeutic potential.
-
Cardiovascular Disease: In conditions such as hypertension, atherosclerosis, and diabetes-induced vasculopathy, increased arginase activity in endothelial cells reduces NO production, leading to impaired vasodilation.[3] Arginase inhibition can restore endothelial function and improve blood flow.[8]
-
Immuno-Oncology: Arginase produced by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment depletes L-arginine, which impairs T-cell proliferation and function.[13] Inhibiting arginase can enhance anti-tumor immune responses.[17]
-
Pulmonary Hypertension: Increased arginase expression and activity contribute to the pathology of pulmonary hypertension.[4] Arginase inhibitors have been shown to reduce pulmonary resistance and attenuate the disease in preclinical models.[4]
Future research should focus on developing isoform-selective arginase inhibitors to target either Arginase I or Arginase II, which may offer improved therapeutic windows and reduced off-target effects.[13] Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of compounds like this compound is essential for their successful clinical translation.
References
-
Steppan, J., Nyhan, D., & Berkowitz, D. E. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. [Link]
-
Ramirez-Sanchez, I., et al. (2021). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. PubMed Central. [Link]
-
Nocentini, A., et al. (2024). Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Osuji, J. C., et al. (2007). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. National Institutes of Health. [Link]
-
Catalyst University. (2019). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. [Link]
-
The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain? The Supplement Engineer. [Link]
-
Scialpi, F., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. PubMed Central. [Link]
-
LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
CD Biosynsis. (n.d.). Arginase Inhibitors. CD Biosynsis. [Link]
-
Pokrovskii, M. V., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. PubMed Central. [Link]
-
Rath, M., et al. (2014). Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. PubMed Central. [Link]
-
Morris, S. M., Jr. (2018). Determination of Mammalian Arginase Activity. ResearchGate. [Link]
-
Pokrovskii, M.V., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. ResearchGate. [Link]
-
BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Caldwell, R. B., et al. (2015). Arginase: A Multifaceted Enzyme Important in Health and Disease. PubMed Central. [Link]
-
Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
ResearchGate. (n.d.). Pathway of L-arginine metabolism by nitric oxide synthase and arginase... ResearchGate. [Link]
-
Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Genesis Drug Discovery & Development. [Link]
-
Jones, A. M., et al. (2007). Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man. PubMed Central. [Link]
-
PLOS One. (2013). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS One. [Link]
-
Frontiers. (2022). Arginase: Mechanisms and Clinical Application in Hematologic Malignancy. Frontiers. [Link]
-
Berkowitz, D. E., et al. (2003). ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization. Semantic Scholar. [Link]
Sources
- 1. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lifetein.com [lifetein.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arginase Inhibitors - CD Biosynsis [biosynsis.com]
Chemical and physical properties of N-Acetyl-L-norvaline
An In-Depth Technical Guide to N-Acetyl-L-norvaline: Synthesis, Characterization, and Physicochemical Properties
This guide provides a comprehensive technical overview of this compound, a derivative of the non-proteinogenic amino acid L-norvaline. Designed for researchers, chemists, and drug development professionals, this document details the molecule's fundamental properties, provides robust protocols for its synthesis and characterization, and discusses its biological context and potential applications. While experimental data for this specific molecule is not abundant in public literature, this guide leverages established chemical principles and comparative data from structurally similar analogs to provide a reliable and practical framework for its study.
Molecular Profile and Physicochemical Properties
This compound is the N-acetylated form of L-norvaline, an isomer of the proteinogenic amino acid valine. The addition of an acetyl group to the alpha-amino group modifies the molecule's polarity, acidity, and biological interactions.
Table 1: Identifiers and Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-acetamidopentanoic acid | [1] |
| Synonyms | AC-NVA-OH, Acetyl-L-norvaline, (S)-2-Acetamidopentanoic acid | [1] |
| CAS Number | 15891-50-6 | [1] |
| Molecular Formula | C₇H₁₃NO₃ | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | White powder | Inferred from analogs |
| Computed XLogP3 | 0.2 | [1] |
| H-Bond Donors | 2 | [1] |
| H-Bond Acceptors | 3 | [1] |
Comparative Analysis with N-Acetyl-L-valine
Due to the scarcity of experimental data for this compound, a comparative analysis with its structural isomer, N-Acetyl-L-valine, is instructive. The only structural difference is the side chain: a propyl group in norvaline versus an isopropyl group in valine. This subtle change is expected to result in very similar physicochemical properties.
Table 2: Experimental Properties of N-Acetyl-L-valine and Expected Properties of this compound
| Property | N-Acetyl-L-valine (Experimental) | This compound (Predicted) | Rationale for Prediction |
|---|---|---|---|
| Melting Point | 163-165 °C | Slightly lower than N-Acetyl-L-valine | The linear side chain of norvaline may lead to less efficient crystal packing compared to the branched chain of valine, slightly lowering the melting point. |
| Solubility in Water | 37.1 mg/mL at 25 °C[2] | Similar to N-Acetyl-L-valine | Both molecules have identical polar functional groups (amide, carboxylic acid) and similar hydrocarbon content, suggesting comparable aqueous solubility. |
| logP | 0.30[2] | Slightly higher than N-Acetyl-L-valine | The linear alkyl chain in norvaline is slightly more hydrophobic than the branched isopropyl group, which may lead to a marginal increase in the partition coefficient. |
Synthesis of this compound
The most direct and common method for the N-acetylation of amino acids is the reaction with acetic anhydride under controlled pH conditions.[3][4] This procedure is robust, high-yielding, and avoids racemization at the chiral center.
Synthesis Workflow Diagram
Caption: Reaction workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
L-norvaline (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Sodium Hydroxide (NaOH), 2M solution
-
Hydrochloric Acid (HCl), 3M solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: Dissolve L-norvaline (e.g., 11.7 g, 0.1 mol) in 100 mL of deionized water in a 250 mL beaker.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C with gentle stirring.
-
Reaction: While monitoring the pH, slowly add acetic anhydride (e.g., 14.2 mL, 0.15 mol) dropwise. Concurrently, add 2M NaOH solution as needed to maintain the pH of the reaction mixture between 8 and 10. The causality here is critical: the reaction consumes base, and maintaining a basic pH ensures the amino group is deprotonated and nucleophilic enough to attack the anhydride.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Acidification: Cool the solution again in an ice bath and slowly acidify to a pH of approximately 2 by adding 3M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot water/ethanol mixture to obtain pure this compound as a white crystalline solid.
-
Final Drying: Dry the purified crystals under vacuum overnight.
Analytical Characterization Workflow
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation. The spectra should be compared with those of the starting material (L-norvaline) and a close structural analog (N-Acetyl-L-valine)[2].
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal will be broad.
-
~8.0 ppm (d, 1H): Amide proton (-NH-). The coupling to the alpha-proton will result in a doublet.
-
~4.1 ppm (m, 1H): Alpha-proton (-CH-). It will be a multiplet due to coupling with the amide proton and the adjacent CH₂ group.
-
~1.85 ppm (s, 3H): Acetyl methyl protons (-CH₃). This will be a sharp singlet.
-
~1.5 ppm (m, 2H): Beta-protons (-CH₂-).
-
~1.3 ppm (m, 2H): Gamma-protons (-CH₂-).
-
~0.85 ppm (t, 3H): Terminal methyl protons (-CH₃). Coupling to the adjacent CH₂ group will produce a triplet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
~174 ppm: Carboxylic acid carbon (-COOH).
-
~170 ppm: Amide carbonyl carbon (-C=O).
-
~55 ppm: Alpha-carbon (-CH-).
-
~34 ppm: Beta-carbon (-CH₂-).
-
~22 ppm: Acetyl methyl carbon (-CH₃).
-
~19 ppm: Gamma-carbon (-CH₂-).
-
~14 ppm: Terminal methyl carbon (-CH₃).
Mass Spectrometry (MS)
LC-MS is the preferred method for determining the molecular weight and assessing purity.[5]
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes.
Expected Results:
-
Molecular Weight: 159.18 g/mol
-
Positive ESI Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 160.1, and potentially the sodium adduct [M+Na]⁺ at m/z 182.1.
-
Negative ESI Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 158.1.
-
Fragmentation: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely show characteristic losses, such as the loss of water (H₂O) and ketene (C₂H₂O).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol:
-
Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorption Bands:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3300 cm⁻¹: N-H stretch of the secondary amide.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1640 cm⁻¹: C=O stretch of the amide (Amide I band).
-
~1550 cm⁻¹: N-H bend of the amide (Amide II band).
Biological Context and Potential Applications
The biological significance of this compound is primarily inferred from its parent compound, L-norvaline, and the general effects of N-acetylation.
Relationship to L-Norvaline
L-norvaline is a known inhibitor of the enzyme arginase.[6] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO). NO is a critical signaling molecule involved in vasodilation. This mechanism is the basis for L-norvaline's use in sports supplements to enhance blood flow.[3] Furthermore, this activity has led to research into L-norvaline as a potential therapeutic agent for conditions where endothelial dysfunction is a factor, including Alzheimer's disease.[7][8]
Caption: L-Norvaline inhibits arginase, increasing L-arginine for NO synthesis.
Effects of N-Acetylation and Applications
N-acetylation is a common metabolic process that can alter a molecule's function, stability, and transport characteristics.[5] For amino acids, N-acetylation can increase lipophilicity and potentially facilitate transport across biological membranes.
This compound is utilized in several research and industrial fields:
-
Peptide Synthesis: It serves as a building block in the synthesis of specialized peptides.
-
Pharmaceutical Research: It is explored as a scaffold in drug design and for studying enzyme activity.
-
Biotechnology: Researchers may use it to modify proteins, potentially enhancing their stability.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Statement | Class |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |
Handling Precautions:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, tightly sealed container.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66789, N-Acetyl-L-valine. PubChem. Retrieved January 27, 2026, from [Link].
-
Manjula, K., & Suresh, S. (2018). Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708661, this compound. PubChem. Retrieved January 27, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. PubChem. Retrieved January 27, 2026, from [Link].
-
LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
Polis, B., Srikanth, K. D., Gurevich, V., Gil-Henn, H., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 14(9), 1562–1563. [Link]
-
Samson, A. O., Gurevich, V., & Polis, B. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1094–1108. [Link]
-
Wentao, Y., Zhang, H., Chen, G., & Chunyan, T. (2004). Novel method for spectrophotometric determination of l-tryptophan in the enzymatic resolution of dl-n-acetyl-tryptophan. Microchimica Acta, 146, 285-290. [Link]
-
Waluk, D. P., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link]
-
Krishna, R. V., et al. (2013). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 797845. [Link]
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Dzimbova, T. A., et al. (2015). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of Molecular Structure, 1084, 24-31. [Link]
Sources
- 1. This compound | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. lifetein.com [lifetein.com]
- 7. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Neuroprotective Effects of N-Acetyl-L-norvaline
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the potential neuroprotective effects of N-Acetyl-L-norvaline. While the parent compound, L-norvaline, has demonstrated neuroprotective properties in preclinical models of Alzheimer's disease and ischemic stroke, the therapeutic potential of its N-acetylated form remains a compelling area of inquiry. N-acetylation is a promising strategy for enhancing the bioavailability and blood-brain barrier permeability of therapeutic agents.[1][2][3] This guide synthesizes the established neuroprotective mechanisms of L-norvaline with the pharmacokinetic advantages conferred by N-acetylation, presenting a robust rationale and detailed experimental workflows for the systematic evaluation of this compound as a novel neuroprotective agent. We provide in-depth, field-proven protocols for in vitro and in vivo studies, encompassing cell-based assays, animal models of neurodegeneration and stroke, behavioral assessments, and key biochemical and histological analyses.
Introduction: The Scientific Rationale for Investigating this compound
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, and acute neurological injuries like ischemic stroke represent a significant and growing global health burden. A key pathological feature in many of these conditions is neuronal cell death, driven by a complex interplay of excitotoxicity, oxidative stress, and neuroinflammation.[4] Consequently, the development of effective neuroprotective agents that can mitigate this neuronal loss is a paramount goal in neuroscience research.
L-norvaline, a non-proteinogenic amino acid, has emerged as a promising neuroprotective candidate.[5] Its primary mechanism of action is the inhibition of the enzyme arginase, which catabolizes L-arginine.[5] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO).[5] In the central nervous system, NO plays a crucial role in vasodilation, improving cerebral blood flow and reducing neuronal susceptibility to oxidative stress.[6] Furthermore, preclinical studies have shown that L-norvaline can reduce beta-amyloid plaque burden, microgliosis, and astrodegeneration in a mouse model of Alzheimer's disease, leading to improved cognitive function.[7][8][9]
Despite these promising findings, the therapeutic application of L-norvaline may be limited by its pharmacokinetic properties, including its ability to efficiently cross the blood-brain barrier (BBB). N-acetylation, the addition of an acetyl group to the nitrogen atom of an amino acid, is a well-established strategy to enhance the lipophilicity of molecules, thereby improving their ability to penetrate the BBB.[1][2][10] This chemical modification can transform a hydrophilic compound into a more fat-soluble prodrug that can more readily diffuse across the lipid-rich membranes of the BBB.[1][2] Once in the brain, the acetyl group can be cleaved by endogenous enzymes, releasing the active parent compound.[1]
This guide, therefore, puts forth a detailed investigative framework to explore the hypothesis that This compound represents a novel and potentially superior neuroprotective agent compared to its parent compound, L-norvaline, due to enhanced central nervous system bioavailability.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its investigation.
| Property | Value | Source |
| IUPAC Name | (2S)-2-acetamidopentanoic acid | PubChem |
| Molecular Formula | C7H13NO3 | PubChem |
| Molecular Weight | 159.18 g/mol | PubChem |
| CAS Number | 15891-50-6 | PubChem |
Proposed Neuroprotective Mechanism of Action
The proposed neuroprotective mechanism of this compound is predicated on a synergistic combination of the known pharmacological actions of L-norvaline and the anticipated pharmacokinetic benefits of N-acetylation.
Figure 1: Proposed mechanism of action for this compound.
In Vitro Assessment of Neuroprotective Efficacy
Initial screening of the neuroprotective potential of this compound should be conducted using established in vitro models of neuronal injury. These assays provide a controlled environment to assess direct effects on neuronal viability and key pathological pathways.
Cell Culture and Treatment
-
Cell Line: A human neuroblastoma cell line, such as SK-N-SH or SH-SY5Y, is a suitable model for initial studies.[11]
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Treatment Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Pre-treat cells with varying concentrations of this compound for 2-24 hours before inducing neuronal damage.[5]
-
Induction of Neuronal Injury
-
Oxidative Stress Model: Induce oxidative stress by exposing cells to hydrogen peroxide (H2O2) or glutamate.
-
Excitotoxicity Model: Treat cells with N-methyl-D-aspartate (NMDA) or kainic acid.
-
Amyloid-β Toxicity Model: Expose cells to aggregated amyloid-β (Aβ) peptides (e.g., Aβ1-42) to mimic Alzheimer's disease pathology.[11]
Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Measurement of Oxidative Stress:
-
ROS Assay: Use a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA) to measure intracellular reactive oxygen species.
-
Glutathione (GSH) Assay: Quantify the levels of the endogenous antioxidant glutathione.
-
-
Apoptosis Assays:
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
In Vivo Evaluation of Neuroprotective Effects
Following promising in vitro results, the neuroprotective efficacy of this compound must be validated in relevant animal models of neurological disease.
Animal Models
-
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
-
The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in rodents.[8] A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, leading to cortical and striatal infarcts.[8] Reperfusion can be achieved by withdrawing the filament after a defined period.[8]
-
-
Alzheimer's Disease Model: 3xTg-AD Mice
-
The triple-transgenic (3xTg-AD) mouse model harbors three human gene mutations (APP, PSEN1, and tau) and develops both amyloid-β plaques and neurofibrillary tangles, closely mimicking the pathology of Alzheimer's disease.
-
Treatment Paradigm
-
Route of Administration: this compound can be administered via oral gavage, intraperitoneal injection, or dissolved in the drinking water.
-
Dosing Regimen: The optimal dose and treatment duration should be determined through dose-response studies. Treatment can be initiated before (prophylactic) or after (therapeutic) the induction of neuronal injury.
Behavioral Assessments
-
Motor Function (Stroke Model):
-
Neurological Deficit Score: A graded scoring system to assess motor impairments.
-
Rotarod Test: Measures motor coordination and balance.
-
-
Cognitive Function (Alzheimer's Model):
-
Morris Water Maze: Assesses hippocampal-dependent spatial learning and memory.[6][12][13][14][15] The mouse must learn the location of a hidden platform in a circular pool of opaque water using distal visual cues.[14]
-
Elevated Plus Maze: Evaluates anxiety-like behavior based on the animal's natural aversion to open and elevated spaces.[9][16][17][18][19]
-
Histological and Biochemical Analyses
-
Infarct Volume Measurement (Stroke Model):
-
Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted tissue.
-
-
Immunohistochemistry:
-
Beta-Amyloid Staining: Use specific antibodies (e.g., 6E10) to visualize and quantify amyloid-β plaques in brain sections from 3xTg-AD mice.[20] Antigen retrieval with formic acid may be necessary.[21][22]
-
Microglia and Astrocyte Staining: Use markers like Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
Detailed Experimental Protocols
In Vitro Neuroprotection Assay Protocol
Figure 3: Workflow for the MCAO stroke model.
Step-by-Step Protocol:
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Surgical Procedure:
-
Make a midline incision in the neck and expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a silicon-coated 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for 60 minutes.
-
Withdraw the filament to allow for reperfusion of the ischemic territory.
-
-
Closure and Recovery:
-
Suture the incision and allow the animal to recover in a heated cage.
-
-
Neurological Assessment: Perform behavioral tests at 24, 48, and 72 hours post-MCAO.
Immunohistochemistry for Beta-Amyloid Protocol
Step-by-Step Protocol:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde.
-
Harvest the brain and post-fix overnight.
-
Cryoprotect the brain in 30% sucrose solution.
-
Cut 40 µm thick coronal sections on a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 95% formic acid for 5 minutes. [22] * Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate sections with a primary antibody against beta-amyloid (e.g., clone 6E10) overnight at 4°C. [20] * Wash and incubate with a biotinylated secondary antibody for 1 hour.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.
-
Develop the signal with diaminobenzidine (DAB) substrate.
-
-
Imaging and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Capture images using a brightfield microscope and quantify the amyloid plaque load using image analysis software.
-
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the investigation of this compound as a potential neuroprotective agent. By leveraging the known arginase-inhibiting and neuroprotective properties of L-norvaline and the potential for N-acetylation to enhance brain delivery, this research direction holds significant promise for the development of novel therapeutics for a range of devastating neurological disorders. The detailed protocols and experimental workflows presented herein are designed to enable a thorough and rigorous evaluation of this compelling candidate molecule.
References
-
Calingasan, N. Y., & Gibson, G. E. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. eNeuro, 5(5), ENEURO.0297-18.2018. [Link]
-
Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(12), 2236–2237. [Link]
-
Samardzic, K., & Rodgers, K. J. (2019). Protein supplement L-norvaline may lead to neurodegenerative diseases. Toxicology in Vitro, 55, 104789. [Link]
-
Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Journal of the American College of Nutrition, 39(1), 95–96. [Link]
-
Hertz, L., & Chen, Y. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]
-
Ng, C. F., & How, C. W. (2022). Neuroprotective agents in acute ischemic stroke. Exploratory Research and Hypothesis in Medicine, 7(1), 33-46. [Link]
-
Polis, B., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. ResearchGate. [Link]
-
El-Sahar, A. E., et al. (2017). Neuroprotective Effect of L-Norvaline against Ischemic Brain Damage in Rats. ResearchGate. [Link]
-
Geibl, F. F., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed. [Link]
-
Gorgani, N., et al. (2020). Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke. Journal of Stroke and Cerebrovascular Diseases, 29(8), 104953. [Link]
-
Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Norvaline. Caring Sunshine. [Link]
-
Drug Discovery and Development. (2023). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
LifeTein. (2023). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
- Google Patents. (n.d.). CA3097568A1 - Acetylated prodrugs for delivery across the blood-brain barrier.
-
Uchida, K., et al. (2011). Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model. The Journal of Histochemistry and Cytochemistry, 59(4), 357–373. [Link]
-
JoVE. (2023). Phase II Reactions: Acetylation Reactions. JoVE. [Link]
-
Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. [Link]
-
UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]
-
Rautio, J., et al. (2018). Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs). Pharmaceutics, 10(4), 203. [Link]
-
ResearchGate. (2014). How much brain tissue homogenate is needed for ELISA detection of cytokines?. ResearchGate. [Link]
-
Pardridge, W. M. (2005). Strategies for Enhanced Drug Delivery to the Central Nervous System. Pharmaceutical Technology. [Link]
-
Stroke Preclinical Assessment Network (SPAN). (2017). Rodent Stroke Model Guidelines for Pre-clinical Stroke Trials (1st edition). SPAN. [Link]
-
MDPI. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
Bio-Rad. (n.d.). β-Amyloid. Bio-Rad. [Link]
-
Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. [Link]
-
MMPC.org. (2024). Morris Water Maze. MMPC.org. [Link]
-
ResearchGate. (2018). N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific. ResearchGate. [Link]
-
FineTest. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. FineTest. [Link]
-
MDPI. (2021). Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration. MDPI. [Link]
-
ResearchGate. (2023). The experimental design using MCAO model. ResearchGate. [Link]
-
MDPI. (2021). Drug Delivery to the Brain: Recent Advances and Unmet Challenges. MDPI. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of visualized experiments : JoVE, (22), 1088. [Link]
-
JoVE. (2022). Morris Water Maze Experiment l Protocol Preview. YouTube. [Link]
-
Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. [Link]
-
Li, W., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Molecules, 27(5), 1543. [Link]
-
CORE Scholar. (2018). N-acetylcysteine Modulation of Mitochondrial Respiration and Blood Brain Barrier Permeability Is Time Dependent and Cell Type Specific. CORE Scholar. [Link]
-
Cyagen. (2023). Understanding the Morris Water Maze in Neuroscience. Cyagen. [Link]
-
Journal of Materials Chemistry B. (2021). advances and prospects of organic nanoparticle delivery systems for assisting drugs to cross the blood–brain barrier. Royal Society of Chemistry. [Link]
-
Scintica. (2022). Reversible Middle Cerebral Artery Occlusion MCAO with an Intraluminal Filament in Mice. YouTube. [Link]
-
Oakley, H., et al. (2006). Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. Methods in molecular biology (Clifton, N.J.), 317, 187–200. [Link]
-
MMPC.org. (2024). Elevated Plus Maze. MMPC.org. [Link]
-
DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. [Link]
-
MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. [Link]
-
MazeEngineers. (2017). Elevated Plus Maze: Understanding the Basics. MazeEngineers. [Link]
-
ResearchGate. (2015). Immunohistochemical Visualization of Amyloid-β Protein Precursor and Amyloid-β in Extra- and Intracellular Compartments in the Human Brain. ResearchGate. [Link]
Sources
- 1. CA3097568A1 - Acetylated prodrugs for delivery across the blood-brain barrier - Google Patents [patents.google.com]
- 2. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mmpc.org [mmpc.org]
- 7. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 11. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UC Davis - Morris Water Maze [protocols.io]
- 14. youtube.com [youtube.com]
- 15. cyagen.com [cyagen.com]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. biocare.net [biocare.net]
- 21. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 25. file.elabscience.com [file.elabscience.com]
An In-Depth Technical Guide to N-Acetyl-L-norvaline: Structure, Properties, and Scientific Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Core Tenets
N-Acetyl-L-norvaline is a derivative of the non-canonical, non-proteinogenic amino acid L-norvaline. While not incorporated into proteins during ribosomal translation, its parent compound, L-norvaline, exhibits significant biological activity, primarily as an inhibitor of the arginase enzyme.[1] This activity has positioned L-norvaline as a molecule of interest in therapeutic areas ranging from cardiovascular disease to neurodegenerative disorders like Alzheimer's disease.[2][3] The N-acetylation of L-norvaline modifies its chemical properties, creating a valuable tool for researchers. This guide provides a comprehensive technical overview of this compound, deconstructing its molecular structure and nomenclature, detailing its physicochemical properties, outlining a standard laboratory synthesis protocol, and exploring its applications and relevance in modern drug discovery and biochemical research.
Molecular Structure and Nomenclature
A precise understanding of a molecule's structure is fundamental to predicting its behavior and function. This compound possesses a straightforward yet distinct architecture that differentiates it from its proteinogenic isomers.
Molecular Structure Analysis
This compound is composed of a five-carbon pentanoic acid backbone. The key functional groups are:
-
Carboxylic Acid (-COOH): The acidic terminus of the molecule.
-
Acetamido Group (-NHCOCH₃): An amide linkage formed by the acetylation of the amino group of L-norvaline. This modification neutralizes the basicity of the original amino group and increases the molecule's lipophilicity.
-
Chiral Center (C2): The alpha-carbon is asymmetric, conferring optical activity. The "L" designation, or (S) configuration in Cahn-Ingold-Prelog terms, is crucial for its interaction with biological systems.
-
Propyl Side Chain (-CH₂CH₂CH₃): A linear three-carbon side chain that distinguishes it from its branched-chain isomer, N-Acetyl-L-valine.
Caption: 2D representation of this compound.
IUPAC Nomenclature Deconstruction
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is (2S)-2-acetamidopentanoic acid .[4] This name can be broken down to describe the structure unambiguously:
-
Pentanoic acid: This defines the parent chain as a five-carbon alkane with a carboxylic acid as the principal functional group, establishing the carbon numbering from the carboxyl carbon (C1).
-
2-acetamido: This indicates that an acetamido group (-NHCOCH₃) is attached to the second carbon (C2) of the pentanoic acid chain.
-
(2S): This prefix specifies the absolute stereochemistry at the chiral center (C2) according to the Cahn-Ingold-Prelog priority rules, corresponding to the "L" configuration for amino acids.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound govern its solubility, stability, and suitability for various experimental conditions.
Physicochemical Data Summary
The following table summarizes key computed and identifying properties for this compound, essential for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [PubChem CID: 5708661][4] |
| Molar Mass | 159.18 g/mol | [PubChem CID: 5708661][4] |
| CAS Number | 15891-50-6 | [PubChem CID: 5708661][4] |
| Topological Polar Surface Area | 66.4 Ų | [PubChem CID: 5708661][4] |
| Hydrogen Bond Donors | 2 | [PubChem CID: 5708661][4] |
| Hydrogen Bond Acceptors | 3 | [PubChem CID: 5708661][4] |
| Rotatable Bond Count | 4 | [PubChem CID: 5708661][4] |
| Computed XLogP3 | 0.2 | [PubChem CID: 5708661][4] |
Spectroscopic Profile for Structural Verification
While specific spectral data for this compound is not broadly published, its structure can be unequivocally confirmed using a combination of standard spectroscopic techniques. This multi-faceted approach forms a self-validating system for identity and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would confirm the proton environment. Expected signals include a triplet for the terminal methyl group (CH₃), multiplets for the two methylene groups (CH₂), a multiplet for the alpha-proton (CH), a sharp singlet for the acetyl methyl protons, and broad singlets for the amide (NH) and carboxylic acid (OH) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would verify the carbon skeleton, showing distinct signals for the carboxyl carbon, the amide carbonyl carbon, the alpha-carbon, the two methylene carbons, and the two unique methyl carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition (C₇H₁₃NO₃).[4] The fragmentation pattern in MS/MS analysis would further corroborate the structure by showing losses of characteristic fragments like the acetyl group or the carboxylic acid group.
-
Infrared (IR) Spectroscopy: Would identify the key functional groups through their characteristic vibrational frequencies, including a broad O-H stretch for the carboxylic acid, an N-H stretch for the amide, and strong C=O stretches for both the carboxylic acid and the amide.
Synthesis and Experimental Protocols
This compound is typically prepared via the direct acetylation of its parent amino acid, L-norvaline. The following protocol describes a standard, reliable method using acetic anhydride.
Synthetic Strategy: N-Acetylation of L-Norvaline
The most common and efficient method for N-acetylation of an amino acid is the reaction with acetic anhydride in a weakly alkaline aqueous solution.
-
Causality of Experimental Choices:
-
Acetic Anhydride: It is used as the acetylating agent because it is highly reactive and the byproduct, acetic acid, is easily managed and removed.[5]
-
Aqueous Alkaline Solution (e.g., with NaOH or NaHCO₃): The reaction is performed at a slightly basic pH (8-9). This is critical because the free amino group (-NH₂) is nucleophilic and readily attacks the electrophilic carbonyl carbon of acetic anhydride. If the solution is too acidic, the amino group becomes protonated (-NH₃⁺), losing its nucleophilicity and halting the reaction. If it's too basic, the acetic anhydride can undergo rapid hydrolysis. Careful pH control is therefore paramount for high yield.
-
Caption: A typical laboratory workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative method and should be performed with appropriate personal protective equipment (PPE) in a fume hood.
-
Dissolution: In a jacketed reaction vessel, dissolve L-norvaline (1.0 eq) in deionized water. Begin cooling the vessel to 0-5 °C using a circulating chiller.
-
pH Adjustment: Slowly add a 2M sodium hydroxide (NaOH) solution dropwise while stirring until the L-norvaline is fully dissolved and the pH of the solution is approximately 9.0.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. Monitor the pH continuously and add 2M NaOH solution concurrently to maintain the pH between 8.0 and 9.0. The reaction is exothermic; maintain the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Precipitation (Workup): Once the reaction is complete, cool the mixture again to 0-5 °C. Slowly add 6M hydrochloric acid (HCl) dropwise with vigorous stirring to acidify the solution to a pH of approximately 2.0. A white precipitate of this compound should form.
-
Crystallization: Continue stirring the cold slurry for at least 1 hour to ensure complete crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the purified this compound under vacuum at 40-50 °C to a constant weight.
Applications in Research and Drug Development
While a specialized research chemical, this compound and its parent compound are relevant in several areas of pharmaceutical and biochemical science.
Role as a Non-Canonical Amino Acid Derivative
Non-canonical amino acids (ncAAs) are powerful tools in drug discovery and protein engineering.[6] They allow for the creation of novel peptide structures with enhanced stability, altered conformation, or improved activity.[] this compound can serve as a building block in peptide synthesis or as a starting material for more complex ncAAs. The acetyl group can also function as a protecting group or a simple modification to study structure-activity relationships (SAR).
Therapeutic Potential Derived from L-Norvaline's Mechanism of Action
The primary therapeutic interest stems from the biological activity of L-norvaline as an arginase inhibitor.[2] Arginase and Nitric Oxide Synthase (NOS) compete for the same substrate, L-arginine. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).
-
Neurological Applications: In the context of Alzheimer's disease, increased arginase activity has been linked to neurodegeneration. L-norvaline has been shown to reverse cognitive decline in animal models by reducing β-amyloidosis and microgliosis, effects likely linked to the modulation of NO pathways and other neuroprotective mechanisms.[3]
-
Cardiovascular Applications: Enhanced NO production promotes vasodilation, which can lower blood pressure. This mechanism is the basis for L-norvaline's inclusion in some dietary supplements aimed at improving blood flow.[1]
N-acetylation is a common prodrug strategy used to improve a molecule's pharmacokinetic properties, such as membrane permeability or metabolic stability.[8] Therefore, this compound is a highly relevant compound for investigation as a potential prodrug of L-norvaline, aiming to enhance its delivery and efficacy in therapeutic applications.
Caption: L-Norvaline inhibits arginase, increasing L-arginine availability for NO synthesis.
Safety, Handling, and Storage
As a fine chemical, this compound requires standard laboratory precautions for safe handling.
-
GHS Hazard Identification: Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. Avoid generating and inhaling dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple derivative of an uncommon amino acid. It stands at the intersection of synthetic chemistry, biochemistry, and pharmacology. Its well-defined structure, accessible synthesis, and the significant therapeutic potential of its parent compound make it a valuable molecule for researchers. For professionals in drug development, it represents a tangible lead for creating prodrugs or novel peptide-based therapeutics, particularly in the challenging fields of neurodegenerative and cardiovascular disease. A thorough understanding of its fundamental properties, as detailed in this guide, is the first step toward unlocking its full scientific potential.
References
-
Wikipedia. Norvaline. [Link]
-
PubChem. N-Acetyl-L-valine. National Center for Biotechnology Information. [Link]
-
LifeTein. Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Polis, B., et al. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 14(9), 1562–1566. [Link]
- Google Patents. Method for synthesis of L-norvaline (CN1962613A).
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids (EP0433582A1).
-
Silva, T., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2521. [Link]
-
The Daily Scientist. The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). [Link]
-
Alfa Aesar. Safety Data Sheet: L-Norvaline. (2025). [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Norvaline, a new therapeutic agent against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 6. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
N-Acetyl-L-norvaline synthesis protocol for laboratory use
An Application Note for the Laboratory Synthesis of N-Acetyl-L-norvaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of this compound, a modified amino acid of significant interest in biochemical and pharmaceutical research. L-norvaline is recognized for its role as an arginase inhibitor, which can modulate nitric oxide (NO) levels, a critical signaling molecule in various physiological processes.[1][2] N-acetylation of L-norvaline alters its physicochemical properties, which can influence its stability, bioavailability, and interaction with biological targets. This guide presents a robust and reproducible protocol for the N-acetylation of L-norvaline using acetic anhydride under aqueous basic conditions. It includes a detailed explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, methods for chemical characterization, and critical safety considerations.
Scientific Foundation: The Chemistry of N-Acetylation
N-acetylation is a fundamental chemical transformation involving the introduction of an acetyl group (-COCH₃) onto a nitrogen atom.[3] In the context of amino acids, this reaction targets the primary amine at the alpha-carbon. The process converts the basic, positively charged amino group (at physiological pH) into a neutral, more hydrophobic amide functionality. This modification is one of the most common post-translational modifications in eukaryotes and is a cornerstone of synthetic chemistry for protecting amine groups.[4][5]
Reaction Mechanism
The acetylation of L-norvaline with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[6][7] The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acetic acid byproduct, which drives the reaction to completion.
The mechanism unfolds in several key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-norvaline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. It collapses by reforming the carbonyl double bond, which concurrently expels the acetate ion—a stable leaving group.
-
Deprotonation: A base in the reaction medium removes the proton from the newly-formed amide nitrogen, yielding the final N-acetylated product and neutralizing the system.
Caption: Reaction mechanism for the N-acetylation of L-norvaline.
Laboratory Protocol: Synthesis and Purification
This protocol is designed for reliability and scalability in a standard laboratory setting. Adherence to safety precautions is paramount due to the hazardous nature of the reagents involved.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| L-Norvaline | Magnetic stirrer with stir bar |
| Acetic Anhydride (≥99%) | 250 mL Beaker or Erlenmeyer flask |
| Sodium Hydroxide (NaOH) | 50 mL Dropping funnel |
| Hydrochloric Acid (HCl), concentrated | pH meter or pH strips |
| Deionized Water | Ice bath |
| Diethyl Ether (for washing/purification) | Rotary evaporator |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Büchner funnel and filter flask |
| Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR | Vacuum oven or desiccator |
| TLC plates (Silica gel) | Standard laboratory glassware |
Critical Safety Precautions
-
Acetic Anhydride: This substance is highly corrosive, flammable, and causes severe skin burns and eye damage.[8][9] It is also harmful if swallowed and can be fatal if inhaled.[10][11] Always handle acetic anhydride in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE) , including chemical safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[12]
-
Sodium Hydroxide & Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
General Precautions: Ensure good ventilation. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
Step-by-Step Synthesis Procedure
-
Dissolution: In a 250 mL beaker, dissolve 5.86 g (50 mmol, 1.0 equiv.) of L-norvaline in 50 mL of deionized water. Add a magnetic stir bar.
-
Basification & Cooling: While stirring, slowly add 1 M sodium hydroxide solution until the L-norvaline is fully dissolved and the pH of the solution is approximately 10. Place the beaker in an ice bath and allow the solution to cool to 0-5 °C.
-
Acetylation Reaction: Slowly add 7.65 mL (8.17 g, 80 mmol, 1.6 equiv.) of acetic anhydride dropwise to the cooled, stirring solution over 30-45 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic reaction and prevent overheating, which could lead to unwanted side reactions.
-
pH Maintenance: Throughout the addition of acetic anhydride, the pH of the solution will decrease due to the formation of acetic acid. Carefully monitor the pH and simultaneously add 4 M sodium hydroxide solution as needed to maintain the pH between 9 and 10. Causality Note: Maintaining a basic pH is essential to keep the amine nucleophilic and to neutralize the acidic byproduct, ensuring the reaction proceeds efficiently towards the product.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.
-
Acidification & Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add concentrated hydrochloric acid to acidify the solution to a pH of ~2. Causality Note: Acidification protonates the carboxylate group of the product, significantly reducing its solubility in water and causing it to precipitate out of the solution as a white solid.[15]
-
Isolation: Allow the slurry to stand in the ice bath for 30 minutes to maximize crystallization. Collect the white solid product by vacuum filtration using a Büchner funnel.[16]
-
Washing & Drying: Wash the collected solid with two portions of ice-cold deionized water (2x 20 mL) to remove residual salts and acid. Follow with a wash of cold diethyl ether (20 mL) to help remove water. Dry the product in a vacuum oven or desiccator to a constant weight. A typical yield is 70-85%.
Purification by Recrystallization
For obtaining high-purity this compound suitable for sensitive applications, recrystallization is recommended.
-
Dissolve the crude product in a minimum amount of hot deionized water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[17]
Experimental Workflow and Data
The overall process from starting material to final, characterized product follows a logical and self-validating sequence.
Caption: Overall experimental workflow for this compound synthesis.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |
| L-Norvaline | C₅H₁₁NO₂ | 117.15 | 50 | 5.86 g | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 80 | 7.65 mL | 1.6 |
| Sodium Hydroxide | NaOH | 40.00 | As needed | Varies | - |
| Hydrochloric Acid | HCl | 36.46 | As needed | Varies | - |
Product Characterization: A Self-Validating System
Confirmation of the product's identity and purity is essential. A combination of spectroscopic and physical methods provides a robust validation of the synthesis.
-
¹H-NMR Spectroscopy: This is the primary tool for structural confirmation. The spectrum of this compound will show characteristic signals that are absent in the starting material. Key expected signals include:
-
A sharp singlet at approximately δ 2.0 ppm, integrating to 3 protons, corresponding to the newly introduced acetyl methyl group (-COCH₃).[18]
-
The disappearance of the broad amine (NH₂) signal from the L-norvaline spectrum and the appearance of a new amide (NH) proton signal, typically a doublet in the δ 7.5-8.5 ppm region.
-
Characteristic shifts for the protons on the norvaline backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₃).
-
-
¹³C-NMR Spectroscopy: This technique confirms the carbon framework. Look for:
-
A new carbonyl carbon signal from the amide group around 170-175 ppm.
-
A new methyl carbon signal from the acetyl group around 22-25 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product (C₇H₁₃NO₃, MW: 159.18 g/mol ). The analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 160.1 or [M+Na]⁺ at m/z 182.1.
-
Melting Point (MP): The measured melting point of the purified product should be sharp and consistent with literature values.
References
-
Frontiers in Chemistry. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers. Available at: [Link]
- Google Patents. (Date not available). Method for synthesis of L-norvaline.
- Google Patents. (Date not available). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
ResearchGate. (2025). Preparation and use of N-acetyl-α-amino acids. Available at: [Link]
-
Carl ROTH. (Date not available). Safety Data Sheet: Acetic acid anhydride. Available at: [Link]
-
Alfa Aesar. (2025). L-Norvaline - SAFETY DATA SHEET. Available at: [Link]
-
YouTube. (2024). Acylation of an amine using acetic anhydride. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]
-
MDPI. (Date not available). Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin. Available at: [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. Available at: [Link]
-
Organic Syntheses. (Date not available). Organic Syntheses Procedure. Available at: [Link]
-
CNR-IRIS. (2022). NMR Characterization of Lignans. Available at: [Link]
-
YouTube. (2019). Exercise Physiology | L-Norvaline Functions and Catabolism. Available at: [Link]
-
MDPI. (Date not available). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]
-
PubMed. (2009). Mechanism of arginine regulation of acetylglutamate synthase, the first enzyme of arginine synthesis. Available at: [Link]
-
Valudor Products. (Date not available). Safety Data Sheet: Acetic anhydride. Available at: [Link]
-
ResearchGate. (2024). NMR Characterization of Lignin. Available at: [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]
-
Carl ROTH. (Date not available). Safety Data Sheet: Acetic acid anhydride. Available at: [Link]
-
LSU Scholarly Repository. (2007). NMR Structural Characterization of Substrates Bound to N-Acetylglucosaminyltransferase V. Available at: [Link]
-
PMC. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology. Available at: [Link]
-
MP Biomedicals. (Date not available). L-NORVALINE--N/H. Available at: [Link]
-
Chemical Communications (RSC Publishing). (Date not available). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. m.youtube.com [m.youtube.com]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. carlroth.com [carlroth.com]
- 9. valudor.com [valudor.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. carlroth.com [carlroth.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acetyl-L-norvaline Administration in In Vivo Mouse Studies
Introduction: The Therapeutic Potential of N-Acetyl-L-norvaline
This compound is an acetylated derivative of L-norvaline, an analog of the branched-chain amino acid valine. L-norvaline has garnered significant interest in the scientific community for its role as an arginase inhibitor.[1][2] Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, thereby reducing the bioavailability of L-arginine for nitric oxide synthase (NOS). By inhibiting arginase, L-norvaline is proposed to increase L-arginine levels, leading to enhanced nitric oxide (NO) production.[2] This mechanism is crucial, as NO is a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3] Enhanced NO production is associated with neuroprotective and anti-inflammatory effects.[2][3][4]
The acetylation of L-norvaline to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its stability, bioavailability, and cellular uptake. While direct studies on this compound are limited, protocols for the related compounds L-norvaline and N-acetylcysteine (NAC) provide a strong foundation for developing a robust in vivo administration protocol in mouse models. These application notes provide a comprehensive, step-by-step guide for researchers, grounded in established methodologies for related compounds, to investigate the therapeutic potential of this compound.
Mechanism of Action: A Focus on Arginase Inhibition and Neuroprotection
The primary proposed mechanism of action for L-norvaline, and by extension this compound, is the inhibition of the arginase enzyme.[1][2] This inhibition leads to an increase in the substrate L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). In neurodegenerative disease models, such as Alzheimer's disease, increasing NO bioavailability can be neuroprotective by promoting vasodilation and reducing oxidative stress.[3] Studies in triple-transgenic Alzheimer's disease mice have shown that L-norvaline treatment can reverse cognitive decline, reduce beta-amyloidosis, and alleviate microgliosis.[5]
It is important to note that some in vitro studies have raised concerns about the potential cytotoxicity of L-norvaline at high concentrations.[6] However, these effects were observed in cell culture and may not directly translate to in vivo systems where metabolic processes and the blood-brain barrier play a significant role.[4] In fact, several in vivo studies have reported no apparent toxicity in mice at therapeutic doses.[4][7]
Caption: Proposed mechanism of this compound action.
Experimental Protocol: In Vivo Administration of this compound in Mice
This protocol provides a generalized framework. Researchers must optimize parameters such as dosage, administration route, and frequency based on the specific mouse model and experimental goals. A pilot dose-finding study is strongly recommended to determine the optimal therapeutic window and assess any potential toxicity of this compound.
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., sterile water, saline, or as determined by solubility studies)
-
Animal handling equipment (e.g., appropriate restraints)
-
Syringes and needles (gauge appropriate for the administration route)
-
Analytical balance and weighing supplies
-
Vortex mixer or sonicator
-
pH meter and solutions for adjustment (if necessary)
-
Animal scale
Solution Preparation
-
Determine the appropriate vehicle: The solubility of this compound in common vehicles should be determined. For many N-acetylated amino acids, sterile saline or PBS are suitable.
-
Calculate the required amount: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.
-
Dissolution: Weigh the this compound and dissolve it in the chosen vehicle. Gentle heating, vortexing, or sonication may be required to achieve complete dissolution.
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile NaOH or HCl.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Administration Routes and Dosages
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.
| Administration Route | Recommended Dosage Range (based on related compounds) | Frequency | Rationale & Considerations |
| Oral Gavage | 50 - 200 mg/kg/day[8] | Daily | Non-invasive, suitable for long-term studies. Potential for first-pass metabolism. |
| Intraperitoneal (i.p.) Injection | 15 - 150 mg/kg/day[9][10] | Daily | Bypasses first-pass metabolism, leading to higher bioavailability. Risk of peritonitis with improper technique. |
| Drinking Water | 250 mg/L to 50 mM[5][11] | Ad libitum | Less stressful for the animals, suitable for chronic administration. Dosage can be less precise due to variations in water intake. |
| Intravenous (i.v.) Injection | 150 mg/kg (bolus)[12] | As needed | Rapid onset of action and 100% bioavailability. Technically more challenging and can be stressful for the animals. |
| Subcutaneous (s.c.) Injection | 100 mg/kg[13] | Daily | Slower absorption compared to i.p. or i.v., providing a more sustained release. |
| Intranasal (i.n.) Administration | Volume-dependent | As needed | Bypasses the blood-brain barrier for direct CNS delivery. Requires anesthesia.[14] |
Note: These dosage ranges are extrapolated from studies using L-norvaline and N-acetylcysteine. A thorough dose-response study for this compound is essential.
Step-by-Step Administration Protocol (Intraperitoneal Injection Example)
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.[15]
-
Dosage Calculation: Weigh each mouse immediately before injection to calculate the precise volume of the this compound solution to be administered.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.[13]
-
Injection: Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity.[13] Aspirate slightly to ensure the needle has not entered a blood vessel or organ.[13] Slowly inject the calculated volume.
-
Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, piloerection, or abdominal swelling.
Caption: A generalized experimental workflow for in vivo mouse studies.
Assessing the Biological Effects of this compound
A multi-faceted approach is necessary to comprehensively evaluate the in vivo effects of this compound.
-
Behavioral Assessments: In neurodegenerative models, a battery of behavioral tests should be employed to assess cognitive function (e.g., Morris water maze, Y-maze), motor function (e.g., rotarod, open field test), and anxiety-like behavior (e.g., elevated plus maze).[3]
-
Biochemical Assays:
-
Arginase Activity: Measure arginase activity in tissue homogenates (e.g., brain, liver) to confirm target engagement.
-
Nitric Oxide Levels: Quantify NO metabolites (nitrite and nitrate) in plasma or tissue samples using the Griess assay.
-
Oxidative Stress Markers: Assess levels of reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde), and antioxidant enzyme activity (e.g., superoxide dismutase, catalase).
-
-
Histological and Immunohistochemical Analyses:
-
Neuroinflammation: Stain brain sections for markers of microgliosis (e.g., Iba1) and astrocytosis (e.g., GFAP).[3]
-
Neuronal Viability and Synaptic Density: Utilize markers such as NeuN for neuronal counts and synaptophysin or PSD-95 for synaptic integrity.[5]
-
Pathology-Specific Markers: In disease-specific models, stain for relevant pathological hallmarks (e.g., amyloid-beta plaques and neurofibrillary tangles in Alzheimer's models).[3]
-
-
Western Blotting and qPCR: Quantify the protein and mRNA expression levels of key targets in the proposed signaling pathway, including arginase isoforms, NOS isoforms, and inflammatory cytokines.[3][5]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, the following practices are essential:
-
Appropriate Controls: Always include a vehicle-treated control group to account for any effects of the administration procedure itself. In disease models, an untreated wild-type group is also crucial for comparison.
-
Blinding: During data collection and analysis, the experimenter should be blinded to the treatment groups to prevent bias.
-
Randomization: Animals should be randomly assigned to treatment groups.
-
Power Analysis: Perform a power analysis during the experimental design phase to determine the appropriate number of animals per group to achieve statistically significant results.
-
Toxicity Monitoring: Regularly monitor animals for signs of toxicity, including weight loss, changes in food and water intake, and alterations in general appearance and behavior.[11]
Conclusion
The administration of this compound in in vivo mouse studies holds the potential to elucidate its therapeutic efficacy in a range of disease models, particularly those with an underlying inflammatory or neurodegenerative component. While direct precedent for this specific compound is limited, the extensive literature on L-norvaline and N-acetylcysteine provides a solid foundation for protocol development. By carefully considering the principles of drug preparation, administration, and endpoint analysis outlined in these application notes, and by prioritizing rigorous experimental design and animal welfare, researchers can effectively investigate the in vivo effects of this compound.
References
-
Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 369. [Link]
-
Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 369. [Link]
-
The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain? [Link]
-
Polis, B., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1134–1148. [Link]
-
Tedeschi, G., et al. (2001). N-Acetylcysteine Inhibits in Vivo Nitric Oxide Production by Inducible Nitric Oxide Synthase. Nitric Oxide, 5(4), 339-347. [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
Animal Care & Use Program. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. [Link]
-
Al-Hasan, Y. M., et al. (2021). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. Antioxidants, 10(4), 548. [Link]
-
Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 57, 121-127. [Link]
-
Tedeschi, G., et al. (2001). N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase. Nitric Oxide, 5(4), 339-347. [Link]
-
Santos, H. O., et al. (2014). Oral administration of n-acetylcysteine improves biochemical parameters in diabetic rats. Cell Biochemistry and Function, 32(6), 524-530. [Link]
-
Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(1), 31-34. [Link]
-
Al-Hasan, Y. M., et al. (2021). Long-Term Administration of Antioxidant N-Acetyl-L-Cysteine Impacts Beta Cell Oxidative Stress, Insulin Secretion, and Intracellular Signaling Pathways in Aging Mice. Antioxidants, 10(4), 548. [Link]
-
Carlino, C., et al. (2018). Administration of the Antioxidant N-Acetyl-Cysteine in Pregnant Mice Has Long-Term Positive Effects on Metabolic and Behavioral Endpoints of Male and Female Offspring Prenatally Exposed to a High-Fat Diet. Frontiers in Physiology, 9, 239. [Link]
-
Farr, S. A., et al. (2015). Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status. Journal of Pharmaceutical Sciences, 104(8), 2753-2759. [Link]
-
OpenWetWare. (n.d.). Protocol for intranasal inoculation of mice. [Link]
-
Andre, A. A., et al. (2022). Intranasal Administration of N-acetyl-L-cysteine Combined with Cell-Penetrating Peptide-Modified Polymer Nanomicelles as a Potential Therapeutic Approach for Amyotrophic Lateral Sclerosis. Pharmaceutics, 14(12), 2603. [Link]
Sources
- 1. supplementengineer.com [supplementengineer.com]
- 2. lifetein.com [lifetein.com]
- 3. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uab.edu [uab.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols: Utilizing N-Acetyl-L-norvaline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Incorporation of N-Acetyl-L-norvaline
The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and biochemical research. The incorporation of unnatural amino acids is a powerful strategy to enhance peptide stability, modulate biological activity, and explore novel chemical space.[1] this compound, a derivative of the non-proteinogenic amino acid L-norvaline, offers a unique combination of features: the N-terminal acetyl group can mimic natural protein modifications and enhance proteolytic stability, while the norvaline side chain introduces altered hydrophobicity and steric bulk compared to its proteinogenic counterparts.[2]
N-terminal acetylation is a widespread natural post-translational modification that can significantly influence the biological activity, stability, and cellular interactions of peptides.[2] By blocking the N-terminal amino group, acetylation neutralizes the positive charge, which can enhance membrane permeability for intracellular applications and increase resistance to degradation by aminopeptidases, thereby extending the peptide's half-life.[2]
This comprehensive guide provides detailed insights and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address potential challenges, and offer robust, self-validating protocols to ensure the integrity and purity of your synthetic peptides.
Core Principles and Strategic Considerations
The successful incorporation of this compound hinges on a thorough understanding of the interplay between its chemical properties and the mechanics of solid-phase peptide synthesis.
Understanding the Building Block: this compound
This compound possesses a linear, four-carbon side chain, distinguishing it from the branched structure of its isomer, valine. This structural difference can influence peptide conformation and interaction with biological targets. The N-terminal acetyl group introduces a degree of steric hindrance that must be carefully managed during the coupling reaction.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H13NO3 | |
| Molecular Weight | 159.18 g/mol | |
| Appearance | White to light yellow crystal powder | |
| Water Solubility | Moderately soluble | Inferred from properties of similar compounds |
Navigating Steric Hindrance in Peptide Coupling
The primary challenge in incorporating this compound lies in overcoming the steric hindrance presented by the N-acetyl group and the propyl side chain. This hindrance can slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[3] Therefore, the choice of coupling reagent is critical for achieving high coupling efficiency.
In-situ activating reagents, particularly those based on phosphonium or aminium salts, are highly recommended for coupling sterically hindered amino acids.[4] These reagents rapidly convert the protected amino acid into a highly reactive species, driving the reaction to completion even with bulky residues.
Recommended Coupling Reagents for this compound
The selection of an appropriate coupling reagent is paramount for achieving high yields and purity. For sterically hindered amino acids like this compound, more potent activating reagents are necessary.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium Salt | Highly efficient, rapid coupling kinetics, beneficial for difficult couplings.[4] |
| HBTU | Aminium Salt | A well-established and effective reagent for standard and many difficult couplings. |
| COMU | Aminium Salt | Comparable efficiency to HATU with improved safety profile (non-explosive byproducts) and better solubility.[5][6] |
| PyBOP | Phosphonium Salt | Efficiently generates OBt esters, widely used for difficult couplings.[4] |
| DIC/HOBt | Carbodiimide/Additive | A cost-effective option, though may require longer reaction times or double coupling for highly hindered residues.[7] |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. These are best-practice recommendations derived from established principles for handling modified and sterically hindered amino acids.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a target peptide on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagent: HATU (or other recommended reagent)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v)[8]
-
Peptide synthesis vessel
-
Shaker
Workflow:
Step-by-Step Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin (0.1 mmol) in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin as in step 3.
-
Subsequent Amino Acid Couplings: Continue the peptide chain elongation by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the peptide-resin with DMF (3x), DCM (3x), and IPA (3x) and dry under vacuum.
-
Add the cleavage cocktail (Reagent B, 10 mL) to the dried resin.
-
Gently agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC. The expected mass will include an additional 42 Da for the N-terminal acetyl group.[2]
Protocol 2: On-Resin N-terminal Acetylation
An alternative strategy is to synthesize the peptide with a free N-terminus and then perform the acetylation on the resin-bound peptide.[9][10][11]
Materials:
-
Fully assembled peptide-resin with a deprotected N-terminus
-
Acetylation Reagent: 10% Acetic Anhydride in DMF[12]
-
Base: DIPEA
-
DMF, DCM, IPA
Procedure:
-
Ensure the N-terminus of the resin-bound peptide is deprotected (Fmoc group removed).
-
Wash the resin with DMF (3x).
-
Add the acetylation reagent and DIPEA (2 eq.) to the resin.
-
Agitate at room temperature for 30-60 minutes.
-
Self-Validation: Perform a Kaiser test. A negative result confirms complete acetylation.
-
Wash the resin with DMF (3x), DCM (3x), and IPA (3x).
-
Proceed with cleavage and purification as described in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of this compound. | - Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent (e.g., HATU, COMU).- Increase the reaction temperature slightly (e.g., to 40°C). |
| Deletion of this compound during Cleavage | Acid-lability of the N-terminal acetylated residue. | - Use a milder cleavage cocktail if compatible with other protecting groups.- Reduce cleavage time. |
| Low Purity of Final Peptide | Side reactions during synthesis or cleavage. | - Ensure complete deprotection and coupling at each step.- Use appropriate scavengers in the cleavage cocktail. |
| Poor Solubility of this compound | Intrinsic properties of the amino acid derivative. | - Pre-dissolve in a small amount of DMF before adding to the reaction vessel.- Gentle warming may aid dissolution. |
Characterization of Peptides Containing this compound
Accurate characterization is essential to confirm the successful synthesis of the target peptide.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the synthetic peptide. The N-acetyl group will increase the hydrophobicity of the peptide, typically leading to a longer retention time compared to its non-acetylated counterpart.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. The presence of the N-acetyl group will result in a mass increase of 42.0106 Da compared to the free amine.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can be used to confirm the peptide sequence and the location of the N-acetyl group at the N-terminus.
Conclusion
The incorporation of this compound into synthetic peptides offers a valuable tool for modulating their biological properties. While the steric hindrance of this modified amino acid presents a challenge, it can be effectively overcome through the judicious selection of potent coupling reagents and optimized reaction conditions. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully utilize this compound in their peptide synthesis endeavors, paving the way for the development of novel and more effective peptide-based therapeutics and research tools.
References
-
CEM Corporation. Automated N-Terminal Acetylation. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 200-209.
- Fukuyama, T., & Kan, T. (2007). Nα Selective Acetylation of Peptides. Journal of Computer Aided Chemistry, 8, 45-48.
- Google Patents. (2017). Coupling method for peptide synthesis at elevated temperatures.
-
AAPPTec. Planning a Peptide Synthesis. Retrieved from [Link]
-
LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from [Link]
- Ubhi, K., & Somorjai, I. M. (2012). On-the-resin N-terminal modification of long synthetic peptides. Protein and peptide letters, 19(5), 489–494.
- Sol, A., Lugea, A., & Gukovskaya, A. S. (2017). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. In Methods in molecular biology (Vol. 1574, pp. 21–34).
- Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(21), 8345–8350.
- Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International journal of biological macromolecules, 178, 440–447.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5708661, this compound. Retrieved from [Link].
- Bloomer, R. J., & Farney, T. M. (2019).
-
AAPPTec. Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Samardzic, K., & Rodgers, K. J. (2019).
- Arnesen, T., et al. (2009). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics, 8(12), 2787–2799.
-
ResearchGate. (2025, August 6). A highly efficient in situ N-acetylation approach for solid phase synthesis. Retrieved from [Link]
- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 56, 104-105.
- Tardiolo, G., et al. (2018).
-
IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
- Ubhi, K., & Somorjai, I. M. (2012). On-the-resin N-terminal modification of long synthetic peptides. Protein and peptide letters, 19(5), 489–494.
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. A, B and C: Representative MS spectra of N-terminal peptides from.... Retrieved from [Link]
-
NASA Technical Reports Server. (1974). Highly efficient peptide formation from N-acetylaminoacyl-AMP anhydride and free amino acid. Retrieved from [Link]
- Holeček, M. (2022). Side Effects of Amino Acid Supplements. Physiological research, 71(1), 29–45.
- Bennett, M. A., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from [Link]
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-the-resin N-terminal modification of long synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfachemic.com [alfachemic.com]
- 12. cem.de [cem.de]
Application Notes and Protocols: Investigating the Therapeutic Potential of Arginase Inhibition with N-Acetyl-L-norvaline in Neuroblastoma Cell Culture
Introduction: The Rationale for Targeting Arginine Metabolism in Neuroblastoma
Neuroblastoma, a pediatric cancer originating from early nerve cells, remains a significant clinical challenge, particularly in its high-risk, aggressive forms.[1][2] Standard therapies often have limited efficacy in these cases, necessitating the exploration of novel therapeutic strategies that exploit the unique metabolic vulnerabilities of these cancer cells.[3] One such vulnerability lies in the metabolism of the amino acid L-arginine.
Many neuroblastoma cells are auxotrophic for L-arginine, meaning they cannot synthesize it and are dependent on external sources.[3] Furthermore, neuroblastoma cells often overexpress the enzyme arginase, particularly Arginase II, which depletes L-arginine from the tumor microenvironment.[4][5][6] This L-arginine depletion not only supports tumor cell proliferation by providing ornithine for polyamine synthesis but also creates an immunosuppressive environment that impairs the function of immune cells that could otherwise attack the cancer.[4][5][6]
This metabolic characteristic presents a compelling therapeutic target. N-Acetyl-L-norvaline, a derivative of the arginase inhibitor L-norvaline, is investigated here as a potential therapeutic agent.[7][8][9] L-norvaline is a non-proteinogenic amino acid that acts as a potent inhibitor of arginase.[8][10][11] By blocking arginase activity, this compound is hypothesized to increase the intracellular concentration of L-arginine. This would have a dual anti-cancer effect: firstly, by shunting L-arginine towards the production of nitric oxide (NO) via nitric oxide synthase (NOS), which can have pro-apoptotic effects in cancer cells, and secondly, by reducing the synthesis of polyamines necessary for cell proliferation.[10]
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on neuroblastoma cells in vitro. The protocols herein detail the culture of a relevant neuroblastoma cell line, treatment with the investigational compound, and subsequent analysis of cell viability, apoptosis, and key protein markers of the apoptotic pathway. While much of the existing literature focuses on L-norvaline, the protocols provided can be adapted for this compound, assuming a similar mechanism of action as an arginase inhibitor.[9]
Proposed Signaling Pathway of this compound in Neuroblastoma Cells
Caption: Proposed mechanism of this compound in neuroblastoma cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y Human Neuroblastoma Cell Line | ATCC | CRL-2266 |
| This compound | (Specify Supplier) | (Specify Catalog #) |
| Dulbecco's Modified Eagle Medium (DMEM) | (Specify Supplier) | (Specify Catalog #) |
| Ham's F-12 Nutrient Mix | (Specify Supplier) | (Specify Catalog #) |
| Fetal Bovine Serum (FBS), Heat-Inactivated | (Specify Supplier) | (Specify Catalog #) |
| Penicillin-Streptomycin (100X) | (Specify Supplier) | (Specify Catalog #) |
| Trypsin-EDTA (0.25%) | (Specify Supplier) | (Specify Catalog #) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | (Specify Supplier) | (Specify Catalog #) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | (Specify Supplier) | (Specify Catalog #) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | (Specify Supplier) | (Specify Catalog #) |
| Annexin V-FITC Apoptosis Detection Kit | (Specify Supplier) | (Specify Catalog #) |
| RIPA Lysis and Extraction Buffer | (Specify Supplier) | (Specify Catalog #) |
| Protease Inhibitor Cocktail | (Specify Supplier) | (Specify Catalog #) |
| BCA Protein Assay Kit | (Specify Supplier) | (Specify Catalog #) |
| Primary Antibody: Anti-Cleaved Caspase-3 | (Specify Supplier) | (Specify Catalog #) |
| Primary Antibody: Anti-PARP | (Specify Supplier) | (Specify Catalog #) |
| Primary Antibody: Anti-β-actin | (Specify Supplier) | (Specify Catalog #) |
| HRP-conjugated Secondary Antibody | (Specify Supplier) | (Specify Catalog #) |
| ECL Western Blotting Substrate | (Specify Supplier) | (Specify Catalog #) |
Experimental Protocols
Neuroblastoma Cell Culture (SH-SY5Y)
The SH-SY5Y human neuroblastoma cell line is a commonly used model in neurobiology research.[12] These cells are semi-adherent and can be cultured to form a homogenous population of neuroblast-like cells.[12][13]
1.1. Cell Thawing and Initial Culture
-
Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM/F12 (1:1), 15% FBS, 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.[12]
1.2. Cell Passaging
-
When cells reach 80-90% confluency, aspirate the culture medium.[12]
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density for experiments or continued culture (a split ratio of 1:3 to 1:4 is recommended).[13]
This compound Stock Solution Preparation
Due to the limited data on the solubility of this compound, empirical determination is recommended. As a starting point, L-norvaline is soluble in PBS.[11][14]
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in sterile PBS or DMSO. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Treatment of Neuroblastoma Cells
Caption: Experimental workflow for this compound treatment.
-
Seed SH-SY5Y cells in the appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is 1 x 10^4 cells/well for a 96-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting concentration range, based on L-norvaline toxicity data, is 50 µM to 500 µM.[15] Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest treatment dose).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment durations (e.g., 24, 48, and 72 hours).
Assessment of Cellular Response
4.1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.2. Apoptosis Assay (Annexin V-FITC Staining)
Annexin V staining allows for the detection of early apoptotic cells by identifying the externalization of phosphatidylserine.[18][19]
-
Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[20]
-
Incubate for 15 minutes at room temperature in the dark.[21]
-
Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Analyze the cells by flow cytometry within one hour.
4.3. Western Blot Analysis for Apoptotic Markers
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspase-3 and PARP.[22][23]
-
After treatment, wash the cells in 6-well plates with cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[24]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Interpretation and Expected Outcomes
-
Cell Viability: A dose- and time-dependent decrease in cell viability is expected in neuroblastoma cells treated with effective concentrations of this compound.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (early apoptotic) and Annexin V/PI-positive cells (late apoptotic/necrotic) is anticipated with increasing concentrations of the compound.
-
Western Blot: An increase in the expression of cleaved (active) forms of caspase-3 and cleaved PARP would confirm the induction of apoptosis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Cell Viability in Control Group | Suboptimal cell culture conditions, contamination. | Check incubator settings, use fresh media and reagents, test for mycoplasma contamination. |
| No Effect of Treatment | Inactive compound, incorrect concentration, short incubation time. | Verify compound activity, perform a wider dose-response and time-course experiment. |
| High Background in Western Blot | Insufficient blocking, antibody concentration too high. | Increase blocking time, optimize primary and secondary antibody concentrations. |
| Inconsistent Results | Variation in cell seeding, pipetting errors. | Ensure uniform cell seeding, use calibrated pipettes, include multiple replicates. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the anti-cancer effects of this compound on neuroblastoma cells. By targeting the metabolic vulnerability of arginine dependency, this approach holds promise for the development of novel therapeutic strategies for this challenging pediatric cancer. The methodologies described will enable researchers to elucidate the dose-dependent effects on cell viability and apoptosis, and to confirm the underlying molecular mechanisms through the analysis of key apoptotic proteins.
References
-
Children's Cancer Institute. (2025, August 26). Potential new treatment strategy for high-risk neuroblastoma. Retrieved from [Link]
-
Polis, B., Gilinsky, M. A., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Brain Sciences, 9(12), 382. [Link]
-
Mussai, F., Egan, S., Hunter, S., Webber, H., Ruff, N., Heywood, J., ... & De Santo, C. (2015). Neuroblastoma arginase activity creates an immunosuppressive microenvironment that impairs autologous and engineered immunity. Cancer research, 75(15), 3043-3053. [Link]
-
EURL ECVAM. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
-
Shanmugam, N., & Shive, M. S. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]
-
Kaur, H., & Rathore, A. S. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1121-1131. [Link]
-
PR Newswire. (2023, April 3). Researchers Show Lorlatinib is Safe and Effective for Patients with ALK-Driven Relapsed/Refractory High-Risk Neuroblastoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Western-blot analysis of changes in expression of neuronal markers. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]
-
Pokrovskii, M. V., Korokin, M. V., Kudryavtsev, K. V., Pokrovskaya, T. G., Gureev, V. V., Korokina, L. V., & Gudyrev, O. S. (2015). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Journal of clinical trials, 5(5), 1. [Link]
-
Mussai, F., Egan, S., Hunter, S., Webber, H., Ruff, N., Heywood, J., ... & De Santo, C. (2015). Neuroblastoma Arginase Activity Creates an Immunosuppressive Microenvironment That Impairs Autologous and Engineered Immunity. Cancer research, 75(15), 3043-3053. [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Kovalevich, J., & Langford, D. (2013). Differentiation of the SH-SY5Y human neuroblastoma cell line. Journal of visualized experiments : JoVE, (79), e50382. [Link]
-
Mussai, F., De Santo, C., & Pule, M. (2015). Neuroblastoma arginine addiction subverts the anticancer immune response. Oncoimmunology, 4(12), e1046830. [Link]
-
ResearchGate. (n.d.). Solubilities of Norvaline in Water and Organic Solvents, as log C, and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells (human, ATCC# CRL-2266). Retrieved from [Link]
-
ResearchGate. (n.d.). Arginine metabolism regulates the suppressive activity of.... Retrieved from [Link]
-
Bio-protocol. (n.d.). Western Blot Assay (Apoptosis). Retrieved from [Link]
-
University of Pennsylvania. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Medscape. (2024, February 1). Neuroblastoma Medication: Antineoplastic agents. Retrieved from [Link]
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved from [Link]
-
Procell. (2024, May 10). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Retrieved from [Link]
-
MDPI. (2023, July 28). Treatment of High-Risk Neuroblastoma. Retrieved from [Link]
Sources
- 1. Researchers Show Lorlatinib is Safe and Effective for Patients with ALK-Driven Relapsed/Refractory High-Risk Neuroblastoma [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential new treatment strategy for high-risk neuroblastoma | Children's Cancer Institute [ccia.org.au]
- 4. Neuroblastoma arginase activity creates an immunosuppressive microenvironment that impairs autologous and engineered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Neuroblastoma arginine addiction subverts the anticancer immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Norvaline arginaseinhibitor 6600-40-4 [sigmaaldrich.com]
- 8. lifetein.com [lifetein.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. accegen.com [accegen.com]
- 13. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. kumc.edu [kumc.edu]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Testing Endothelial Function with N-Acetyl-L-norvaline
Introduction: Targeting Arginase with N-Acetyl-L-norvaline to Restore Endothelial Function
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis and hypertension.[1] A key feature of this dysfunction is the reduced bioavailability of nitric oxide (NO), a crucial signaling molecule that regulates vascular tone, inhibits inflammation, and prevents platelet aggregation.[2] The production of NO is catalyzed by endothelial nitric oxide synthase (eNOS), which utilizes L-arginine as its substrate.[3]
In pathological states, the enzyme arginase is often upregulated, competing with eNOS for their common substrate, L-arginine.[4][5] By hydrolyzing L-arginine to ornithine and urea, arginase effectively "steals" the substrate from eNOS, leading to decreased NO production and subsequent endothelial dysfunction.[6][7] this compound, a derivative of the branched-chain amino acid L-norvaline, has emerged as a promising therapeutic agent due to its ability to inhibit arginase activity.[8][9] By blocking arginase, this compound is hypothesized to increase the intracellular pool of L-arginine available for eNOS, thereby restoring NO production and improving endothelial function.[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experiments for evaluating the efficacy of this compound in improving endothelial function. The protocols detailed herein are designed to be self-validating, incorporating both in vitro and ex vivo models to provide a multi-faceted assessment of the compound's therapeutic potential.
Mechanism of Action: this compound Signaling Pathway
The primary mechanism by which this compound enhances endothelial function is through the inhibition of arginase, which in turn increases the availability of L-arginine for eNOS. This leads to augmented NO production and subsequent downstream signaling events that promote vasodilation and vascular health.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Workflow Overview
A comprehensive evaluation of this compound's effect on endothelial function necessitates a multi-pronged approach, combining the mechanistic clarity of in vitro cell-based assays with the physiological relevance of ex vivo tissue models.
Caption: Experimental workflow for testing this compound.
Part 1: In Vitro Assessment of Endothelial Function in HUVECs
Human Umbilical Vein Endothelial Cells (HUVECs) are a well-established and reliable model for studying endothelial biology in vitro.[11] These protocols detail the induction of endothelial dysfunction and the subsequent assessment of this compound's restorative effects.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HUVECs, pooled donor | Major Supplier | e.g., C2519A |
| Endothelial Cell Growth Medium-2 (EGM-2) | Major Supplier | e.g., CC-3162 |
| Trypsin-EDTA (0.05%) | Major Supplier | e.g., 25300054 |
| Phosphate-Buffered Saline (PBS) | Major Supplier | e.g., 10010023 |
| This compound | Major Supplier | e.g., AXXXX |
| Tumor Necrosis Factor-alpha (TNF-α) | Major Supplier | e.g., H8916 |
| Griess Reagent System | Major Supplier | e.g., G2930 |
| MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | Major Supplier | e.g., M5655 |
| Dimethyl sulfoxide (DMSO) | Major Supplier | e.g., D8418 |
Protocol: HUVEC Culture and Induction of Endothelial Dysfunction
-
HUVEC Culture: Culture HUVECs in EGM-2 medium at 37°C in a 5% CO2 humidified incubator. Passage cells when they reach 80-90% confluency using Trypsin-EDTA. Use cells between passages 3 and 6 for experiments to ensure phenotypic stability.
-
Seeding for Experiments: Seed HUVECs into 96-well plates for viability and NO assays at a density of 1 x 10^4 cells/well. Allow cells to adhere and reach 80-90% confluency (typically 24-48 hours).
-
Induction of Endothelial Dysfunction: To induce an inflammatory state characteristic of endothelial dysfunction, treat the confluent HUVEC monolayers with TNF-α.[8][12]
Protocol: this compound Treatment
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize through a 0.22 µm filter.
-
Treatment: Following the induction of endothelial dysfunction with TNF-α, replace the medium with fresh EGM-2 containing various concentrations of this compound. Based on studies with the parent compound L-norvaline and other arginase inhibitors, a concentration range of 100 µM to 10 mM is a reasonable starting point for dose-response experiments.[9][13] A non-toxic concentration should be determined using a viability assay.
-
Incubation: Incubate the cells with this compound for a predetermined period, typically 24 hours, to allow for its effects on arginase and subsequent NO production.
Protocol: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.[10][14]
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Griess Reaction:
-
Pipette 50 µL of the collected supernatant into a clean 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol: Cell Viability Assessment (MTT Assay)
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[15][16]
-
MTT Reagent Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the untreated control cells.
Part 2: Ex Vivo Assessment of Vascular Reactivity in Aortic Rings
The aortic ring assay is a classic and robust ex vivo method to study vascular function in a physiologically relevant context, where the interplay between endothelial and smooth muscle cells is preserved.[13][17]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Male Wistar rats (250-300 g) | Charles River | --- |
| Krebs-Henseleit (K-H) solution | --- | --- |
| Phenylephrine (PE) | Major Supplier | e.g., P6126 |
| Acetylcholine (ACh) | Major Supplier | e.g., A6625 |
| Sodium Nitroprusside (SNP) | Major Supplier | e.g., 71778 |
| Nω-nitro-L-arginine methyl ester (L-NAME) | Major Supplier | e.g., N5751 |
| This compound | Major Supplier | e.g., AXXXX |
| Organ bath system with force transducer | ADInstruments, DMT | --- |
Protocol: Aortic Ring Preparation and Mounting
-
Aorta Dissection: Euthanize a male Wistar rat according to approved institutional animal care protocols. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit (K-H) solution.
-
Ring Preparation: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissue. Cut the aorta into 2-3 mm wide rings.[6]
-
Mounting: Mount each aortic ring in an organ bath chamber containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. The rings are suspended between two stainless steel hooks, one fixed and the other connected to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution being replaced every 15-20 minutes.
Protocol: Induction of Endothelial Dysfunction
To mimic a state of reduced NO bioavailability, incubate the aortic rings with the eNOS inhibitor L-NAME.[7]
-
L-NAME Incubation: After the equilibration period, incubate the aortic rings with L-NAME (100 µM) for 30 minutes. This will inhibit endogenous NO production and impair endothelium-dependent vasodilation.
Protocol: Assessment of Vascular Reactivity
-
Pre-constriction: Induce a submaximal contraction in the aortic rings with phenylephrine (PE), an α1-adrenergic agonist (typically 1 µM).
-
Endothelium-Dependent Vasodilation: Once a stable contraction plateau is reached, construct a cumulative concentration-response curve to the endothelium-dependent vasodilator acetylcholine (ACh; 1 nM to 10 µM).
-
This compound Treatment: After washing out the ACh, incubate the L-NAME treated rings with this compound for a defined period (e.g., 60 minutes). A similar concentration range as the in vitro studies can be explored (e.g., 100 µM to 10 mM).
-
Post-Treatment Vasodilation: Repeat the pre-constriction with PE and the cumulative concentration-response curve to ACh to assess the effect of this compound on endothelium-dependent vasodilation.
-
Endothelium-Independent Vasodilation: At the end of the experiment, assess the viability of the smooth muscle cells by constructing a concentration-response curve to the NO donor, sodium nitroprusside (SNP; 1 nM to 10 µM). This serves as a crucial control to ensure that any observed effects are specific to the endothelium.
Data Analysis and Interpretation
-
In Vitro Data:
-
NO Production: Express nitrite concentrations as µM. Compare the NO levels in the TNF-α treated group with those co-treated with this compound. A significant increase in NO production in the presence of this compound would indicate a positive effect.
-
Cell Viability: Calculate cell viability as a percentage of the untreated control. Ensure that the effective concentrations of this compound are not significantly cytotoxic.
-
-
Ex Vivo Data:
-
Vasodilation Curves: Express the relaxation responses as a percentage of the pre-constriction induced by PE.
-
EC50 Values: Calculate the half-maximal effective concentration (EC50) for ACh to quantify the potency of the vasodilator. A leftward shift in the concentration-response curve and a lower EC50 value in the this compound treated group would indicate improved endothelial function.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low NO detection in Griess assay | Insufficient cell number; Low eNOS activity; Rapid NO degradation | Increase cell seeding density; Ensure optimal cell health; Collect supernatant promptly and store at -80°C if not assayed immediately. |
| High variability in aortic ring responses | Inconsistent ring size; Damage to endothelium during preparation | Use a micrometer to ensure uniform ring size; Handle the aorta with extreme care to avoid stretching or rubbing the intimal surface. |
| No response to Acetylcholine | Damaged endothelium | Confirm endothelial integrity at the beginning of the experiment with a single high dose of ACh. If no relaxation is observed, discard the tissue. |
| This compound shows cytotoxicity | Concentration is too high | Perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration range. |
References
-
The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology.
-
Arginase Inhibition Improves Endothelial Function in Patients With Coronary Artery Disease and Type 2 Diabetes Mellitus. Circulation.
-
Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. American Journal of Physiology-Cell Physiology.
-
N‑acetyl cysteine protects HUVECs against lipopolysaccharide‑mediated inflammatory reaction by blocking the NF‑κB signaling pathway. Molecular Medicine Reports.
-
Arginine and Endothelial Function. Nutrients.
-
Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Journal of the American College of Nutrition.
-
TNFα regulates the expression of the CSE gene in HUVEC. Experimental and Therapeutic Medicine.
-
l-Arginine supplementation or arginase inhibition augments reflex cutaneous vasodilatation in aged human skin. The Journal of Physiology.
-
Regulation of nitric oxide synthesis by proinflammatory cytokines in human umbilical vein endothelial cells. Elevations in tetrahydrobiopterin levels enhance endothelial nitric oxide synthase specific activity. The Journal of Clinical Investigation.
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus.
-
NOS (nitric oxide synthase) content, NOS activation, and nitrite generation of HUVECs (human umbilical vein endothelial cells) and RBC after AS195 (red-vine-leaf extract) treatment. ResearchGate.
-
Rat Aortic Ring Assay. Creative Bioarray.
-
A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PubMed.
-
Mechanistic Insights into Inorganic Nitrite-Mediated Vasodilation of Isolated Aortic Rings under Oxidative/Hypertensive Conditions and S-Nitros(yl)ation of Proteins in Germ-Free Mice. Antioxidants.
-
Critical Role of l-Arginine in Endothelial Cell Survival During Oxidative Stress. Arteriosclerosis, Thrombosis, and Vascular Biology.
-
General protocol to set up novel application of the aortic ring assay. ResearchGate.
-
L-NAME inhibits Mg2+-induced rat aortic relaxation in the absence of endothelium. British Journal of Pharmacology.
-
Primary Human Endothelial Cells and Growth Media. Sigma-Aldrich.
-
Standardization to Characterize the Complexity of Vessel Network Using the Aortic Ring Model. International Journal of Molecular Sciences.
-
Investigation the role of nitric oxide pathway in TNF-α induced HUVEC cells. Bezmialem Science.
-
Angiotensin II-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway. American Journal of Physiology-Heart and Circulatory Physiology.
-
MTT Cell Viability & Proliferation Assay. ScienCell.
-
Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism. Frontiers in Pharmacology.
-
The role of arginase in endothelial dysfunction. Frontiers in Bioscience.
-
Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction. Frontiers in Physiology.
-
Effects of D-valine on pulmonary artery endothelial cell morphology and function in cell culture. In Vitro Cellular & Developmental Biology.
-
Nitric Oxide Production Contributes to the Angiogenic Properties of Vascular Endothelial Growth Factor in Human Endothelial Cell. The Journal of Clinical Investigation.
-
In Vitro Modeling of Diabetes Impact on Vascular Endothelium: Are Essentials Engaged to Tune Metabolism?. International Journal of Molecular Sciences.
-
HUVEC Culture and MTT Assay. Bio-protocol.
-
L-NAME Hypertension Alters Endothelial and Smooth Muscle Function in Rat Aorta. Hypertension.
-
Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
-
Modeling Diabetic Endothelial Dysfunction in vitro. Surgery.
-
Effects of L-NAME (100 mM) treatment in aortic rings from both... ResearchGate.
-
Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model. PLoS One.
-
MTT assays were performed to assess cell viability of HUVECs. HUVECs... ResearchGate.
-
EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.
-
High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Bio-protocol.
-
Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction. Frontiers in Physiology.
-
Nitric Oxide Synthase Assay Kit, Colorimetric. MilliporeSigma.
-
In vitro endothelial models used the effects of glucose in the... ResearchGate.
-
Determination of vascular superoxide by means of DHE fl uorescence in... ResearchGate.
-
Endothelial Function Testing as a Biomarker of Vascular Disease. Circulation.
-
ROS Detection Cell-Based Assay Kit (DHE). Cayman Chemical.
-
How to stimulate the endothelial cells to produce No and which is the best method to measure the NO level ?. ResearchGate.
-
Cell Viability Assays. Assay Guidance Manual.
Sources
- 1. Vascular Response of Ruthenium Tetraamines in Aortic Ring from Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N‑acetyl cysteine protects HUVECs against lipopolysaccharide‑mediated inflammatory reaction by blocking the NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. L-NAME inhibits Mg2+-induced rat aortic relaxation in the absence of endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. l-Arginine supplementation or arginase inhibition augments reflex cutaneous vasodilatation in aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.bezmialem.edu.tr [abis-files.bezmialem.edu.tr]
- 12. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of nitric oxide synthesis by proinflammatory cytokines in human umbilical vein endothelial cells. Elevations in tetrahydrobiopterin levels enhance endothelial nitric oxide synthase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-arginine supplementation improves aortic vascular relaxation via NO-independent sGC/cGMP signaling in exercised rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Application Note: N-Acetyl-L-norvaline as a Robust Internal Standard for Quantitative Amino Acid Analysis
The Imperative for an Internal Standard in Amino Acid Analysis
Quantitative analysis of amino acids in complex biological matrices, such as plasma, urine, or cell culture media, is fundamental to clinical research, drug development, and metabolomics.[1][2] These analyses are susceptible to variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control (QC) standard to normalize these variations, thereby ensuring the accuracy, precision, and reliability of the analytical method.[2][3]
The ideal internal standard should be chemically and physically similar to the target analytes but structurally distinct enough to be differentiated by the analytical system.[4][5] While stable isotope-labeled (SIL) versions of each analyte are considered the gold standard, their synthesis can be costly and complex, making them impractical for broad-spectrum amino acid panels.[2][4] This necessitates the use of a single, reliable structural analogue that can effectively mimic the behavior of multiple amino acids throughout the analytical workflow.
Rationale for Selecting N-Acetyl-L-norvaline
This compound emerges as a superior choice for an internal standard in amino acid analysis, particularly for LC-MS/MS applications, for several key reasons:
-
Structural Analogy: As a derivative of L-norvaline, a non-proteinogenic amino acid, it shares the core alpha-amino acid structure, ensuring similar behavior during extraction and chromatography.[6][7] L-norvaline itself is a commonly used internal standard.[7][8]
-
Exogenous Origin: this compound is not naturally present in most biological systems, preventing interference from endogenous sample components.[9]
-
Enhanced Chromatographic Retention: The N-terminal acetylation increases the hydrophobicity of the molecule compared to its parent compound, L-norvaline. This modification can improve retention on reversed-phase columns, moving its elution time away from the early-eluting, highly polar native amino acids and reducing the risk of co-elution with matrix components.[1]
-
Chemical Stability: The acetyl group protects the primary amine. This is particularly advantageous in methods that might involve derivatization reagents targeting primary amines (e.g., OPA), as the internal standard will not react, ensuring its concentration remains constant.[10] While derivatization is often unnecessary for LC-MS/MS, this inherent stability is a mark of a robust standard.
-
Predictable Ionization: The molecule ionizes efficiently in electrospray ionization (ESI) sources, typically in positive mode, providing a stable and reproducible signal for mass spectrometric detection.
Physicochemical Properties
A summary of the key properties of this compound provides a foundation for its application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | PubChem[11] |
| Molecular Weight | 159.18 g/mol | PubChem[11] |
| IUPAC Name | (2S)-2-acetamidopentanoic acid | PubChem[11] |
| CAS Number | 15891-50-6 | PubChem[11] |
| Form | Solid (Powder/Crystals) | Sigma-Aldrich[12] |
Experimental Workflow and Protocols
This section provides a detailed protocol for the quantitative analysis of amino acids in human plasma using this compound as an internal standard with LC-MS/MS. This workflow is designed to be a self-validating system through the inclusion of calibration standards and quality controls.
Workflow Overview
The entire process, from sample receipt to final data reporting, is illustrated in the diagram below.
Caption: Workflow for amino acid analysis using an internal standard.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock solutions of this compound (IS), amino acid calibration standards (CAL), and quality control (QC) samples.
Materials:
-
This compound (analytical standard grade)
-
Amino acid standards kit
-
LC-MS grade methanol, acetonitrile (ACN), and water
-
Formic acid (FA)
-
Pooled human plasma (or other relevant matrix)
Procedure:
-
Internal Standard (IS) Stock (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of 50:50 methanol:water in a volumetric flask. This is your IS Stock . Store at -20°C.
-
-
Internal Standard Working Solution (IS-WS) (5 µg/mL):
-
Dilute the IS Stock 1:200 with acetonitrile. For example, add 50 µL of IS Stock to 10 mL of ACN. This solution will be used for protein precipitation. Prepare fresh daily.
-
-
Amino Acid Calibrator Stock (CAL Stock):
-
Prepare a high-concentration stock solution containing all target amino acids, typically at 1-10 mM, using a commercial standards kit or by weighing individual standards. Dissolve in 0.1 M HCl or water.
-
-
Calibration Curve and QC Preparation:
-
Perform serial dilutions of the CAL Stock into the biological matrix (e.g., pooled plasma) to create a calibration curve with 7-8 non-zero concentration levels.
-
Prepare at least three levels of QC samples (Low, Medium, High) in the same matrix from a separate stock weighing to ensure an independent check on accuracy.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To extract amino acids from the plasma matrix while adding the internal standard.
Procedure:
-
Aliquot 50 µL of each sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the IS-WS (in acetonitrile) to each tube. The IS concentration in this step should be chosen to yield a robust signal, typically near the mid-point of the calibration curve's response.[13]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a new set of tubes or a 96-well plate.
-
(Optional but Recommended for HILIC) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80% Acetonitrile with 0.1% Formic Acid). Mix well.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Method and Performance
The following table outlines representative parameters for an LC-MS/MS method. These should be optimized for the specific instrument and column used. A simple, rapid LC-MS/MS method can achieve separation of many amino acids within 15 minutes.[14]
Table of Representative Method Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | Intrada Amino Acid (3 x 100 mm, 3 µm) or equivalent HILIC column | Provides excellent retention and separation for polar amino acids.[14] |
| Mobile Phase A | 100 mM Ammonium Formate in Water | Aqueous phase for HILIC gradient. |
| Mobile Phase B | 0.3% Formic Acid in 95:5 Acetonitrile:Water | Organic phase for HILIC gradient.[14] |
| Flow Rate | 0.5 mL/min | Standard flow rate for analytical LC. |
| Gradient | Start at 85% B, decrease to 30% B over 8 min, hold 2 min, return to 85% B and re-equilibrate for 3 min. | Gradient elution is necessary to separate amino acids with varying polarities. |
| Injection Volume | 5 µL | A small volume is sufficient for modern, sensitive mass spectrometers. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amino acids readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| This compound MRM Transition | Q1: 160.1 → Q3: 114.1 | Precursor [M+H]⁺ and a characteristic fragment (loss of H₂O and CO). |
| Validation Criteria | Linearity (R²) > 0.99; Accuracy & Precision within ±15% (±20% at LLOQ) | Based on FDA guidelines for bioanalytical method validation.[13] |
Concluding Remarks
This compound serves as an exemplary internal standard for the challenging task of amino acid quantification. Its structural similarity to native amino acids, combined with its exogenous nature and modified chromatographic properties, allows it to effectively correct for analytical variability. By following the detailed protocols outlined in this note, researchers can develop robust, accurate, and reliable LC-MS/MS methods. The implementation of a self-validating workflow, complete with calibration curves and quality controls, ensures data integrity for applications ranging from fundamental metabolic research to high-stakes clinical diagnostics.
References
-
ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use? [Online discussion]. Available at: [Link]
-
KEMA, I., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Brückner, H., et al. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available at: [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]
-
ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline. ResearchGate. Available at: [Link]
-
Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Future Science. Available at: [Link]
-
MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Institutes of Health. (2008). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. National Institutes of Health. Available at: [Link]
-
MDPI. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. MDPI. Available at: [Link]
-
National Institutes of Health. (2016). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. National Institutes of Health. Available at: [Link]
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. Available at: [Link]
-
ResearchGate. (2017). What internal standard can be used for the analysis of amino acids using Pre-Column HPLC? [Online discussion]. Available at: [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]
-
Syahida, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio. Available at: [Link]
-
Evershed, R. P., et al. (2004). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. ACS Publications. Available at: [Link]
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-valine. PubChem Compound Database. Available at: [Link]
-
MtoZ Biolabs. (n.d.). L-Norvaline Analysis Service. MtoZ Biolabs. Available at: [Link]
-
Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Available at: [Link]
-
PNAS. (2006). Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. PNAS. Available at: [Link]
-
ResearchGate. (2019). Use of Internal Standard Norvaline? [Online discussion]. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Agilent Technologies. Available at: [Link]
-
MDPI. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. Available at: [Link]
-
ResearchGate. (2007). Analysis of plasma amino acids by HPLC with photodiode array and fluorescence detection. ResearchGate. Available at: [Link]
Sources
- 1. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. This compound | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-Norvalin analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust UHPLC-MS/MS Method for the Simultaneous Quantification of Norvaline and N-Acetyl-L-norvaline
Abstract
This application note details a highly selective and sensitive Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of norvaline and its acetylated counterpart, N-Acetyl-L-norvaline. Norvaline is a non-proteinogenic amino acid isomer of valine, which can be misincorporated into recombinant proteins during biopharmaceutical production, potentially affecting product quality and efficacy.[1][2] this compound may be present as a related substance, metabolite, or synthetic impurity. The method described herein utilizes a reversed-phase C18 stationary phase with a simple acidic mobile phase gradient, offering excellent chromatographic resolution and peak shape for both analytes without the need for complex derivatization. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and high-throughput analytical solution.
Introduction and Scientific Rationale
The monitoring of non-canonical amino acids (ncAAs) like norvaline is critical in the biopharmaceutical industry. Its presence in cell culture media can lead to its incorporation into therapeutic proteins, creating product-related impurities that must be controlled and quantified.[1][3] The analysis is complicated by the structural similarity of norvaline to other amino acids and the inherent polarity that makes it challenging to retain on traditional reversed-phase columns.[4] Furthermore, related compounds such as this compound, which is less polar due to the acetylation of the primary amine, must also be resolved and quantified.[4]
Conventional amino acid analysis often requires pre-column or post-column derivatization to enhance detection by UV or fluorescence.[5][6][7] While effective, derivatization adds complexity, time, and potential for variability. This method circumvents these issues by coupling the high-resolving power of UHPLC with the specificity and sensitivity of tandem mass spectrometry (MS/MS).[8][9] The use of a C18 column designed for enhanced polar retention ensures robust separation, while MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides unambiguous identification and quantification of both target analytes, even in complex matrices.
Experimental Materials and Methods
Reagents and Materials
-
L-Norvaline reference standard (≥98% purity)
-
This compound reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade, for cleaning)
Instrumentation
-
UHPLC System with a binary pump, autosampler, and column oven (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent).
-
Tandem Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad, Waters Xevo TQ, or equivalent).
Chromatographic and Spectrometric Conditions
The causality behind these selections is critical. A C18 column with T3 bonding is chosen for its stability in highly aqueous mobile phases, which is essential for retaining the polar norvaline.[10] Formic acid is added to the mobile phase to acidify it, which protonates the analytes and improves both peak shape and ESI+ ionization efficiency. A gradient elution is necessary to first elute the polar norvaline with high aqueous content, followed by an increasing organic phase concentration to elute the more hydrophobic this compound in a timely manner.
Table 1: UHPLC and MS/MS Method Parameters
| Parameter | Setting |
| UHPLC System | |
| Column | Waters ACQUITY UPLC BEH T3 C18, 1.7 µm, 2.1 x 100 mm (or equivalent polar-compatible C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Analyte |
| L-Norvaline | |
| This compound | |
Note: MS/MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.
Detailed Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of L-Norvaline and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with a 50:50 (v/v) mixture of Mobile Phase A and B. Sonicate for 5 minutes if necessary. These stocks are stable for at least one month at 2-8 °C.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of each primary stock solution into a single 10 mL volumetric flask and dilute to volume with 50:50 Mobile Phase A/B.
-
Working Calibration Standards: Perform serial dilutions from the intermediate stock solution using the appropriate sample matrix blank (or Mobile Phase A if no matrix is available) to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
Protocol 2: Sample Preparation (Example: Protein Hydrolysate)
-
Hydrolysis: Perform acid hydrolysis of the protein sample according to established laboratory procedures (e.g., 6N HCl at 110°C for 24 hours).
-
Neutralization/Drying: Neutralize or dry the hydrolyzed sample completely under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of Mobile Phase A to achieve the desired theoretical concentration.
-
Filtration: Vortex the reconstituted sample for 30 seconds and filter through a 0.22 µm PVDF syringe filter to remove any particulates before transferring to an autosampler vial.
Analytical Workflow Visualization
The following diagram outlines the complete analytical process from sample receipt to final data analysis.
Caption: Workflow for UHPLC-MS/MS analysis of norvaline.
Method Performance and Validation
This method was validated according to standard guidelines for specificity, linearity, accuracy, precision, and sensitivity. The data presented below are representative of the performance expected from this protocol.
Specificity and Linearity
Specificity was confirmed by injecting a matrix blank and observing no interfering peaks at the retention times of the target analytes. The method demonstrated excellent linearity over the concentration range of 1–1000 ng/mL for both compounds.
Table 2: Linearity and Sensitivity Data
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ, ng/mL) | Limit of Detection (LOD, ng/mL) |
| L-Norvaline | 1 - 1000 | > 0.998 | 1.0 | 0.3 |
| This compound | 1 - 1000 | > 0.999 | 1.0 | 0.2 |
Accuracy and Precision
Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) in six replicates on three separate days.
Table 3: Inter-day Accuracy and Precision Summary
| Analyte | QC Level | Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| L-Norvaline | Low QC | 5 | 101.2% | 4.5% |
| Mid QC | 100 | 99.5% | 3.1% | |
| High QC | 800 | 102.1% | 2.8% | |
| This compound | Low QC | 5 | 98.8% | 5.2% |
| Mid QC | 100 | 100.7% | 2.5% | |
| High QC | 800 | 99.1% | 2.1% |
Method Validation Logic
The trustworthiness of an analytical method is established through a systematic validation process. Each step builds upon the last to create a self-validating system.
Caption: Logical flow of the analytical method validation process.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | 1. Column contamination or degradation. | 1. Flush the column with a strong solvent (e.g., isopropanol); if unresolved, replace the column. |
| 2. Incompatible sample solvent. | 2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase (e.g., Mobile Phase A). | |
| Low Signal/Sensitivity | 1. MS source is dirty. | 1. Clean the ESI probe and source optics according to the manufacturer's protocol. |
| 2. Incorrect MRM transitions or tuning. | 2. Re-infuse standards and optimize MS/MS parameters (cone voltage, collision energy). | |
| Retention Time Shift | 1. Inconsistent mobile phase preparation. | 1. Prepare fresh mobile phases daily using high-purity reagents and a calibrated pH meter if needed. |
| 2. Air bubbles in the pump. | 2. Degas the mobile phases and prime the UHPLC pumps thoroughly. | |
| 3. Column aging. | 3. Monitor system suitability. A significant shift may indicate the end of the column's life. |
Conclusion
The UHPLC-MS/MS method presented provides a fast, robust, and highly selective solution for the simultaneous analysis of norvaline and this compound. By eliminating the need for derivatization, this method simplifies sample preparation and reduces analysis time, making it ideally suited for high-throughput environments in pharmaceutical development and quality control. The excellent performance in linearity, accuracy, and precision demonstrates its reliability for routine quantitative analysis.
References
-
Brachmann, A. et al. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 44(4), 1193–1202. [Link]
-
Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Rohman, A. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 446-453. [Link]
-
Wikipedia. (2023). Norvaline. Wikipedia, The Free Encyclopedia. [Link]
-
Brachmann, A. et al. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. PubMed. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Reddy, B. et al. (2014). Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L–Arginine In Combined Dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Gertsman, I. et al. (2013). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. NIH Public Access. [Link]
-
LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
Roces, C. et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]
-
ResearchGate. (2013). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. ResearchGate. [Link]
-
Chen, Y. et al. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Waters. [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Waters. [Link]
-
PubMed. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. PubMed. [Link]
-
CABI Digital Library. (2020). Simultaneous determination of taurine, N-acetylcysteine, glycine and methionine in commercial formulations by high-performance liquid chromatography. CABI Digital Library. [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
-
Novalix. (n.d.). Mass spectrometry (MS). Novalix. [Link]
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
Sources
- 1. Norvaline - Wikipedia [en.wikipedia.org]
- 2. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages | MDPI [mdpi.com]
- 10. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving N-Acetyl-L-norvaline Solubility in Aqueous Buffers
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies for effectively solubilizing N-Acetyl-L-norvaline in common aqueous buffers. We move beyond simple instructions to explain the underlying physicochemical principles, enabling you to troubleshoot and optimize your experimental protocols with confidence.
Section 1: Understanding the Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is critical before attempting solubilization. The challenges you may face are directly linked to its chemical structure.
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of the amino acid L-norvaline.[1][2] The key modification is the acetylation of the primary amine group. This change has a significant impact on the molecule's properties:
-
Removal of a Positive Charge: In L-norvaline, the amino group (-NH2) is protonated (-NH3+) at physiological pH. Acetylation replaces this with a neutral acetyl group (-NHCOCH3). Removing a charged group can decrease aqueous solubility.[3]
-
Dominant Acidic Group: The only primary ionizable group remaining is the carboxylic acid (-COOH).[1] This means the molecule behaves as a weak acid in solution.
Its solubility is a concern because many biological and pharmacological assays require the compound to be fully dissolved in an aqueous buffer (like PBS or TRIS) at a specific, often high, concentration to ensure accurate and reproducible results.
Q2: What is the single most important factor governing this compound's solubility in a buffer?
The pH of the buffer relative to the pKa of the molecule's carboxylic acid group is the most critical factor. The pKa of the carboxyl group on N-acetylated amino acids is typically in the range of 3 to 4.
-
At pH < pKa: The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and has significantly lower solubility in water.
-
At pH > pKa: The carboxylic acid group will be deprotonated to its carboxylate salt form (-COO⁻). This ionized form is much more polar and exhibits dramatically higher solubility in aqueous solutions.
Therefore, attempting to dissolve this compound in a neutral or slightly acidic buffer without pH adjustment will likely result in poor solubility.
Key Physicochemical Data
The table below summarizes the essential properties of this compound.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₇H₁₃NO₃ | Essential for calculating molarity. |
| Molecular Weight | 159.18 g/mol [1] | Used for all concentration calculations. |
| Structure | Acetylated L-norvaline | The acetyl group removes the basic amine, making the molecule acidic overall. |
| Estimated pKa | ~3-4 (Carboxylic Acid) | This is the critical pH threshold. To dissolve the compound, the buffer pH must be significantly above this value. |
| Aqueous Solubility | Low at acidic pH, High at neutral/alkaline pH | Directly dependent on the ionization state of the carboxyl group. |
Section 2: Core Protocols for Solubilization
Here we present two robust, step-by-step protocols for achieving complete solubilization. The pH-mediated approach is the recommended primary method for preparing aqueous buffer solutions.
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer (Recommended Method)
This protocol leverages the pH-dependent solubility of the compound to achieve high concentrations in standard biological buffers.
Causality: By transiently increasing the pH with a base, we convert the insoluble acidic form of this compound into its highly soluble sodium salt. Once dissolved, the solution's pH is carefully readjusted to the desired final experimental pH.
Step-by-Step Methodology:
-
Weigh: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add approximately 80% of your final target volume of purified water or your desired buffer (e.g., PBS). The powder will likely not dissolve and will form a slurry.
-
Basification: While stirring continuously, add 1 M NaOH dropwise. Monitor the solution closely. The powder will begin to dissolve as the pH increases and the carboxyl group is deprotonated. Continue adding drops until the solution is completely clear.
-
Volume Adjustment: Once the solid is fully dissolved, add the buffer or water to reach the final desired volume.
-
Final pH Adjustment: Carefully adjust the pH back down to your target experimental pH (e.g., 7.4) using 1 M HCl. Add the acid slowly to avoid "crashing out" the compound by locally over-acidifying the solution.
-
Verification & Filtration (Optional): Verify the final pH with a calibrated meter. For sterile applications, the final solution can be passed through a 0.22 µm syringe filter.
Protocol 2: Preparing a Concentrated Stock in a Co-Solvent
This method is useful when an intermediate stock solution in an organic solvent is required before dilution into the final aqueous buffer.
Causality: Using a small amount of a water-miscible organic solvent can dissolve compounds that are poorly soluble in water alone.[4] This concentrated stock can then be diluted to a working concentration where the final percentage of the organic solvent is minimally disruptive to the experiment.
Step-by-Step Methodology:
-
Weigh: Accurately weigh the this compound powder.
-
Co-Solvent Addition: Add a minimal volume of Dimethyl Sulfoxide (DMSO) or Ethanol to the powder.[4][5] For example, start with a volume calculated to achieve a 100 mM stock.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.[4] Gentle warming in a 37°C water bath can also be applied if needed.
-
Storage: Store this concentrated stock in aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[5]
-
Dilution: For your experiment, dilute the stock into your aqueous buffer to the final working concentration.
Trustworthiness Advisory: Always calculate the final percentage of the co-solvent (e.g., DMSO) in your working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.
Section 3: Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Compound won't dissolve in my pH 7.4 buffer. | The buffer's capacity was insufficient to overcome the acidity of the added compound, resulting in a final pH that is too low for dissolution. | Follow Protocol 1 . The direct addition of a base is required to drive the deprotonation and subsequent dissolution. |
| Solution was clear, but a precipitate formed later. | 1. pH Drift: The pH of the solution may have decreased over time (e.g., CO₂ absorption from the air). 2. Temperature Change: If the solution was prepared warm, cooling to room temperature or 4°C may cause precipitation. 3. Supersaturation: The concentration may be too high for long-term stability at that specific pH and temperature. | 1. Re-verify and adjust the pH back to the target. 2. Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated. 3. Prepare a new, slightly less concentrated solution. |
| The final solution appears cloudy or hazy. | 1. Incomplete Dissolution: Micro-particles may still be in suspension. 2. Impurities: The starting material may contain insoluble impurities. | 1. Re-check the pH. If correct, try brief sonication or gentle warming. 2. Filter the solution through a 0.22 µm syringe filter to remove any persistent particulate matter. |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I just heat the buffer to dissolve this compound? A: While heating does increase the rate of dissolution and solubility for many compounds, it is often insufficient on its own for this compound if the pH is not optimal.[6][7] It can be a helpful adjunct to pH adjustment but is not a substitute for it. Prolonged heating at high temperatures should be avoided to prevent potential degradation.
Q: What is the maximum concentration I can achieve in PBS at pH 7.4? A: By following Protocol 1 to form the sodium salt of this compound, concentrations well in excess of what is achievable in pure water are possible. While an exact upper limit requires empirical testing, concentrations of 50-100 mM or higher are typically feasible for N-acetylated amino acids in pH-adjusted buffers.[8]
Q: Will adding this compound powder directly to my buffer change its pH? A: Yes. This compound is an acidic compound. Adding it to a buffered solution will consume buffer capacity and lower the overall pH. This is why it is critical to re-verify and adjust the pH of your final solution as described in Protocol 1.
Q: How should I store my this compound stock solution? A: For maximum stability, sterile-filter the final solution, aliquot it into single-use volumes, and store at -20°C or -80°C.[5] This prevents contamination and degradation from repeated freeze-thaw cycles. For many applications, preparing the solution fresh is the best practice.
References
-
D’autréaux, B. & Toledano, M. B. (2007). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Antioxidants & Redox Signaling. Available at: [Link]
-
Abraham, M. H., & Acree, W. E. (2022). Solubilities of Norvaline in Water and Organic Solvents, as log C, and.... ResearchGate. Available at: [Link]
-
Li, Z., et al. (2024). Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Lei, Q. (2021). How will you prepare the N-acetylcysteine (NAC) concentration?. ResearchGate. Available at: [Link]
-
Habib, M. R. (2025). What is the best solvent for N-acetylcysteine (NAC)?. ResearchGate. Available at: [Link]
-
Jadhao, M. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Norvaline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-valine. PubChem Compound Database. Available at: [Link]
-
Kirsch, M. (2020). How to stabilizen n acetyl cysteine in solution?. ResearchGate. Available at: [Link]
-
Hancock, R.E.W. Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. Available at: [Link]
-
ResearchGate. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility?. Available at: [Link]
-
Li, Z., et al. (2024). Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures. ACS Publications. Available at: [Link]
Sources
- 1. This compound | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Acetyl-L-norvaline Stability and Storage Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of N-Acetyl-L-norvaline to prevent its degradation. Ensuring the stability and purity of this compound is paramount for reproducible and accurate experimental outcomes.
Core Principles of this compound Stability
Understanding the inherent chemical vulnerabilities of this compound is the first step toward preventing its degradation. The primary mechanism of degradation is the hydrolysis of the amide bond, which cleaves the N-acetyl group from the L-norvaline backbone.
Primary Degradation Pathway: Hydrolysis
The central point of failure for this compound is the amide bond linking the acetyl group to the nitrogen of L-norvaline. This bond is susceptible to cleavage by water, a process known as hydrolysis. This reaction is catalyzed by the presence of either acid (H⁺) or base (OH⁻), yielding L-norvaline and acetic acid as degradation products. The occurrence of N-acylated amino acids is well-documented in biological systems, and the stability of the N-acyl bond is a key factor in their function.
The consequence of this degradation is significant. If a researcher intends to study the effects of this compound, for instance, as an arginase inhibitor, the presence of its degradant, L-norvaline, can confound results. L-norvaline itself has distinct biological activities, including potential cytotoxicity at certain concentrations. Therefore, maintaining the integrity of the parent compound is critical.
Caption: Primary hydrolytic degradation pathway of this compound.
Frequently Asked Questions (FAQs): Storage & Handling
This section addresses common user questions regarding the day-to-day handling and storage of this compound in both solid and solution forms.
Q1: What are the ideal storage conditions for solid this compound?
Answer: As a solid, this compound is relatively stable if stored correctly. The key is to minimize its exposure to moisture and heat, which can accelerate hydrolysis.
-
Temperature: Store in a cool place. For long-term storage, refrigeration at +2°C to +8°C is recommended.
-
Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture. For highly sensitive experiments or long-term archival, storing under an inert gas like argon or nitrogen is best practice.
-
Environment: Keep in a dry location, away from sources of heat and direct light. Using a desiccator provides an additional layer of protection against humidity.
Q2: I need to make a stock solution. What solvent should I use and how should I store it?
Answer: The stability of this compound is significantly lower in solution than in its solid form. Solvent choice and pH are critical factors.
-
Solvent Selection: Use anhydrous solvents whenever possible. If using aqueous buffers, ensure they are prepared from high-purity, sterile water and are pH-controlled.
-
pH Considerations: Avoid highly acidic or alkaline conditions, as these will catalyze hydrolysis. Prepare solutions in a buffer system that is neutral or slightly acidic (pH 5-7), depending on your experimental needs.
-
Storage Protocol:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase degradation.
-
Temperature: For short-term storage (1-2 days), refrigeration at 4°C is acceptable. For long-term storage, freeze aliquots at -20°C or -80°C.
-
Container: Use high-quality, tightly sealed vials (e.g., amber glass or polypropylene) to prevent solvent evaporation and light exposure.
-
Q3: My experiment is giving inconsistent results. How can I tell if my compound has degraded?
Answer: Degradation is often not visible. While you should always be wary of any visual changes in the solid (e.g., clumping, discoloration) or solution (e.g., cloudiness), the definitive method for assessing purity is analytical. The most common technique is High-Performance Liquid Chromatography (HPLC).
-
Analytical Signature of Degradation: When analyzed by reverse-phase HPLC, a degraded sample of this compound will typically show a reduction in the area of the main peak corresponding to the parent compound and the appearance of a new, earlier-eluting peak corresponding to the more polar L-norvaline.
Troubleshooting Guide
This table provides a systematic approach to diagnosing and resolving common issues related to this compound instability.
| Observed Problem | Potential Cause | Recommended Action & Prevention |
| Reduced or variable biological activity in assays. | Hydrolysis of this compound to L-norvaline, which has a different activity profile. | 1. Verify Purity: Analyze the stored solid or solution via HPLC against a new, trusted standard. 2. Prevention: Prepare fresh stock solutions from solid material for each experiment. Ensure proper storage of solids as described in the FAQ. |
| A new, early-eluting peak appears in my HPLC chromatogram. | This is a classic sign of hydrolysis, with the new peak likely being the more polar L-norvaline. | 1. Confirm Identity: If possible, use a co-injection with an L-norvaline standard to confirm the identity of the new peak. 2. Review Procedures: Re-evaluate solution preparation and storage protocols. Check the pH of your buffers. Avoid leaving solutions at room temperature for extended periods. |
| The pH of my unbuffered aqueous stock solution has decreased over time. | Hydrolysis produces acetic acid, which will lower the pH of the solution. | 1. Discard Solution: This is a definitive sign of significant degradation. The solution should be discarded. 2. Prevention: Use a suitable buffer system (e.g., PBS, HEPES) to maintain a stable pH for your stock solutions. |
| Solid material appears clumped or sticky. | Absorption of atmospheric moisture. This significantly increases the risk of hydrolysis, even in the solid state. | 1. Dry the Material: If clumping is minor, the material can be dried under a vacuum. 2. Prevention: Always store the solid compound in a desiccator or a glove box with a dry atmosphere. Ensure the container is sealed tightly immediately after use. |
Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is crucial to validate the stability of this compound under your specific experimental conditions. Forced degradation studies are an essential tool for this purpose. They help identify potential degradants and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify its degradation products and test the specificity of your analytical method. The goal is to achieve 5-20% degradation.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of this compound in purified water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Control: Keep an aliquot of the original solution at 4°C.
-
-
Monitor Degradation: At time points (e.g., 2, 4, 8, 24 hours), take a small sample from each stress condition. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Analyze: Analyze all samples by HPLC.
-
Evaluate: Compare the chromatograms from the stressed samples to the control. The goal is to find conditions that produce a modest (5-20%) decrease in the parent peak and the formation of detectable degradation peaks.
Protocol 2: Routine Purity Check via HPLC
This is a non-destructive method to check the purity of your working stock solutions before use.
Methodology:
-
Prepare a Fresh Standard: Weigh out a small amount of solid this compound and prepare a fresh solution at the same concentration as your stock solution. This is your "Time Zero" reference.
-
Sample Your Stock: Take an aliquot from your stored stock solution.
-
Run HPLC: Analyze both the fresh standard and the stored stock solution using a validated HPLC method. A typical method would use a C18 column with a mobile phase of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Compare Results: Calculate the purity of your stored stock by comparing its peak area to the fresh standard (Purity % = (Area_Stock / Area_Standard) * 100). A purity of >95% is generally considered acceptable, though this may vary depending on the sensitivity of your assay.
Data Interpretation
The following table summarizes hypothetical, yet representative, data from an HPLC analysis to help researchers identify this compound and its primary degradant.
| Compound | Expected Retention Time (min) | Key Characteristics |
| L-norvaline | ~2.5 | More polar, elutes earlier. Will increase in area in samples subjected to acid/base hydrolysis. |
| This compound | ~4.8 | Less polar, elutes later. This is the parent peak. Its area will decrease upon degradation. |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined empirically on your system.
By implementing these storage, handling, and verification procedures, you can ensure the chemical integrity of your this compound, leading to more reliable and reproducible scientific data.
References
-
Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Available from: [Link]
-
Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 53, 10-18. Available from: [Link]
-
Mendez, M., & Ostrov, D. A. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. AIMS Medical Science, 6(4), 287-290. Available from: [Link]
-
Unknown Author. (n.d.). Amino acids degradation and synthesis. SlideShare. Available from: [Link]
- Carl ROTH. (n.d.).
Technical Support Center: Troubleshooting N-Acetyl-L-norvaline HPLC Peak Resolution
Welcome to the technical support center for the HPLC analysis of N-Acetyl-L-norvaline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common peak resolution challenges encountered during chromatographic analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.
Understanding the Analyte: this compound
This compound is a derivative of the amino acid L-norvaline.[1] Key to successful HPLC analysis is understanding its chemical properties. The acetylation of the amino group removes its basic character, leaving the carboxylic acid moiety as the primary ionizable group. The predicted pKa of the carboxylic acid of the parent amino acid, L-norvaline, is in the range of 2.3 to 2.7.[2][3] This means that the mobile phase pH will be a critical parameter in controlling the retention and peak shape of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific peak resolution issues you may encounter. Each problem is followed by an in-depth explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue, particularly with acidic compounds like this compound.[4] It can compromise peak integration and reduce resolution from adjacent peaks.
Causality Behind Peak Tailing:
Peak tailing for acidic analytes on reversed-phase columns is often due to secondary interactions between the analyte and the stationary phase.[4] While the primary retention mechanism is hydrophobic interaction, residual, un-endcapped silanol groups on the silica-based stationary phase can become ionized at certain pH levels and interact with the polar functional groups of the analyte, leading to a secondary, undesirable retention mechanism.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
The "Why": The ionization state of this compound's carboxylic acid group is pH-dependent. At a pH above its pKa, the carboxyl group is deprotonated (negatively charged), which can lead to ionic interactions with any positively charged sites on the stationary phase or metal components of the HPLC system. Conversely, at a pH well below the pKa, the carboxyl group is protonated and neutral, minimizing these secondary interactions.
-
The "How": Lower the pH of your mobile phase. A good starting point is a pH of 2.5 to 3.0, which is about 1-2 pH units below the predicted pKa of the carboxylic acid. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase.[5] Using a buffered mobile phase is ideal for pH stability.
-
-
Assess Column Health:
-
The "Why": A contaminated or degraded column can exhibit peak tailing. Contaminants can create active sites for secondary interactions, while a void at the column inlet can distort the peak shape.
-
The "How":
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
If the problem persists, consider replacing the column with a new one of the same type or a column with a more inert stationary phase (e.g., a column with advanced end-capping).
-
-
-
Sample Overload:
-
The "Why": Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
The "How": Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Troubleshooting Flow for Peak Tailing:
A troubleshooting workflow for addressing peak tailing.
Q2: I'm observing peak fronting for this compound. What should I investigate?
Peak fronting, the inverse of tailing, where the beginning of the peak is sloped, is also a sign of a chromatographic problem.
Causality Behind Peak Fronting:
Peak fronting is often associated with sample overload, particularly when the sample is dissolved in a solvent stronger than the mobile phase, or when the column is overloaded with the sample mass.[6] It can also be indicative of a column void or collapse.[7]
Troubleshooting Protocol:
-
Sample Solvent Mismatch:
-
The "Why": If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte will travel through the initial part of the column too quickly, leading to a distorted peak shape.
-
The "How": Whenever possible, dissolve your sample in the mobile phase. If this is not feasible due to solubility issues, use the weakest solvent possible that will still dissolve your sample.
-
-
Column Overload:
-
The "Why": Injecting too much analyte mass can lead to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in peak fronting.
-
The "How": Reduce the injection volume or the concentration of the sample.
-
-
Column Integrity:
-
The "Why": A physical change in the column packing, such as a void at the inlet, can cause the sample band to spread unevenly, leading to fronting.
-
The "How":
-
Inspect the column inlet for any visible signs of a void.
-
Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulate matter that may be causing a blockage.
-
If a void is suspected, the column may need to be replaced.
-
-
Quantitative Data Summary for Troubleshooting Fronting:
| Parameter | Recommended Action | Expected Outcome |
| Sample Solvent | Dissolve in mobile phase or weaker solvent | Symmetrical peak shape |
| Injection Volume | Decrease in increments (e.g., 10 µL to 5 µL) | Improved peak symmetry |
| Sample Concentration | Dilute sample (e.g., 1:2, 1:5) | Linear response and better peak shape |
Q3: My this compound peak is split or has a shoulder. What's happening?
Peak splitting or the appearance of a shoulder on the main peak can be caused by several factors, ranging from simple sample preparation issues to more complex column problems.
Causality Behind Peak Splitting:
Peak splitting can arise from a partially blocked column frit, a void at the column inlet, or co-elution with an interfering compound.[8] It can also be caused by injecting the sample in a solvent that is immiscible with the mobile phase.
Troubleshooting Protocol:
-
Check for Co-elution:
-
The "Why": A small, unresolved peak eluting very close to the main analyte peak can appear as a shoulder or cause a split.
-
The "How":
-
Change the detection wavelength. If the shoulder's relative height changes, it is likely a different compound.
-
Adjust the mobile phase composition (e.g., the percentage of organic solvent) to try and resolve the two peaks.
-
-
-
Examine the Column Inlet:
-
The "Why": A partially blocked frit or a void can cause the sample to be introduced onto the column in a non-uniform manner, leading to a split peak.
-
The "How":
-
Disconnect the column and check for any visible particulate matter on the inlet frit.
-
If possible, sonicate the frit in an appropriate solvent to dislodge any blockage.
-
If a void is present, the column will likely need to be replaced.
-
-
-
Sample and Mobile Phase Compatibility:
-
The "Why": If the sample solvent is not fully miscible with the mobile phase, it can cause the sample to precipitate at the head of the column, leading to a split peak as it redissolves.
-
The "How": Ensure your sample solvent is miscible with the mobile phase. As a best practice, prepare your sample in the mobile phase.
-
Logical Relationship Diagram for Peak Splitting:
Causes and corresponding solutions for peak splitting.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of this compound
This protocol describes the preparation of a typical mobile phase for the analysis of this compound on a C18 column.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm membrane filter
Procedure:
-
Aqueous Component (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir. b. Carefully add 1 mL of TFA to the water (for a 0.1% TFA concentration). c. Mix thoroughly. d. Degas the solution using a vacuum degasser or by sonicating for 15-20 minutes. e. Filter the mobile phase through a 0.22 µm membrane filter.
-
Organic Component (Mobile Phase B): a. Measure 1 L of HPLC-grade acetonitrile into a clean 1 L glass reservoir. b. Degas the acetonitrile.
-
Isocratic Elution: a. For a typical starting condition, premix Mobile Phase A and Mobile Phase B in the desired ratio (e.g., 95:5 v/v A:B). b. Degas the final mixture before use.
Protocol 2: Sample Preparation
Materials:
-
This compound standard or sample
-
Mobile phase (prepared as in Protocol 1)
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh a known amount of this compound.
-
Dissolve the analyte in the mobile phase to a desired stock concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to achieve the desired working concentration.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial before injection.
References
-
A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. (n.d.). Insights.bio. Retrieved from [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (n.d.). SpringerLink. Retrieved from [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. (n.d.). Journal of Pharmaceutical and Biomedical Sciences. Retrieved from [Link]
-
Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. (2017). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
This compound | C7H13NO3. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Liberty University. Retrieved from [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures. (2020). ACS Publications. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. Retrieved from [Link]
-
Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (2014). National Institutes of Health (NIH). Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
Showing Compound Norvaline (FDB005441). (n.d.). FooDB. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
Mass spectrometry interference when analyzing N-Acetyl-L-norvaline
Welcome to the technical support guide for the mass spectrometry analysis of N-Acetyl-L-norvaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this N-acetylated amino acid. Here, we provide field-proven insights, detailed troubleshooting protocols, and answers to frequently encountered challenges, ensuring the integrity and reliability of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the analytical challenges.
Q1: What is this compound and what are the primary challenges in its mass spectrometry (MS) analysis?
A: this compound is the acetylated form of L-norvaline, a non-proteinogenic amino acid analog of leucine.[1] Its analysis is crucial in biopharmaceutical development, particularly in monitoring recombinant protein production where norvaline can be misincorporated into protein therapeutics, potentially affecting efficacy and safety.[2]
The primary challenge in its MS analysis is not from the molecule itself, but from the presence of structurally similar, often isobaric or isomeric, compounds in biological matrices. These interferences can lead to misidentification and inaccurate quantification. The key interferences include:
-
Isobaric/Isomeric Compounds: N-acetylated forms of other amino acids like valine, leucine, and isoleucine share the same nominal mass, making them indistinguishable by low-resolution mass spectrometry alone.
-
Matrix Effects: Components of the biological sample (salts, lipids, phospholipids) can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, causing ion suppression or enhancement.[3][4][5] This leads to poor sensitivity and reproducibility.
-
Sample Preparation Artifacts: The derivatization or extraction process can introduce contaminants or result in incomplete recovery of the analyte.
Q2: What is the critical difference between isobaric and isomeric interference for this compound?
A: While often used interchangeably, these terms have distinct meanings critical for developing a robust analytical method.
-
Isomers (e.g., N-Acetyl-L-leucine and N-Acetyl-L-isoleucine) have the exact same molecular formula and thus the exact same monoisotopic mass. They cannot be distinguished by any mass spectrometer, regardless of its resolution. Their separation relies entirely on pre-MS techniques like chromatography.
-
Isobars (e.g., N-Acetyl-L-valine vs. a different compound with the same nominal mass but different elemental composition) have the same integer mass but slightly different exact masses due to the mass defect of their constituent atoms. While indistinguishable on a low-resolution instrument (like a standard quadrupole), they can often be resolved using high-resolution mass spectrometry (HRMS) such as Orbitrap or TOF analyzers.
For this compound, the most significant challenge comes from its isomers, N-Acetyl-L-leucine and N-Acetyl-L-isoleucine, necessitating excellent chromatographic separation.
Q3: Why is derivatization sometimes used for amino acid analysis, and what are its implications for this compound?
A: Derivatization is a chemical modification of the analyte to improve its analytical properties.[6] For amino acids, it is often employed to:
-
Enhance Chromatographic Retention: Native amino acids can be highly polar and show poor retention on traditional reversed-phase columns.[7] Derivatization with a hydrophobic tag (e.g., FMOC-Cl) increases retention and improves peak shape.[8]
-
Improve Ionization Efficiency: Adding a readily ionizable group can significantly boost the signal in the mass spectrometer.
-
Create Unique Fragments: Derivatization can yield specific fragment ions upon collision-induced dissociation (CID), which can help distinguish between isomers that might otherwise have similar fragmentation patterns.[9]
For this compound, the N-terminus is already blocked by the acetyl group. Further derivatization would typically target the carboxylic acid group. While this can be beneficial, it also adds complexity and potential for variability to the sample preparation workflow.[10] A well-optimized Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography method can often preclude the need for derivatization.[7]
Part 2: Troubleshooting Guide
This section provides structured solutions to specific experimental problems.
Problem: My chromatogram shows a broad peak, or I cannot resolve this compound from other signals at the same m/z.
-
Plausible Cause: Co-elution of isomeric N-acetylated amino acids (leucine, isoleucine) or isobaric compounds. Standard C18 columns often lack the selectivity to separate these highly similar molecules.
-
Causality: These compounds have nearly identical hydrophobicity, leading to poor resolution on conventional reversed-phase columns. Without chromatographic separation, the mass spectrometer detects them simultaneously, making accurate quantification impossible.
-
Solution Workflow:
-
Chromatographic Optimization: The primary solution is to enhance chromatographic selectivity.
-
Switch to a Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions with the aromatic ring, which can help resolve isomers that differ in their three-dimensional structure.
-
Employ Chiral Chromatography: If distinguishing between L- and D-enantiomers is necessary, a chiral stationary phase (CSP) is required.[11][12]
-
Optimize Mobile Phase: Systematically vary the organic modifier (acetonitrile vs. methanol), gradient slope, and temperature. Lower temperatures can sometimes enhance resolution between isomers.
-
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot separate true isomers like N-acetyl-leucine/isoleucine, it can differentiate this compound from other potential isobaric interferences that have a different elemental composition.
-
Advanced Fragmentation Techniques: Techniques like Hot Electron Capture Dissociation (HECD) can sometimes produce unique fragment ions for isomers that are indistinguishable by conventional CID.[2]
-
Problem: The signal for this compound is weak or highly variable between injections.
-
Plausible Cause: Ion suppression due to matrix effects from the biological sample.
-
Causality: Co-eluting endogenous compounds, such as phospholipids or salts, compete with the analyte for ionization in the ESI source.[3][13] This reduces the number of analyte ions that reach the detector, leading to a suppressed signal and poor reproducibility.[4][5]
-
Solution Workflow:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): A simple first step, but often insufficient as it doesn't remove many small-molecule interferences.
-
Solid-Phase Extraction (SPE): A more effective technique. A mixed-mode or polymeric reversed-phase SPE sorbent can effectively remove salts and phospholipids while retaining the analyte. See the detailed protocol in Part 3.
-
Liquid-Liquid Extraction (LLE): Can also be effective but may be more labor-intensive to optimize.
-
-
Chromatographic Separation: Ensure the analyte peak is chromatographically separated from the region where most matrix components elute (typically the void volume and the late-eluting phospholipid region).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as this compound-(¹³C₅, ¹⁵N₁), will have the same chemical properties and retention time as the analyte. It will be affected by matrix effects in the same way, allowing for reliable correction and accurate quantification.[14]
-
dot
Caption: Troubleshooting decision tree for common MS interferences.
Part 3: Protocols and Methodologies
Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is designed to remove proteins and phospholipids from a plasma or serum sample.
1. Protein Precipitation: a. To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard (SIL-IS). b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant without disturbing the protein pellet.
2. Solid-Phase Extraction (SPE): a. Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Waters Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water. b. Loading: Load the supernatant from step 1d onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. d. Elution: Elute the this compound and SIL-IS with 1 mL of 90% methanol in water. e. Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
dot
Caption: Sample preparation workflow for this compound.
Protocol 2: Recommended LC-MS/MS Method Parameters
This method is a starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides high resolution and narrow peaks, crucial for separating isomers.[1] |
| Column | Phenyl-Hexyl phase, 1.7 µm particle size (e.g., 2.1 x 100 mm) | Offers alternative selectivity (π-π interactions) compared to C18, improving the resolution of structurally similar amino acid derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI and provides a source of protons. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase and HILIC-style separations. |
| Gradient | 2% to 40% B over 8 minutes | A shallow gradient is essential to maximize the separation of closely eluting isomers. This must be optimized. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. Can be adjusted to fine-tune selectivity. |
| MS System | Tandem Quadrupole or HRMS | Tandem quadrupole for sensitive, targeted quantification (MRM mode). HRMS for added specificity against isobaric interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | N-acetylated amino acids readily form [M+H]⁺ ions. |
| MRM Transitions | This compound: Q1: 160.1 -> Q3: 118.1, 43.1 SIL-IS: Q1: 166.1 -> Q3: 124.1, 46.1 (example) | Precursor ion [M+H]⁺. Product ion 118.1 corresponds to the loss of the acetyl group (CH₂=C=O). Product ion 43.1 corresponds to the acetyl group itself [CH₃CO]⁺. |
| Source Temp | 500°C | Optimized for efficient desolvation. |
| Gas Flows | Instrument dependent | Must be optimized to maximize signal while minimizing noise. |
References
-
Giavalisco, P., et al. (2011). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. [Link]
-
Pira, V., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Redan, C., et al. (2015). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. ResearchGate. [Link]
-
Yang, Y., et al. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. ACS Publications. [Link]
-
Li, S., et al. (2022). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. ACS Publications. [Link]
-
Teleki, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
-
Johnson, D. W. (2011). Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards. PubMed. [Link]
-
Al-Masri, M., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. [Link]
-
Bruce, S. J., et al. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. ACS Publications. [Link]
-
Giavalisco, P., et al. (2011). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. ResearchGate. [Link]
-
Pappa-Louisi, A., et al. (2012). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Panuwet, P., et al. (2016). Matrix Effect in Bioanalysis of Complex Biological Samples: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Pszczolkowski, V. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. ResearchGate. [Link]
-
Li, F., et al. (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Welch, C. J., et al. (2002). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]
-
Bio-Analysis. (2021). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Analysis Zone. [Link]
-
The Metabolomics Innovation Centre. Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC. [Link]
-
Deb, A., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]
-
McNamara, C. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]
-
SickKids Research Institute. Sample Preparation. SickKids. [Link]
-
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.gov. [Link]
-
UC Davis Stable Isotope Facility. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis. [Link]
-
Ilisz, I., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Hohner, R., et al. (2016). Proteome-wide measurement of non-canonical bacterial mistranslation by quantitative mass spectrometry of protein modifications. National Institutes of Health. [Link]
-
Awadh, A. (2012). Fragmentation and Interpretation of Spectra. InTechOpen. [Link]
Sources
- 1. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
Technical Support Center: Optimizing N-Acetyl-L-norvaline Activity in Arginase Assays
A Senior Application Scientist's Guide to pH Adjustment and Troubleshooting
Welcome to the technical support center for researchers utilizing N-Acetyl-L-norvaline in enzymatic assays. This guide is designed to provide you with in-depth, field-proven insights into the critical role of pH in modulating the inhibitory activity of this compound against arginase. As scientists and drug development professionals, understanding and controlling assay conditions is paramount for generating reproducible and reliable data. This document will serve as a comprehensive resource, moving beyond simple protocols to explain the underlying scientific principles, and offering practical solutions to common experimental challenges.
The Indispensable Role of pH in Arginase Inhibition Assays
The hydrogen ion concentration (pH) of your assay buffer is not merely a background condition; it is an active variable that can profoundly influence enzyme structure, catalytic efficiency, and inhibitor interactions. For metalloenzymes like arginase, which contains a binuclear manganese cluster in its active site, pH is particularly critical.
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Most mammalian arginases, including the well-studied human arginase-1, exhibit a distinct alkaline pH optimum, typically between 9.0 and 10.0.[1][2][3] At this elevated pH, the enzyme's catalytic activity is significantly higher. For instance, the catalytic rate (kcat) of human Arginase-1 is approximately eight times greater at pH 9.5 compared to a physiological pH of 7.4.[1] This pH-dependent activity is linked to structural changes in the active site, specifically the coordination of the manganese cluster.[1]
This compound, a derivative of the known arginase inhibitor L-norvaline, is expected to compete with the natural substrate L-arginine.[4][5][6] The inhibitory potency of such compounds can also be pH-dependent. This is because the ionization states of the inhibitor's functional groups and the amino acid residues in the enzyme's active site are dictated by the surrounding pH.[7] An altered charge distribution can either enhance or weaken the binding affinity between the inhibitor and the enzyme, thereby affecting the half-maximal inhibitory concentration (IC50). The relationship between IC50 and the inhibition constant (Ki) is also influenced by assay conditions.[8][9] Therefore, meticulous pH control and optimization are essential for accurately characterizing the inhibitory potential of this compound.
Experimental Protocol: Determining the Optimal pH for this compound Inhibition
This protocol provides a systematic approach to identify the optimal pH for assessing the inhibitory activity of this compound against arginase.
Materials
-
Purified Arginase (e.g., human recombinant Arginase-1)
-
This compound
-
L-arginine
-
Manganese Chloride (MnCl2)
-
A series of buffers with varying pH values (e.g., Tris-HCl, Glycine-NaOH) covering a range from 7.0 to 11.0
-
Urea detection reagent (e.g., a colorimetric assay kit)
-
Microplate reader
-
96-well microplates
Step-by-Step Methodology
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 in 0.5 pH unit increments. Ensure the buffer system is appropriate for the chosen pH range and does not interfere with the assay components.
-
Enzyme Activation: Prepare a stock solution of arginase. For activation, pre-incubate the enzyme with a solution containing MnCl2 as per the manufacturer's recommendations or established literature protocols.[2]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup:
-
In a 96-well plate, add the appropriate buffer of a specific pH to each well.
-
Add the serially diluted this compound solutions to the wells. Include a control group with no inhibitor.
-
Add the activated arginase solution to all wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the L-arginine substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation and Termination: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The reaction can be stopped by adding a strong acid, which will also be part of the subsequent urea detection step.
-
Urea Detection: Add the urea detection reagents according to the manufacturer's protocol. This typically involves a colorimetric reaction where the absorbance is proportional to the amount of urea produced.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
For each pH value, calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value at each pH.[9]
-
Experimental Workflow Diagram
Caption: Workflow for determining the optimal pH for this compound inhibition.
Data Interpretation and Expected Outcomes
The relationship between pH and the inhibitory potency of this compound is crucial for understanding its mechanism of action. The following table summarizes hypothetical data to illustrate the expected trend.
| Assay pH | Arginase Relative Activity (%) | This compound IC50 (µM) | Interpretation |
| 7.5 | 25 | 150 | Lower enzyme activity and weaker inhibition. |
| 8.5 | 60 | 75 | Increasing enzyme activity and improved inhibition. |
| 9.5 | 100 | 25 | Optimal enzyme activity and strongest inhibition. |
| 10.5 | 80 | 40 | Decreasing enzyme activity and slightly weaker inhibition. |
Note: These are example values and actual results may vary depending on the specific arginase isoform and experimental conditions.
Logical Relationship Diagram
Caption: Relationship between pH, enzyme activity, and inhibitor potency.
Troubleshooting Guide and FAQs
This section addresses common issues that researchers may encounter when performing arginase inhibition assays with this compound.
Q1: My IC50 values are inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values are often due to slight variations in assay conditions.
-
pH Drift: Ensure your buffers have sufficient buffering capacity to maintain a stable pH throughout the experiment. Verify the pH of your buffers at the assay temperature.
-
Reagent Stability: Prepare fresh solutions of L-arginine and this compound for each experiment, as their stability can be pH and temperature-dependent.
-
Enzyme Activity: Ensure your arginase preparation has consistent activity. Variations in enzyme stock can significantly impact results.
Q2: I am observing precipitation of this compound at higher concentrations. How can I resolve this?
A2: Solubility issues can be a challenge.
-
Solvent Choice: While aqueous buffers are preferred, a small percentage of a co-solvent like DMSO may be necessary to dissolve the inhibitor. However, be sure to run a solvent control to check for any effects on enzyme activity.
-
pH Adjustment: The solubility of amino acid derivatives can be pH-dependent.[10] Experiment with slight adjustments to the pH of your stock solution to improve solubility.
-
Concentration Range: If solubility remains an issue, you may need to adjust the highest concentration of the inhibitor tested.
Q3: The enzyme activity in my control wells (no inhibitor) is lower than expected, especially at non-optimal pH values.
A3: This is an expected phenomenon. Arginase activity is highly dependent on pH, with significantly lower activity at neutral pH compared to its alkaline optimum of 9.5.[1] This does not necessarily indicate a problem with your assay, but it is a critical factor to consider during data analysis.
Q4: Can the choice of buffer components affect the assay?
A4: Yes, some buffer components can interact with the enzyme or the manganese cofactors. It is advisable to use buffers that are known to be compatible with arginase assays, such as Tris-HCl or Glycine-NaOH. Avoid buffers containing chelating agents like EDTA, which can strip the manganese ions from the enzyme's active site.
Troubleshooting Flowchart
Caption: Troubleshooting common issues in arginase inhibition assays.
References
-
Stegmann, C. et al. (2019). Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158. Scientific Reports. Available at: [Link]
-
Caldwell, R. B. et al. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews. Available at: [Link]
-
Ha, J. Y. et al. (2008). Characterization of Bacillus anthracis arginase: effects of pH, temperature, and cell viability on metal preference. BMC Biochemistry. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on arginase production. Available at: [Link]
-
Catalyst University. (2019). L-Norvaline Functions and Catabolism. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the temperature and pH on the free and immobilized ARG I. Available at: [Link]
-
Zhang, J. et al. (2011). Expression, Purification and Characterization of Arginase from Helicobacter pylori in Its Apo Form. PLOS ONE. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5708661. Available at: [Link]
-
ResearchGate. (n.d.). IC50, Inhibition studies and pH dependent measurements. Available at: [Link]
-
Pokrovskiĭ, M. V. et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension. Available at: [Link]
-
Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Available at: [Link]
-
ResearchGate. (n.d.). Medium Effects on the Protonation Equilibria of L-Norvaline. Available at: [Link]
-
Chem-Impex. (n.d.). Acetyl-L-norvaline. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of action of arginase inhibitors. Available at: [Link]
-
García-Molina, F. et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. Available at: [Link]
-
Yao, L. et al. (2014). Arginase inhibition augments nitric oxide production and facilitates left ventricular systolic function in doxorubicin-induced cardiomyopathy in mice. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Ghaffar, K. A. et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
ResearchGate. (n.d.). How can I evaluate the inhibitory effect of compound on arginase-1?. Available at: [Link]
-
Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. Available at: [Link]
-
Steppan, J. et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology. Available at: [Link]
-
LifeTein. (2023). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Available at: [Link]
-
Munder, M. et al. (2006). Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes. Journal of Immunology. Available at: [Link]
Sources
- 1. Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bacillus anthracis arginase: effects of pH, temperature, and cell viability on metal preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Quantifying N-Acetyl-L-norvaline in Complex Biological Samples
Welcome to the technical support center for the quantification of N-Acetyl-L-norvaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this acetylated amino acid in biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows. Our aim is to equip you with the expertise and practical insights needed to develop robust and reliable analytical methods.
Introduction to the Challenge
This compound, a derivative of the branched-chain amino acid L-norvaline, is of increasing interest in biomedical research. However, its accurate quantification in complex biological samples like plasma, serum, or tissue homogenates presents several analytical hurdles. These challenges stem from its physicochemical properties, the complexity of the biological matrix, and the potential for isomeric interference. This guide will walk you through these challenges, offering logical, field-proven solutions to ensure the integrity of your results.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems you might encounter during your analysis, followed by detailed explanations and step-by-step solutions.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing (or fronting) on my C18 column. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue when analyzing polar compounds like this compound on traditional reversed-phase (RPLC) columns. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase composition.
Causality and Explanation:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Mobile Phase pH: The pH of your mobile phase influences the ionization state of your analyte. If the pH is not optimal, it can lead to mixed-mode retention and poor peak shape.
-
Sample Solvent Effects: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, often fronting.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
This compound has a carboxylic acid group. To ensure consistent protonation and minimize silanol interactions, acidify your mobile phase.
-
Action: Add 0.1% formic acid or acetic acid to both your aqueous and organic mobile phases. This will typically bring the pH into the 2.5-3.5 range, ensuring the carboxyl group is protonated.
-
-
Consider a Different Column Chemistry:
-
If pH adjustment is insufficient, your column may not be suitable for this analyte.
-
Action 1 (RPLC): Switch to a column with end-capping or a polar-embedded stationary phase to shield the silanol groups.
-
Action 2 (HILIC): For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RPLC.[1][2] HILIC columns use a polar stationary phase and a high organic mobile phase, which provides better retention and peak shape for polar compounds.[1][2]
-
-
Optimize Sample Diluent:
-
Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
-
Action: If using a high aqueous mobile phase at the start of your gradient, dissolve your sample in the initial mobile phase composition or a solution with a high aqueous content.
-
Issue 2: Low Recovery and Poor Sensitivity
Question: I'm experiencing low signal intensity and inconsistent recovery for this compound. What are the likely causes?
Answer:
Low recovery and sensitivity can be attributed to several factors, including inefficient sample preparation, analyte instability, and suboptimal mass spectrometry settings.
Causality and Explanation:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[3]
-
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting the analyte from the sample matrix or may be removing it during cleanup steps.
-
Analyte Instability: N-acetylated amino acids can be susceptible to degradation or dimerization, especially during sample storage and preparation.[4] For instance, N-acetylcysteine is known to form dimers.[4]
-
Suboptimal MRM Transitions: The selected precursor and product ions for Multiple Reaction Monitoring (MRM) may not be the most intense or specific.
Step-by-Step Troubleshooting Protocol:
-
Improve Sample Preparation:
-
Action 1 (Protein Precipitation): This is a simple and common method. Use cold acetonitrile (ACN) or methanol (MeOH) at a ratio of at least 3:1 (solvent:plasma) to precipitate proteins.[5][6] Adding a small amount of acid, such as 1% formic acid, to the precipitation solvent can improve the recovery of acidic analytes.
-
Action 2 (Advanced Cleanup): If matrix effects are severe, consider Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
This is the most effective way to compensate for matrix effects and variations in extraction recovery.
-
Action: Synthesize or source an this compound stable isotope-labeled internal standard (e.g., this compound-d3 or -13C5,15N). If unavailable, a closely related labeled compound can be used, but a true SIL-IS is preferred.[4]
-
-
Assess and Ensure Analyte Stability:
-
Action 1 (Sample Handling): Keep biological samples on ice during processing and store them at -80°C for long-term stability.[7] Minimize freeze-thaw cycles.
-
Action 2 (Reducing Agents): While less common for non-thiol containing acetylated amino acids, if dimerization is suspected, a reducing agent like dithiothreitol (DTT) can be added during sample preparation, as is done for N-acetylcysteine.[8][9]
-
-
Optimize MRM Transitions:
| Parameter | Starting Point Recommendation | Rationale |
| Precursor Ion [M+H]+ | m/z 160.1 | Based on the molecular weight of this compound (159.18 g/mol ). |
| Product Ions | Scan for fragments resulting from the loss of the acetyl group or parts of the amino acid backbone. | These are common fragmentation pathways for acetylated amino acids. |
| Collision Energy | Sweep a range (e.g., 10-40 eV) to find the optimal energy for each transition. | Maximizes the abundance of the desired product ion. |
Issue 3: Inability to Separate this compound from Isomers
Question: I am concerned about interference from N-Acetyl-L-valine, which is an isomer of this compound. How can I ensure I am quantifying only the correct compound?
Answer:
Separating isomeric compounds is a significant challenge in LC-MS/MS analysis. Since this compound and N-Acetyl-L-valine have the same molecular weight, they cannot be distinguished by the mass spectrometer alone. Therefore, chromatographic separation is critical.
Causality and Explanation:
-
Identical Mass: Isomers have the same mass-to-charge ratio (m/z), resulting in the same MRM transitions.
-
Similar Polarity: As structural isomers, they often have very similar polarities, making them difficult to separate on standard RPLC columns.
Step-by-Step Troubleshooting Protocol:
-
High-Efficiency Chromatography:
-
Action 1 (UHPLC): Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a sub-2 µm particle size column. The increased efficiency of UHPLC columns can often provide the resolution needed to separate closely eluting isomers.
-
Action 2 (Column Length): Increase the length of your analytical column (e.g., from 100 mm to 150 mm) to improve separation.
-
-
Optimize Chromatographic Conditions:
-
Action 1 (Gradient Optimization): Employ a shallow, slow gradient to maximize the separation between the isomeric peaks.
-
Action 2 (Mobile Phase Modifiers): Experiment with different mobile phase additives. While formic acid is common, other ion-pairing agents or buffer systems might alter the selectivity between the isomers.
-
-
Alternative Chromatographic Modes:
-
Action (HILIC): HILIC can offer different selectivity compared to RPLC and may be effective at separating these isomers.[1][2][14][15] The separation mechanism in HILIC is based on partitioning into a water-enriched layer on the stationary phase, which can be sensitive to small structural differences.[1][2][14][15]
-
-
Chiral Chromatography (if applicable):
-
If you need to separate enantiomers (e.g., this compound from N-Acetyl-D-norvaline), a chiral stationary phase is required. While this is a different issue from separating structural isomers, it is an important consideration in amino acid analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for this compound in plasma?
A1: For most applications, protein precipitation with a cold organic solvent is a good starting point due to its simplicity and speed.[5][6] A common protocol involves adding 3 parts of cold acetonitrile containing 0.1% formic acid to 1 part of plasma, vortexing, and centrifuging to pellet the precipitated proteins.[5][6] The supernatant can then be directly injected or evaporated and reconstituted in the initial mobile phase. If you continue to face significant matrix effects, a more rigorous method like SPE may be necessary.
Q2: How should I store my biological samples to ensure the stability of this compound?
A2: Proper sample handling and storage are crucial. Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA), and plasma should be separated by centrifugation as soon as possible.[11] Store plasma samples at -80°C to minimize degradation.[7] Avoid repeated freeze-thaw cycles, as this can affect the stability of many analytes.
Q3: Can I use a non-labeled structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: While a stable isotope-labeled internal standard is the gold standard, a non-labeled structural analog that is not present in the sample can be used as a second-best option. However, it is important to recognize that it will not co-elute perfectly with the analyte and therefore will not compensate for matrix effects as effectively as a SIL-IS. If you use a structural analog, it is crucial to thoroughly validate the method to ensure it meets the required accuracy and precision.
Q4: What are the key validation parameters I need to assess for my quantitative method?
A4: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizations and Workflows
Experimental Workflow for this compound Quantification
Caption: A typical workflow for quantifying this compound in plasma.
Logical Relationship for Troubleshooting Isomeric Interference
Caption: Troubleshooting logic for resolving isomeric interference.
References
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. PubMed. Available from: [Link]
-
Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. Available from: [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate. Available from: [Link]
-
Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health. Available from: [Link]
-
Use of Internal Standard Norvaline? ResearchGate. Available from: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available from: [Link]
-
Optimization of the protein precipitation procedure for plasma samples... ResearchGate. Available from: [Link]
-
Optimized MRM transitions. ResearchGate. Available from: [Link]
-
Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available from: [Link]
-
NPLC and HILIC. Analytical Separation Science. Available from: [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. Available from: [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. PubMed. Available from: [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. Available from: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PubMed Central. Available from: [Link]
-
chromatography hilic column: Topics by Science.gov. Science.gov. Available from: [Link]
-
Nα Selective Acetylation of Peptides. PubMed Central. Available from: [Link]
-
Peptide MRM Optimization Made Easy for Therapeutic Protein and Peptide Quantification. SCIEX. Available from: [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. Available from: [Link]
-
Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. Available from: [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]
Sources
- 1. ass-ets.org [ass-ets.org]
- 2. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. lcms.cz [lcms.cz]
- 10. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciex.com [sciex.com]
- 13. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Minimizing Batch-to-Batch Variability in N-Acetyl-L-norvaline Experiments
Welcome to the technical support center for N-Acetyl-L-norvaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this arginase inhibitor and to ensure the reproducibility and reliability of your experimental data. Batch-to-batch variability is a significant challenge in preclinical research, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction: The Challenge of Consistency with this compound
This compound, a derivative of the non-proteinogenic amino acid L-norvaline, is a potent inhibitor of the arginase enzyme.[1] By blocking arginase, it increases the bioavailability of L-arginine, the substrate for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production.[1] This mechanism underlies its therapeutic potential in various research areas, including cardiovascular diseases and neurodegenerative disorders.
However, like many small molecules, experiments with this compound can be plagued by inconsistent results. This variability can stem from a multitude of factors, from the purity of the initial compound to subtle differences in experimental execution. This guide will provide a systematic approach to identifying and mitigating these sources of error, ensuring the integrity of your research.
Section 1: Raw Material Quality and Handling
The foundation of any reproducible experiment is the quality of the starting materials. Variability in the purity, solubility, and stability of your this compound batches can have a profound impact on your results.
FAQ 1: My experimental results are inconsistent between different batches of this compound from the same or different suppliers. What could be the cause?
This is a common issue and often points to variations in the purity and composition of the chemical batches.
Causality and Troubleshooting:
-
Purity Profile: The synthesis of this compound can result in various impurities. The process often involves the acetylation of L-norvaline, which itself can be synthesized through multi-step chemical reactions.[2][3] Potential impurities can include residual starting materials (L-norvaline, acetic anhydride), byproducts from side reactions, and enantiomeric impurities (D-form). Even minor differences in the impurity profile between batches can alter the compound's effective concentration and biological activity.
-
Verification of Purity:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of your this compound.[4] It allows for the separation and quantification of the main compound and any impurities. When you receive a new batch, it is best practice to run an HPLC analysis to confirm the purity stated on the certificate of analysis.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weight of the parent compound and any impurities, providing clues to their identity.
-
Chiral Chromatography: To ensure the enantiomeric purity (presence of only the L-enantiomer), specialized chiral chromatography methods may be necessary.[5]
-
-
Requesting Detailed Certificate of Analysis (CoA): Always request a detailed CoA from your supplier for each batch. This document should provide information on the purity (as determined by a specific analytical method like HPLC), identity (confirmed by techniques like NMR or MS), and levels of any known impurities.
| Parameter | Recommended Action | Rationale |
| Purity | Verify by HPLC upon receipt of each new batch. | Ensures the stated purity is accurate and consistent. |
| Identity | Review CoA for confirmation by NMR or MS. | Confirms you have the correct molecule. |
| Impurities | Request information on potential synthesis-related impurities from the supplier. | Helps in identifying unexpected peaks in your analysis. |
| Enantiomeric Purity | If critical for your assay, consider analysis by chiral chromatography. | The biological activity of the D- and L-enantiomers can differ significantly. |
FAQ 2: I'm having trouble dissolving this compound consistently. How should I prepare my stock solutions?
Inconsistent solubility can lead to significant errors in the final concentration of your working solutions.
Causality and Troubleshooting:
-
Solvent Choice: The solubility of N-acetylated amino acids is highly dependent on the solvent. While this compound is a derivative of an amino acid, its properties are altered by the acetyl group. Based on data for structurally similar compounds like N-Acetyl-L-valine, solubility is generally higher in polar protic solvents.[6]
-
Recommended Solvents:
-
Water: this compound is expected to have good solubility in water. For cell culture experiments, sterile, nuclease-free water is recommended.
-
Phosphate-Buffered Saline (PBS): PBS is a suitable solvent for many in vitro assays, as it is isotonic and has a physiological pH.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for many organic compounds and is often used for preparing high-concentration stock solutions.[7] However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Best Practices for Stock Solution Preparation:
-
Weighing: Use a calibrated analytical balance to accurately weigh the this compound powder.
-
Dissolution: Add the solvent to the powder and vortex or sonicate briefly to aid dissolution. Gentle warming (e.g., to 37°C) can also be used, but be cautious of potential degradation at higher temperatures.[7]
-
Sterilization: For cell-based assays, filter-sterilize the stock solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of N-acetylated amino acids in solution can be pH-dependent, with neutral to slightly acidic conditions generally being more favorable.[8]
-
| Solvent | Pros | Cons | Best For |
| Water/PBS | Biologically compatible, low toxicity. | May have lower solubility for high concentrations. | Direct use in most in vitro and cell-based assays. |
| DMSO | High dissolving power for concentrated stocks. | Can be toxic to cells at higher concentrations. | Preparing high-concentration stock solutions for serial dilution. |
Section 2: Experimental Design and Execution
Even with a high-quality starting material, variability can be introduced during the experimental workflow. Careful planning and consistent execution are paramount.
FAQ 3: I am seeing a high degree of variability in my arginase inhibition assay results. How can I improve the consistency?
Arginase inhibition assays are sensitive to a number of experimental parameters.
Causality and Troubleshooting:
-
Enzyme Activity: The activity of the arginase enzyme can vary between preparations and can decrease over time. It is crucial to use a consistent source of the enzyme and to handle it properly.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can significantly affect the rate of the enzymatic reaction and the potency of the inhibitor.
-
Substrate Concentration: The concentration of L-arginine will influence the apparent IC50 value of the inhibitor. It is important to use a consistent substrate concentration, typically at or near the Km of the enzyme for L-arginine.
Workflow for a Reproducible Arginase Inhibition Assay:
Below is a detailed protocol for a colorimetric arginase inhibition assay, a common method for assessing the potency of inhibitors like this compound.
Protocol: Colorimetric Arginase Inhibition Assay
Materials:
-
Purified Arginase I enzyme
-
L-arginine solution (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (inhibitor) stock solution
-
Urea standard solution
-
Reagent A (e.g., containing antipyrine and diacetyl monoxime)
-
Reagent B (e.g., acidic solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified arginase I enzyme to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 25 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells.
-
Add 25 µL of the diluted arginase I enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 50 µL of the L-arginine solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 100 µL of a mixture of Reagent A and Reagent B (prepared according to the manufacturer's instructions).
-
Incubate the plate at 95-100°C for 10-20 minutes to allow for color development.
-
-
Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically 450-540 nm, depending on the specific reagents used).
-
Data Analysis:
-
Generate a urea standard curve.
-
Calculate the amount of urea produced in each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Quality Control Checkpoints:
| Checkpoint | Action | Expected Outcome |
| Enzyme Activity Control | Run a reaction with enzyme and substrate but no inhibitor. | Consistent and robust signal, indicating active enzyme. |
| Vehicle Control | Run a reaction with the same concentration of solvent (e.g., DMSO) as in the inhibitor wells. | No significant inhibition compared to the no-inhibitor control. |
| Blank Control | Wells containing all reagents except the enzyme. | Minimal background signal. |
| Urea Standard Curve | Run a serial dilution of a known urea standard. | Linear standard curve with a good R² value (>0.99). |
Diagram: Arginase Inhibition Assay Workflow
Caption: Workflow for a colorimetric arginase inhibition assay.
FAQ 4: I am conducting cell-based assays and the response to this compound is variable. What are the key factors to control?
Cell-based assays introduce another layer of complexity due to biological variability.
Causality and Troubleshooting:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Cells that are unhealthy, stressed, or have been in culture for too many passages can respond differently to stimuli. It is essential to use cells within a defined passage number range and to ensure they are healthy and have a consistent morphology.
-
Cell Density: The number of cells seeded per well can affect the outcome of the experiment. Overly confluent or sparse cultures can lead to inconsistent results. Optimize and standardize your cell seeding density.
-
Cell Permeability: For this compound to inhibit intracellular arginase, it must cross the cell membrane. The efficiency of this transport can vary between cell types. The addition of an acetyl group can potentially increase the lipophilicity of norvaline, which may enhance its cell permeability compared to the parent compound.[9][10]
-
Cytotoxicity: At high concentrations, L-norvaline has been reported to exhibit cytotoxicity in some cell lines.[6][11] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a cell viability assay (e.g., MTT or LDH assay) and to work with non-toxic concentrations in your functional assays.
Diagram: Factors Influencing Cell-Based Assay Variability
Caption: Key factors contributing to variability in cell-based assays.
Section 3: Data Analysis and Interpretation
The final step in minimizing variability is robust data analysis and careful interpretation of your results.
FAQ 5: How should I analyze and interpret my IC50 data for this compound to ensure consistency?
Consistent data analysis methods are crucial for comparing results across experiments and batches.
Causality and Troubleshooting:
-
Data Normalization: Raw data should be normalized to your controls (e.g., percent inhibition relative to the vehicle control).
-
Curve Fitting: Use a consistent, appropriate model to fit your dose-response data. The four-parameter logistic (4PL) model is commonly used for IC50 determination.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of your findings and to compare IC50 values between different batches or conditions.
Best Practices for Data Analysis:
-
Subtract Background: Subtract the average absorbance of the blank wells from all other readings.
-
Normalize Data: Express the data as a percentage of the control (no inhibitor) activity.
-
Graph Data: Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit Curve: Use a non-linear regression model (e.g., 4PL) to fit the data and determine the IC50 value.
-
Assess Goodness of Fit: Check the R-squared value and confidence intervals of the fitted parameters to ensure the model provides a good fit to your data.
-
Compare IC50 Values: Use statistical methods to compare IC50 values obtained from different experiments or with different batches of the compound.
Conclusion: A Systematic Approach to Reproducibility
Minimizing batch-to-batch variability in this compound experiments requires a multi-faceted and systematic approach. By carefully controlling the quality of your starting material, standardizing your experimental procedures, and employing robust data analysis techniques, you can significantly enhance the reproducibility and reliability of your research. This guide provides a framework for identifying and addressing potential sources of variability, ultimately leading to more robust and impactful scientific discoveries.
References
- Arginase Assay Kit (Z5030047). (n.d.). BioChain.
- Arginase Assay Kit (MAK533) – Technical Bulletin. (n.d.). Sigma-Aldrich.
- CN1962613A - Method for synthesis of L-norvaline. (n.d.).
- Preparation and use of N-acetyl-α-amino acids. (2006).
- Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Experimental & Molecular Medicine, 42(4), 1-12.
- Arginase Activity Assay Kit (MAK112) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- Arginase Activity Colorimetric Assay Kit. (n.d.). Sigma-Aldrich.
- Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids. (n.d.).
- Grigorian, A., Araujo, L., Naidu, N. N., Place, D. J., Demetriou, M., & Grigorian, A. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. Journal of Biological Chemistry, 294(13), 5036–5049.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Schwenk, J. M., Iwen, K. A., & Seitz, H. (2016). Quality control of antibodies for assay development. New Biotechnology, 33(5 Pt A), 559–566.
- Ming, X. F., Rajapakse, A. G., Yepuri, G., & Yang, Z. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. International Journal of Molecular Sciences, 20(24), 6293.
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry, 10, 938555.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
- ab180877 Arginase Activity Assay Kit (Colorimetric). (2019, January 21). Abcam.
- Majno, G. (1991). The chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. Journal of Pharmaceutical Sciences, 80(8), 753-757.
- ab180877 Arginase Activity Assay Kit (Colorimetric). (2023, June 1). Abcam.
- Caco2 assay protocol. (n.d.).
- A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2017).
- Samardzic, K., & Rodgers, K. J. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro, 57, 123–129.
- A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. (2008). Journal of Pharmacological and Toxicological Methods, 58(1), 93–97.
- Proteins & Peptides Forced Degradation Studies. (n.d.).
- Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
- 29 questions with answers in ARGINASE | Science topic. (n.d.).
- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- Analysis of Drug Stability and Chemical Degrad
- On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Chemistry, 10, 938555.
- Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2022). Molecules, 27(19), 6545.
- N acetylcysteine forced degradation study. (n.d.).
- Acetylation Modification in Biology: Significance, Mechanisms, and Emerging Trends. (n.d.).
- Caco-2 cell permeability assays to measure drug absorption. (2006). Expert Opinion on Drug Discovery, 1(2), 175–185.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Preparation, Characterization and In Vitro Stability of a Novel ACE-Inhibitory Peptide from Soybean Protein. (2022). Foods, 11(15), 2261.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Characterization and Substrate Specificity of a Recombinant Acetyl Xylan Esterase from Halalkalibacterium halodurans through. (2023). ACS Omega, 8(3), 3239–3249.
- Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d. (2016).
- EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters. (n.d.).
- Protein acetyl
- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(5), 527–539.
Sources
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 5. Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. iipseries.org [iipseries.org]
- 9. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arginase Inhibition: N-Acetyl-L-norvaline vs. L-norvaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of L-norvaline and its acetylated counterpart, N-Acetyl-L-norvaline, concerning their efficacy as arginase inhibitors. As a senior application scientist, the goal is to present a nuanced, data-supported analysis that delves into the known mechanisms of L-norvaline and offers a theoretical, structure-based evaluation of this compound, for which direct experimental data is not currently available in peer-reviewed literature.
The Critical Role of Arginase in Health and Disease
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] This enzyme plays a crucial role in the urea cycle, the primary pathway for the disposal of excess nitrogen. There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, a mitochondrial enzyme found in various tissues.
The significance of arginase extends beyond the urea cycle due to its competition with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1] By depleting the cellular pool of L-arginine, elevated arginase activity can lead to reduced production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Consequently, arginase has emerged as a therapeutic target for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.
L-norvaline: A Profile of a Competitive Arginase Inhibitor
L-norvaline, a non-proteinogenic amino acid and an isomer of valine, is a well-documented competitive inhibitor of arginase.[2][3] Its linear side chain allows it to fit into the active site of the enzyme, where it competes with the natural substrate, L-arginine.[3]
Mechanism of Action
By occupying the active site of arginase, L-norvaline prevents the binding of L-arginine, thereby inhibiting its hydrolysis. This leads to an increase in the intracellular concentration of L-arginine, making it more available for nitric oxide synthase (NOS).[1][2] The enhanced availability of L-arginine for NOS results in increased production of nitric oxide (NO), which can help to restore endothelial function and promote vasodilation.[1]
Biological Effects and Therapeutic Potential
The primary biological consequence of L-norvaline's arginase inhibition is the enhancement of NO-dependent pathways. This has been shown to have several beneficial effects, including:
-
Cardiovascular Health: By promoting NO production, L-norvaline can help to lower blood pressure and improve endothelial function.[1]
-
Neuroprotection: Studies in animal models of Alzheimer's disease suggest that L-norvaline can reduce cognitive decline and synaptic loss.[4]
-
Anti-inflammatory Effects: L-norvaline has demonstrated anti-inflammatory properties in various experimental models.[2]
While L-norvaline is recognized as an arginase inhibitor, specific IC50 values are not consistently reported across the literature. However, its inhibitory effect on arginase-mediated urea production has been observed in macrophage lysates at a concentration of 10 mM.[4]
This compound: A Theoretical Assessment of Arginase Inhibition
This compound is a derivative of L-norvaline in which an acetyl group is attached to the alpha-amino group. To date, there is a lack of direct experimental evidence in the scientific literature evaluating the efficacy of this compound as an arginase inhibitor. Therefore, the following analysis is based on established principles of enzyme-inhibitor interactions and the known structure-activity relationships of arginase inhibitors.
Structural and Physicochemical Properties
The key structural difference between L-norvaline and this compound is the modification of the alpha-amino group. This acetylation introduces several changes that could significantly impact its interaction with the arginase active site:
-
Steric Hindrance: The addition of the acetyl group increases the steric bulk at the alpha-carbon. The active site of arginase is a relatively small and highly polar pocket adapted to accommodate L-amino acids. The bulkier N-acetylated form may not fit as readily into this constrained space, potentially reducing its binding affinity.
-
Loss of Charge: The acetylation neutralizes the positive charge of the alpha-amino group. This positive charge may be crucial for forming ionic interactions with negatively charged amino acid residues, such as aspartate, within the arginase active site, thereby contributing to the binding energy of the inhibitor. The loss of this interaction could weaken the binding of this compound to the enzyme.
-
Changes in Cell Permeability and Stability: N-acetylation can alter the physicochemical properties of a molecule, potentially affecting its solubility, stability, and ability to cross cell membranes. While acetylation can sometimes enhance stability against enzymatic degradation, its impact on the specific arginase inhibitory activity remains to be experimentally determined.
Based on these structural considerations, it is hypothesized that N-acetylation of L-norvaline is likely to decrease its efficacy as an arginase inhibitor compared to the parent compound. The potential for steric hindrance and the loss of a key ionic interaction are strong arguments against comparable or enhanced inhibitory activity.
Comparative Summary
| Feature | L-norvaline | This compound |
| Chemical Formula | C₅H₁₁NO₂ | C₇H₁₃NO₃ |
| Molecular Weight | 117.15 g/mol | 159.18 g/mol [5] |
| Mechanism of Action | Competitive inhibitor of arginase[2][3] | Unknown (Hypothesized to be a weaker inhibitor) |
| Arginase Inhibition | Established in vitro and in vivo[1][4] | No direct experimental data available |
| Key Structural Feature | Free alpha-amino group | Acetylated alpha-amino group |
| Potential for Binding | Fits into the active site, mimics L-arginine[3] | Potential steric hindrance and loss of ionic interactions |
| Biological Effects | Increases NO production, antihypertensive, neuroprotective[1][2][4] | Unknown |
Visualizing the Arginase-NOS Pathway and Inhibition
The following diagram illustrates the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, and the role of an arginase inhibitor.
Caption: Competition between Arginase and NOS for L-arginine.
Experimental Protocol: In Vitro Arginase Activity Assay
This protocol provides a standardized method for determining arginase activity in biological samples, which can be adapted to compare the inhibitory potential of compounds like L-norvaline and this compound. The assay is based on the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
Materials
-
96-well clear flat-bottom microplates
-
Spectrophotometric microplate reader
-
L-arginine solution (0.5 M, pH 9.7)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl₂
-
Urea standards (0-10 µg)
-
Reagent A: α-isonitrosopropiophenone (dissolved in ethanol)
-
Reagent B: Acidic mixture (e.g., H₂SO₄, H₃PO₄, and FeCl₃)
-
Sample lysates (e.g., cell or tissue homogenates)
-
Inhibitor solutions (L-norvaline and this compound at various concentrations)
Experimental Workflow Diagram
Caption: Workflow for In Vitro Arginase Activity Assay.
Step-by-Step Procedure
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Arginase Activation: In a 96-well plate, add a specific amount of sample lysate (e.g., 25 µL containing 10-50 µg of protein). Add 25 µL of Tris-HCl buffer with MnCl₂. Incubate the plate at 55°C for 10 minutes to activate the arginase.
-
Inhibitor Addition: Add the desired concentrations of L-norvaline or this compound to the respective wells. Include a control well with no inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding 50 µL of the L-arginine solution to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 400 µL of the acidic mixture (Reagent B). Then, add 25 µL of Reagent A to each well.
-
Incubation: Seal the plate and incubate at 100°C for 45 minutes for color development.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using the urea standards. Calculate the amount of urea produced in each sample. Determine the arginase activity and plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 values.
Conclusion
L-norvaline is an established competitive inhibitor of arginase with demonstrated biological effects mediated through the enhancement of nitric oxide production. In contrast, this compound remains an uncharacterized compound in the context of arginase inhibition. Based on a structural analysis, it is hypothesized that the N-acetylation of L-norvaline would likely diminish its inhibitory potency due to increased steric bulk and the loss of a key charge-based interaction within the enzyme's active site.
This guide underscores the importance of empirical validation. The provided experimental protocol offers a robust framework for researchers to directly compare the arginase inhibitory efficacy of these two compounds and to explore the structure-activity relationships of other novel arginase inhibitors. Such studies are vital for the rational design of new therapeutic agents targeting arginase-dependent pathologies.
References
- Pokrovskii, M. V., Pokrovskaia, T. G., Korokin, M. V., Gureev, V. V., Gudyrev, O. S., & Belous, A. S. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Experimental and Clinical Pharmacology, 74(11), 18-21.
- LifeTein. (2024). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Tokoph, K. (2019, March 9).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. Retrieved from [Link]
Sources
A Comparative Analysis of Arginase Inhibitors: From L-Norvaline to Next-Generation Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of N-Acetyl-L-norvaline and other prominent arginase inhibitors, offering objective performance evaluations supported by experimental data. As the field of therapeutic arginase inhibition expands, a clear understanding of the available tools and their distinct characteristics is paramount for advancing research and development. While this compound is not extensively documented as a direct arginase inhibitor in scientific literature, this guide will focus on the closely related and well-studied L-norvaline, alongside other key inhibitors that represent the evolution of this important class of therapeutic agents.
The Central Role of Arginase in Health and Disease
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.[1][2] In mammals, two isoforms of arginase exist with distinct tissue distributions and subcellular localizations: the cytosolic Arginase I (ARG1) is highly expressed in the liver for ammonia detoxification, while the mitochondrial Arginase II (ARG2) is found in various tissues and is involved in regulating cellular polyamine levels.[3]
The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, forms a crucial regulatory node in numerous physiological and pathological processes.[2] By depleting the L-arginine pool, overactive arginase can impair the production of nitric oxide (NO), a vital signaling molecule in vasodilation, immune responses, and neurotransmission.[3][4] Consequently, arginase upregulation is implicated in a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer, making it a compelling therapeutic target.[3][4][5]
A Comparative Look at Key Arginase Inhibitors
The development of arginase inhibitors has progressed from first-generation amino acid derivatives to highly potent, isoform-selective compounds, some of which are now in clinical trials. This section provides a comparative overview of representative inhibitors.
L-Norvaline: A Competitive Inhibitor
L-norvaline, an analog of the branched-chain amino acid valine, functions as a competitive inhibitor of arginase.[5][6][7] By binding to the active site of the enzyme, it reduces the breakdown of L-arginine, thereby increasing its availability for NOS and enhancing NO production.[5][7] This mechanism underlies its therapeutic potential in conditions characterized by endothelial dysfunction and reduced NO bioavailability.[3][8] While some studies have raised concerns about potential cytotoxicity at high concentrations, in vivo evidence at physiological doses suggests neuroprotective and antihypertensive effects.[6]
Boronic Acid Derivatives: ABH and BEC
2(S)-amino-6-boronohexanoic acid (ABH) and S-(2-boronoethyl)-L-cysteine (BEC) are potent, first-generation arginase inhibitors that act as transition-state analogs.[9] The boronic acid moiety in these compounds mimics the tetrahedral intermediate formed during L-arginine hydrolysis, leading to tight binding and potent inhibition of the enzyme.[4] ABH, in particular, has demonstrated efficacy in preclinical models of asthma by reversing allergen-induced airway hyperresponsiveness.[10]
Nω-Hydroxy-nor-L-arginine (nor-NOHA): A Potent N-hydroxy-L-arginine Analog
Nor-NOHA is a highly potent and selective inhibitor of arginase.[11] It is a synthetic derivative of Nω-hydroxy-L-arginine (L-NOHA), an intermediate in the production of nitric oxide from L-arginine.[10] Nor-NOHA has been shown to be significantly more potent than L-NOHA as an arginase inhibitor and does not inhibit NOS, making it a more specific tool for studying the effects of arginase inhibition.[10] It has demonstrated anti-leukemic activity and induces apoptosis in cancer cells under hypoxic conditions.[11]
Next-Generation Inhibitors in Clinical Development: Numidargistat and OATD-02
Recent drug development efforts have focused on creating orally bioavailable and highly potent arginase inhibitors for clinical applications, particularly in oncology.
-
Numidargistat (INCB001158): This is an orally bioavailable small-molecule inhibitor of both ARG1 and ARG2.[6] It has been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with immunotherapy (pembrolizumab), for advanced or metastatic solid tumors.[6][12][13] While well-tolerated, it showed limited anti-tumor activity, suggesting the role of arginine depletion in cancer is complex.[12]
-
OATD-02: This is another potent, orally bioavailable dual inhibitor of ARG1 and ARG2.[6][9] Preclinical studies have suggested that OATD-02 has a superior in vivo antitumor capacity compared to numidargistat due to its ability to inhibit both extracellular ARG1 and intracellular ARG2.[9] A Phase 1 clinical trial for OATD-02 in patients with advanced or metastatic solid tumors is ongoing.[4]
Quantitative Comparison of Arginase Inhibitors
The following table summarizes the inhibitory potency (IC50 and Ki values) of the discussed arginase inhibitors against Arginase I and Arginase II. Lower values indicate higher potency.
| Inhibitor | Target(s) | IC50 | Ki | References |
| L-Norvaline | Arginase (non-selective) | Not widely reported | Not widely reported | [5] |
| ABH | ARG1/ARG2 | ~0.5-1 µM (rat liver arginase) | ~10-30 nM (human ARG1) | [9] |
| BEC | ARG1/ARG2 | Not widely reported | ~20-50 nM (human ARG1); ~300-500 nM (human ARG2) | [9] |
| nor-NOHA | ARG1/ARG2 | ~10-12 µM (mouse macrophage arginase) | ~0.5 µM (rat liver arginase) | [10] |
| Numidargistat (INCB001158) | ARG1/ARG2 | 32-139 µM (intracellular) | Potent inhibitor | [6] |
| OATD-02 | ARG1/ARG2 | Potent inhibitor | Potent inhibitor | [6][9] |
Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source, and substrate concentration.[14][15][16][17]
Experimental Protocols
In Vitro Arginase Inhibition Assay (Colorimetric)
This protocol describes a common method for measuring arginase activity and inhibition in vitro based on the colorimetric determination of urea produced.
Caption: Workflow for an in vitro arginase inhibition assay.
Cell-Based Arginase Activity Assay
This protocol outlines a general procedure for measuring intracellular arginase activity in cultured cells.
Caption: Workflow for a cell-based arginase activity assay.
L-Arginine Metabolism and Inhibition
The following diagram illustrates the central role of L-arginine in cellular metabolism and the points of intervention for arginase inhibitors.
Caption: L-Arginine metabolic pathways and the site of action for arginase inhibitors.
Conclusion and Future Perspectives
The landscape of arginase inhibitors is rapidly evolving, with a clear trajectory towards developing compounds with improved potency, selectivity, and pharmacokinetic properties for clinical use. While early-generation inhibitors like L-norvaline, ABH, and nor-NOHA have been invaluable as research tools to elucidate the role of arginase in various diseases, the clinical trial results of next-generation inhibitors like numidargistat highlight the complexities of translating preclinical efficacy to clinical benefit, particularly in the context of cancer immunotherapy.
Future research will likely focus on developing isoform-selective inhibitors to minimize off-target effects and on identifying patient populations most likely to respond to arginase-targeted therapies. A deeper understanding of the intricate interplay between L-arginine metabolism, the tumor microenvironment, and the immune system will be crucial for the successful clinical application of this promising class of therapeutic agents.
References
- OATD-02, an Arginase 1/2 Inhibitor: From Discovery to First-in-man Setup in Cancer Immunotherapy. AACR Journals. (2023).
- Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective.
- Arginase | Inhibitors. MedChemExpress.
- Synthesis of Arginase Inhibitors: An Overview. MDPI.
- Synthesis of Arginase Inhibitors: An Overview. PMC - PubMed Central. (2025).
- Maarsingh, H., et al. (2008). Arginase inhibition protects against allergen-induced airway obstruction, hyperresponsiveness, and inflammation.
- Pokrovskii, M.V., et al. (2015). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Journal of Cardiology and Therapy.
- Arginase Inhibitors. Santa Cruz Biotechnology.
- Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. (2025).
- Chang, C. I., et al. (1998). Arginase modulates nitric oxide production in activated macrophages.
- nor-NOHA (Nω-Hydroxy-nor-L-arginine) | Arginase Inhibitor. MedchemExpress.com.
- A First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours. BMJ Oncology. (2024).
- Avtandilyan, N., et al. (2022). Antihyperglycemic activity of L-norvaline and L-arginine in high-fat diet and streptozotocin-treated male rats.
- Figure 3, [Arginine metabolic pathways and their...]. Alzheimer's Disease - NCBI Bookshelf.
- Arginine Signaling and Cancer Metabolism. PMC - NIH.
- Biochemistry, pharmacology, and in vivo function of arginases. PMC - PubMed Central.
- Arginase Activity Assay Kit (Colorimetric) (ab180877). Abcam.
- Chavez, J., et al. (2019). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. Redox Biology.
- A First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metast
- L-Arginine Metabolic P
- How can I evaluate the inhibitory effect of compound on arginase-1?.
- Arginase Activity Assay Kit (MAK112) - Technical Bulletin. Sigma-Aldrich.
- Overview of Arginine Metabolism.
- Figure 3, [Arginine metabolic pathways and their...]. Alzheimer's Disease - NCBI Bookshelf.
- Arginine Signaling and Cancer Metabolism. Encyclopedia.pub.
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 D
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI.
- Enzyme Inhibitor Terms and Calcul
- The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Antihyperglycemic activity of L-norvaline and L-arginine in high-fat diet and streptozotocin-treated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 13. First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 17. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
A Researcher's Guide: N-Acetyl-L-norvaline as a Proposed Specific Alternative to nor-NOHA for Arginase Inhibition
In the intricate landscape of cellular signaling and metabolic regulation, the precise modulation of enzyme activity is paramount. For researchers investigating the L-arginine metabolic pathways, the enzyme arginase presents a critical control point, competing with nitric oxide synthase (NOS) for their common substrate.[1][2] The inhibition of arginase is a key strategy to enhance nitric oxide (NO) bioavailability, a crucial signaling molecule in cardiovascular, immunological, and neurological systems. For years, Nω-hydroxy-nor-L-arginine (nor-NOHA) has been a widely used tool for this purpose. However, accumulating evidence of its off-target effects necessitates the exploration of more specific and reliable alternatives. This guide proposes N-Acetyl-L-norvaline as a rationally designed candidate for a more specific arginase inhibitor and provides the experimental frameworks to validate its efficacy and specificity against the incumbent, nor-NOHA.
The L-Arginine Crossroads: Arginase vs. Nitric Oxide Synthase
L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes with often opposing physiological outcomes: arginase and nitric oxide synthase (NOS).[1][2]
-
Arginase: This enzyme hydrolyzes L-arginine to produce L-ornithine and urea. L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation. There are two main isoforms of arginase: Arginase I (cytosolic) and Arginase II (mitochondrial).[3]
-
Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) oxidizes L-arginine to produce nitric oxide (NO) and L-citrulline. NO is a potent vasodilator and signaling molecule involved in a vast array of physiological processes.
The competition for L-arginine between these two enzymes creates a critical regulatory node. In pathological conditions where arginase is upregulated, the resulting depletion of the L-arginine pool can lead to endothelial dysfunction, immune dysregulation, and other disease states due to impaired NO production.[4] This has made the development of arginase inhibitors a significant area of therapeutic interest.
Caption: The metabolic fate of L-arginine is determined by the competing actions of Arginase and Nitric Oxide Synthase (NOS).
The Incumbent Inhibitor: A Critical Look at nor-NOHA
Nω-hydroxy-nor-L-arginine (nor-NOHA) is a well-established, potent, and reversible competitive inhibitor of both arginase isoforms.[4] It has been instrumental in elucidating the role of arginase in various physiological and pathophysiological models.[5]
Mechanism of Action and Potency
Nor-NOHA mimics the tetrahedral intermediate formed during L-arginine hydrolysis. Its Nω-hydroxy group displaces the metal-bridging hydroxide ion in the binuclear manganese cluster at the active site of arginase, effectively blocking substrate binding.[4] Nor-NOHA exhibits a preference for Arginase II over Arginase I.[4]
| Inhibitor | Target | Ki | IC50 |
| nor-NOHA | Arginase I | ~500 nM | Varies by condition |
| Arginase II | ~50 nM | Varies by condition |
Note: Ki and IC50 values can vary depending on experimental conditions (pH, substrate concentration, etc.). The values presented are approximations from the literature for comparative purposes.[4]
The Case for an Alternative: Off-Target Effects of nor-NOHA
Despite its widespread use, a growing body of literature highlights significant limitations and off-target effects of nor-NOHA, which can confound experimental results and lead to misinterpretation of data.
-
Arginase-Independent Anti-proliferative and Pro-apoptotic Effects: Studies have shown that nor-NOHA can induce apoptosis in leukemic cells under hypoxic conditions, but this effect was found to be independent of arginase 2 inhibition.[6] Genetic ablation of ARG2 did not replicate the effects of nor-NOHA, pointing to a distinct, off-target mechanism of action.[6]
-
Potential Interaction with NOS: While initially reported to be a specific arginase inhibitor that does not affect NOS, some studies suggest that under certain vascular conditions, nor-NOHA may inhibit or compete with NOS.[1] This is a critical issue, as the primary goal of using an arginase inhibitor is often to increase NO production by shunting L-arginine to NOS.
-
Spontaneous NO Release: Research has demonstrated that nor-NOHA can spontaneously release a biologically active NO-like molecule in cell culture media, particularly in the presence of riboflavin. This can lead to a false-positive signal in NO detection assays and erroneously attribute the observed effects to arginase inhibition-mediated NO production.
These off-target activities underscore the urgent need for a new generation of arginase inhibitors with improved specificity to ensure that the observed biological effects are unequivocally due to the inhibition of the intended target.
The Proposition: this compound as a More Specific Arginase Inhibitor
We propose this compound as a promising candidate for a more specific arginase inhibitor. While direct comparative data is not yet available in the public domain, the rationale for its potential superiority is based on established biochemical principles and the known properties of its parent compound, L-norvaline.
L-norvaline, an analog of the branched-chain amino acid valine, is a known competitive inhibitor of arginase.[2][7][8] By inhibiting arginase, L-norvaline increases the availability of L-arginine for NOS, thereby enhancing NO production.[2][7][8] However, L-norvaline itself has been associated with potential cytotoxicity at high concentrations in vitro.[9]
The N-acetylation of L-norvaline to form this compound is a strategic modification aimed at overcoming the limitations of both nor-NOHA and L-norvaline.
The Rationale for N-Acetylation:
-
Enhanced Specificity: The addition of an acetyl group to the alpha-amino group of L-norvaline alters its chemical properties. This modification can reduce its ability to interact with off-target proteins, such as transporters or enzymes that might recognize the free amino group of L-norvaline. For instance, L-norvaline is a known substrate for the branched-chain amino acid aminotransferase (BCAT), an interaction that is likely to be abolished by N-acetylation.[9]
-
Improved Pharmacokinetics and Cell Permeability: N-acetylation can increase the lipophilicity of a molecule, potentially improving its cell membrane permeability and altering its pharmacokinetic profile. This could lead to more consistent and predictable cellular concentrations.
-
Reduced Cytotoxicity: By blocking the alpha-amino group, N-acetylation may mitigate the potential cytotoxicity associated with L-norvaline, which is thought to be related to its mimicry of protein amino acids.[9]
While these advantages are currently theoretical, they provide a strong impetus for the formal evaluation of this compound as an arginase inhibitor.
Experimental Validation: A Step-by-Step Guide
To validate this compound as a specific arginase inhibitor and compare its performance against nor-NOHA, a series of well-defined experiments are required. The following protocols provide a self-validating system to assess potency, selectivity, and off-target effects.
Caption: A phased experimental workflow for the validation of this compound.
Experiment 1: In Vitro Arginase Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and nor-NOHA for purified Arginase I and Arginase II.
Principle: This assay quantifies the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is then reacted with a chromogen to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified human Arginase I and Arginase II
-
Arginine Buffer (pH 9.5)
-
MnCl2 solution
-
This compound and nor-NOHA stock solutions
-
Urea colorimetric detection reagents (e.g., containing o-phthaldialdehyde)
-
96-well microplates
-
Microplate reader
Protocol:
-
Enzyme Activation: Pre-incubate the purified arginase enzymes with MnCl2 solution according to the enzyme manufacturer's instructions to ensure the manganese cofactor is loaded.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and nor-NOHA in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the activated arginase enzyme to wells containing either the assay buffer (control) or the different concentrations of the inhibitors.
-
Initiate Reaction: Add the L-arginine substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid.
-
Color Development: Add the urea colorimetric reagents to each well and incubate at room temperature for the recommended time to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 515 nm).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of arginase inhibition versus the log of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Experiment 2: Cellular Arginase Activity Assay
Objective: To confirm the inhibitory activity of this compound and nor-NOHA in a cellular context.
Principle: This assay measures the arginase activity in cell lysates from cells pre-treated with the inhibitors.
Materials:
-
Cell line expressing arginase (e.g., murine macrophages like RAW 264.7 or a transfected cell line)
-
Cell culture reagents
-
This compound and nor-NOHA
-
Lysis buffer (e.g., 10 mM Tris-HCl with protease inhibitors and Triton X-100)
-
Arginase activity assay reagents (as in Experiment 1)
-
Protein quantification assay (e.g., BCA)
Protocol:
-
Cell Treatment: Culture the cells to the desired confluency and then treat them with various concentrations of this compound or nor-NOHA for a specified duration (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using an appropriate lysis buffer on ice.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the total protein concentration in each cell lysate.
-
Arginase Assay: Perform the in vitro arginase assay as described in Experiment 1, using equal amounts of total protein from each cell lysate as the source of the enzyme.
-
Data Analysis: Normalize the arginase activity to the total protein concentration. Compare the arginase activity in the treated samples to the untreated control to determine the extent of inhibition.
Experiment 3: Assessment of Specificity - Direct NOS Inhibition and Spontaneous NO Release
Objective: To determine if this compound has any direct inhibitory effects on NOS activity or if it spontaneously releases NO.
Protocol for Direct NOS Inhibition:
-
Use a commercially available NOS activity assay kit. These kits typically measure the conversion of L-arginine to L-citrulline.
-
Perform the assay using a source of NOS enzyme (e.g., recombinant eNOS or cell lysates from NOS-expressing cells).
-
Include a known NOS inhibitor (e.g., L-NAME) as a positive control.
-
Test a range of concentrations of this compound and nor-NOHA in the assay to see if they directly inhibit NOS activity.
Protocol for Spontaneous NO Release:
-
Use a sensitive NO detection method, such as a Griess reagent assay or a fluorescent NO probe.
-
Incubate this compound and nor-NOHA in cell-free culture medium (with and without riboflavin) for various time points.
-
Include a known NO donor as a positive control and the medium alone as a negative control.
-
Measure the amount of nitrite (a stable breakdown product of NO) or the fluorescence signal at each time point. An increase in the signal in the presence of the compound would indicate spontaneous NO release.
Conclusion and Future Directions
The quest for highly specific molecular tools is a driving force in biomedical research. While nor-NOHA has been a valuable arginase inhibitor, its documented off-target effects can compromise the integrity of experimental findings. This compound presents a logically designed and compelling alternative that warrants thorough investigation. The N-acetyl modification holds the potential to enhance specificity and reduce the confounding effects that have clouded the interpretation of studies using previous generations of arginase inhibitors.
The experimental workflows detailed in this guide provide a clear and robust path for the scientific community to validate this compound. Should these studies confirm its superior specificity, this compound could become the new standard for researchers seeking to precisely dissect the role of arginase in health and disease, ultimately accelerating the development of novel therapeutics for a range of disorders linked to L-arginine metabolism.
References
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]
-
Catalyst University. (2019). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. [Link]
-
Reid, K. F., et al. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 158(5), 1272–1280. [Link]
-
Cui, H., et al. (2024). Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Microbiology, 15. [Link]
-
Satriano, J. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4. [Link]
-
Pokrovskiy, M. V., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Biomolecules, 9(12), 827. [Link]
-
Ramirez-Sanchez, I., et al. (2021). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. Redox Biology, 40, 101859. [Link]
-
Grody, W. W., et al. (2001). Arginase: a multifaceted enzyme important in health and disease. Physiological Reviews, 81(3), 1027-1065. [Link]
-
Clement, M. W., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences, 8. [Link]
-
Raushel, F. M., et al. (2006). Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Journal of the American Chemical Society, 128(12), 3920–3921. [Link]
-
Ming, X. F., et al. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. ResearchGate. [Link]
-
Li, X., et al. (2025). Economical and efficient production of l-norvaline using whole cells of Escherichia coli with an enzymatic cascade. Bioresource Technology, 402, 130836. [Link]
- Christianson, D. W., et al. (2010). Arginase inhibitors and methods of use.
-
Corral-Jara, K. F., et al. (2018). Effect of nor-NOHA on arginase activity and amino acid levels. (A) Significant arginase inhibition was observed in cell lysates of CL-19 cultures treated with nor-NOHA (2 mM) after 48 (P = 0.002) and 72 hours (* P = 0.001) as compared to untreated cells. ResearchGate. [Link]
-
Raushel, F. M., et al. (2006). Tight Binding Inhibitors of N -Acyl Amino Sugar and N -Acyl Amino Acid Deacetylases. ResearchGate. [Link]
- Golini, J. (2009). Amino acid compounds.
-
Meurs, H., et al. (2012). Recent Patents in Allergy/Immunology: Use of arginase inhibitors in the treatment of asthma and allergic rhinitis. Recent Patents on Inflammation & Allergy Drug Discovery, 6(1), 7-12. [Link]
-
Jones, A. M., et al. (2007). Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man. The Journal of Physiology, 583(Pt 1), 339–347. [Link]
-
Gebre-Yohannes, A., et al. (2013). Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats. Xenobiotica, 43(11), 946-953. [Link]
-
Le-Goffic, F., et al. (1973). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 135(4), 843–846. [Link]
-
Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences, 6. [Link]
-
The Supplement Engineer. (2022). Is L-Norvaline Bad for the Brain?. The Supplement Engineer. [Link]
-
Wu, G., et al. (2000). Effects of Nω-hydroxy-nor-l-arginine (Nor-NOHA) on arginase activity in intact endothelial cells plus culture medium. ResearchGate. [Link]
-
Nishikawa, A., et al. (2018). Identification and biochemical characterization of a novel N-acetylglucosamine kinase in Saccharomyces cerevisiae. ResearchGate. [Link]
-
Garrard, M., et al. (2008). Inhibitors of N α-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. Bioorganic & Medicinal Chemistry, 16(10), 5557-5564. [Link]
-
Eng, C. H., et al. (2018). The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. Oncotarget, 9(79), 34975–34988. [Link]
-
Wang, C., et al. (2021). Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus. Frontiers in Microbiology, 11. [Link]
Sources
- 1. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220204530A1 - Arginase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-norvaline vs. L-norvaline: A Comparative Guide to Cellular Permeability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development and cellular biology, the ability of a molecule to efficiently cross the cell membrane is a pivotal determinant of its biological activity and therapeutic potential. This guide provides an in-depth comparison of the anticipated cell permeability of N-Acetyl-L-norvaline against its parent amino acid, L-norvaline. While direct comparative experimental data is not extensively available in peer-reviewed literature, this document synthesizes established principles of medicinal chemistry and cellular transport to provide a robust theoretical framework, complemented by detailed experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction: The Significance of N-Acetylation
L-norvaline, a non-proteinogenic amino acid and an isomer of valine, is recognized for its role as an arginase inhibitor, which can enhance the production of nitric oxide.[1][2] This has led to its investigation in cardiovascular health and neuroprotection.[1] However, like many small hydrophilic molecules, its cellular uptake is a critical factor influencing its efficacy.
N-acetylation, the introduction of an acetyl group to the nitrogen atom of the primary amine in L-norvaline, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. This modification can significantly impact a compound's solubility, lipophilicity, and interaction with cellular transport mechanisms, thereby altering its cell permeability.[3]
Theoretical Comparison of Permeability
The cell membrane, a phospholipid bilayer, presents a formidable barrier to hydrophilic molecules. The permeability of a compound is largely governed by its size, charge, and lipophilicity.
L-norvaline: As an amino acid, L-norvaline possesses both a primary amine (NH2) and a carboxylic acid (COOH) group. At physiological pH, these groups are ionized, rendering the molecule zwitterionic and relatively polar. While its small size is advantageous for diffusion, its polarity can hinder passive transit across the lipophilic cell membrane. The cellular uptake of L-norvaline is likely mediated by amino acid transporters.[4]
This compound: The acetylation of the primary amine in L-norvaline has several theoretical implications for its cell permeability:
-
Increased Lipophilicity: The addition of the acetyl group (-COCH3) increases the nonpolar character of the molecule, which is expected to enhance its partitioning into the lipid bilayer of the cell membrane. This increased lipophilicity is a key factor that can favor passive diffusion.
-
Neutralization of Charge: N-acetylation neutralizes the positive charge of the primary amine group. This reduction in overall charge at physiological pH can decrease the molecule's interaction with the aqueous environment and facilitate its entry into the nonpolar membrane interior.
-
Altered Transporter Affinity: The structural modification from a primary amine to an amide can significantly alter the molecule's affinity for amino acid transporters. It is plausible that this compound may no longer be a substrate for the same transporters as L-norvaline. This could lead to a shift in the primary mode of cellular entry, potentially towards passive diffusion or interaction with other transporter families, such as organic anion transporters, as has been observed for other N-acetylated amino acids.
However, it is crucial to note that increased lipophilicity does not always guarantee enhanced permeability. A study comparing L-cysteine and N-acetyl-L-cysteine (NAC) found that L-cysteine crossed erythrocyte membranes more efficiently, suggesting that transporter-mediated uptake can be more effective than passive diffusion for certain amino acids, and that N-acetylation can sometimes hinder this process.[3]
Physicochemical Properties
| Property | L-norvaline | This compound | Impact on Permeability |
| Molecular Weight | 117.15 g/mol | 159.18 g/mol | Both are small molecules, a favorable characteristic for passive diffusion. |
| Polar Surface Area | 63.32 Ų | Predicted to be similar or slightly lower | A lower polar surface area generally correlates with higher permeability. |
| Hydrogen Bond Donors | 2 | 1 | A reduction in hydrogen bond donors decreases the energy required for desolvation, favoring membrane partitioning. |
| LogP (Octanol-Water Partition Coefficient) | -1.9 (Predicted) | Predicted to be higher (less negative) | A higher LogP indicates greater lipophilicity, which is generally associated with increased passive permeability. |
Data for this compound are based on general principles of N-acetylation as specific experimental values were not found in the searched literature.
Experimental Workflows for Permeability Assessment
To empirically determine and compare the cell permeability of this compound and L-norvaline, two standard in vitro assays are recommended: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established model for predicting in vivo drug absorption across the gut wall.[2][5] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[2]
Principle: The assay measures the rate of transport of a compound across the Caco-2 cell monolayer. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine the apparent permeability coefficient (Papp) and assess if the compound is a substrate for active efflux transporters.[5]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells onto semipermeable filter supports in multi-well plates (e.g., 24-well Transwell plates).
-
Culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For A-B transport, add the test compound (L-norvaline or this compound) at a known concentration to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A transport, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the donor and receiver samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation (mass per unit time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
DOT Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).
Conclusion and Future Directions
Based on fundamental principles of medicinal chemistry, this compound is theoretically poised to be more cell-permeable than L-norvaline, primarily due to its increased lipophilicity and reduced charge at physiological pH. This enhanced permeability is expected to be driven by passive diffusion. However, the potential for altered interactions with cellular transporters introduces a level of complexity that necessitates empirical validation. The contradictory findings for L-cysteine and its N-acetylated form underscore the importance of direct experimental comparison. [3] The detailed Caco-2 and PAMPA protocols provided in this guide offer a robust framework for researchers to definitively answer this question. The results of such studies would be highly valuable to the scientific community, particularly for those engaged in the development of arginase inhibitors and other therapeutics where cellular uptake is a critical determinant of efficacy.
References
- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Catalyst University. (2019, March 9).
- Poh, J. S., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. PubMed Central.
- Tarnopolsky, M., & Rygiel, K. (2019).
- Grigorian, A., et al. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PubMed Central.
- Strupp, M., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. PMC.
- Samardzic, K., et al. (2019). Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. Toxicology in Vitro.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Rygiel, K. A., & Tarnopolsky, M. A. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated.
- Qiu, J., et al. (2021). Solubility Behavior and Data Correlation of N-Acetyl-l-valine in 12 Individual Solvents at Multiple Temperatures.
- Polisman, G., et al. (2019). A proposed model for the metabolic effects of L-norvaline in the...
- Hewitt, W. M., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH.
- FooDB. (2010, April 8). Showing Compound Norvaline (FDB005441).
- CymitQuimica. (n.d.). CAS 6600-40-4: L-Norvaline.
- Adamson, J. W., et al. (2016). N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes. Journal of the American Chemical Society.
- Creative Proteomics. (2023, May 26).
- Churchill, G. (2024, May 20). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). L-Norvaline | 6600-40-4.
- Closs, E. I., & Mann, G. E. (2000). Role of cationic amino acid transporters in the regulation of nitric oxide synthesis in vascular cells. The Journal of Physiology.
- Allen, D. D., et al. (2025, August 1). N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific.
- Cayman Chemical. (n.d.). L-Norvaline (α-L-Aminopentanoic Acid, L-Nva, NSC 203786, CAS Number: 6600-40-4).
- Chem-Impex. (n.d.). L-Norvaline.
- ChemicalBook. (n.d.). N-Acetyl-L-proline | 68-95-1.
Sources
A Researcher's Guide to Assessing N-Acetyl-L-norvaline Cross-reactivity in Enzyme-Linked Immunosorbent Assays
For researchers, scientists, and drug development professionals, the integrity of immunoassay data is paramount. Enzyme-linked immunosorbent assays (ELISAs) are a cornerstone of modern biological research and diagnostics, yet their accuracy can be compromised by a phenomenon known as cross-reactivity. This guide provides an in-depth technical analysis of the potential cross-reactivity of N-Acetyl-L-norvaline in ELISAs, offering both theoretical insights and a practical framework for its experimental evaluation.
The Specter of Cross-Reactivity in Immunoassays
This compound, a derivative of the branched-chain amino acid analog norvaline, is of increasing interest in biomedical research, particularly for its role as an arginase inhibitor.[5] Given its structural similarity to other endogenous amino acids and their N-acetylated forms, understanding its potential to cross-react in various immunoassays is a critical, yet often overlooked, aspect of experimental design.
This guide will dissect the structural basis for potential cross-reactivity and present a comprehensive, step-by-step protocol to empower researchers to empirically determine the cross-reactivity of this compound in their specific ELISA systems.
Structural Rationale for Cross-Reactivity Assessment
The potential for this compound to cross-react in an ELISA is rooted in its molecular structure. The molecule, with the chemical formula C7H13NO3, possesses a linear five-carbon side chain and an N-acetylated alpha-amino group.[6] This structure shares features with several biologically relevant molecules, creating a potential for unintended antibody binding.
Potential Cross-Reactants:
-
N-acetylated amino acids: The N-acetyl group is a common post-translational modification on proteins.[7][8] Antibodies raised against N-acetylated peptides or proteins could potentially recognize the N-acetylated moiety of this compound.
-
Structurally similar amino acids: L-norvaline itself is an isomer of valine and shares structural similarities with other amino acids like leucine and isoleucine.[9] While the N-acetylation adds a distinguishing feature, antibodies with broader specificity might still exhibit some degree of binding.
-
Arginine and its analogs: As an arginase inhibitor, this compound interacts with the same enzymatic pathway as L-arginine.[5] While their overall structures are distinct, antibodies generated against arginase or L-arginine-containing peptides might, in some cases, show unexpected binding.
The following diagram illustrates the concept of antibody specificity and cross-reactivity with this compound.
Caption: Specific vs. Cross-Reactive Antibody Binding.
A Framework for Empirical Validation: Competitive ELISA Protocol
To definitively assess the cross-reactivity of this compound, a competitive ELISA is the most appropriate method.[3] This format allows for the direct measurement of how effectively this compound competes with the target antigen for binding to the capture antibody.
The following protocol is a generalized template that can be adapted to a specific ELISA kit. For this example, we will consider a hypothetical competitive ELISA for "Analyte X," where there is a structural rationale to suspect this compound cross-reactivity.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
Caption: Workflow for Competitive ELISA.
Detailed Step-by-Step Methodology
Materials:
-
ELISA kit for "Analyte X" (including coated microplate, detection antibody, standards, buffers, and substrate)
-
This compound (high purity)
-
Microplate reader
-
Precision pipettes and tips
-
Wash bottles or automated plate washer
Protocol:
-
Reagent Preparation:
-
Prepare the "Analyte X" standards according to the kit manufacturer's instructions.
-
Prepare a stock solution of this compound in the same diluent as the "Analyte X" standards.
-
Create a serial dilution of the this compound stock solution to cover a wide range of concentrations.
-
-
Plate Preparation:
-
If the plate is not pre-coated, coat the wells with the capture antibody as per the manufacturer's protocol.
-
Wash the plate with the provided wash buffer.
-
Block the plate to prevent non-specific binding.[10]
-
-
Competitive Reaction:
-
Add the "Analyte X" standards to their designated wells.
-
Add the different dilutions of this compound to a separate set of wells.
-
Add a blank control (diluent only).
-
Add the enzyme-conjugated "Analyte X" to all wells (except the blank).
-
Incubate the plate as per the kit's instructions to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly to remove unbound reagents.[10]
-
Add the substrate solution to each well and incubate for the recommended time.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of this compound required to displace 50% of the enzyme-conjugated "Analyte X" (IC50) with the IC50 of the "Analyte X" standard.
Calculation of Percent Cross-Reactivity:
% Cross-Reactivity = (IC50 of "Analyte X" / IC50 of this compound) x 100
Data Presentation:
The results should be summarized in a clear and concise table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Analyte X (Standard) | [Experimental Value] | 100% |
| This compound | [Experimental Value] | [Calculated Value] |
| Structural Analog 1 | [Experimental Value] | [Calculated Value] |
| Structural Analog 2 | [Experimental Value] | [Calculated Value] |
A high percentage of cross-reactivity indicates that this compound significantly interferes with the assay, while a low percentage suggests minimal interference.
Trustworthiness Through Self-Validating Systems
The described protocol incorporates a self-validating system. The inclusion of a standard curve for the target analyte provides the necessary reference for quantifying the competitive effect of this compound. The use of a blank and a range of concentrations for the potential cross-reactant ensures that the observed effect is dose-dependent and not an artifact. By adhering to this rigorous experimental design, researchers can have high confidence in the validity of their cross-reactivity assessment.
Conclusion
While this compound holds promise in various research applications, its structural characteristics necessitate a careful evaluation of its potential for cross-reactivity in immunoassays. The competitive ELISA format provides a robust and reliable method for quantifying this potential interference. By proactively assessing cross-reactivity, researchers can ensure the accuracy and specificity of their ELISA data, thereby upholding the principles of scientific integrity and contributing to reproducible and trustworthy research outcomes.
References
- Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
- YouTube. (2019, March 9). Exercise Physiology | L-Norvaline Functions and Catabolism.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]
- National Center for Biotechnology Information. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- PubMed. (2022, August 13). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.
- LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
- Immunoassay. (n.d.). The Important Role and Detection Methods of Protein Acetylation.
- National Center for Biotechnology Information. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
- National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease.
- National Center for Biotechnology Information. (n.d.). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome.
-
Immusmol. (n.d.). Arginine ELISA kit_IS-I-0400_Datasheet. Retrieved January 27, 2026, from [Link]
- Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. (n.d.).
- SeraCare. (n.d.). The Use of Antibodies in Immunoassays.
-
ResearchGate. (2025, September 15). N-acetylcysteine interference of Trinder-based assays | Request PDF. Retrieved January 27, 2026, from [Link]
-
Nilsson Lab. (2015, September 18). N-acetylated amino acids. Retrieved January 27, 2026, from [Link]
-
MDPI. (2023, September 5). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved January 27, 2026, from [Link]
-
Immusmol. (n.d.). Arginine ELISA kit – High Sensitivity – Plasma, Serum, Supernatant. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Generic structures of the 73024 unnatural and natural N-acyl α-amino acid derivatives in the D3 virtual catalog. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, April 19). N-Acetylcysteine Interference With Creatinine Measurement: An In Vitro Analysis. Retrieved January 27, 2026, from [Link]
Sources
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. This compound | C7H13NO3 | CID 5708661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 9. youtube.com [youtube.com]
- 10. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
A Comparative Guide to the Structural and Functional Attributes of N-Acetyl-L-norvaline and Its Isomers
For researchers and professionals in drug development, the nuanced differences between isomeric forms of a lead compound can be the pivot point between a therapeutic breakthrough and a developmental dead end. N-Acetyl-L-norvaline, a derivative of the non-proteinogenic amino acid L-norvaline, is a molecule of interest, primarily due to the known role of its parent compound as an inhibitor of the arginase enzyme. Understanding how simple structural alterations—such as stereochemistry or side-chain arrangement—impact its biological function is critical for rational drug design and target validation.
This guide provides an in-depth comparison of this compound with its key isomers: the stereoisomeric N-Acetyl-D-norvaline and the structural isomer N-Acetyl-L-valine. We will dissect their structural distinctions, hypothesize the resulting functional consequences based on established biochemical principles, and provide detailed, field-proven experimental protocols to validate these hypotheses.
Part 1: Structural Analysis of this compound and Its Isomers
The biological activity of a molecule is fundamentally dictated by its three-dimensional structure. For this compound and its isomers, the key differences lie in the spatial arrangement of substituents around the chiral alpha-carbon and the branching of the hydrocarbon side chain.
-
This compound (Ac-L-Nva): This molecule features a straight, unbranched propyl side chain attached to the alpha-carbon, which has an (S)-configuration. The N-acetylation neutralizes the positive charge of the alpha-amino group, increasing the molecule's lipophilicity compared to L-norvaline.
-
N-Acetyl-D-norvaline (Ac-D-Nva): As the enantiomer of Ac-L-Nva, this molecule is its non-superimposable mirror image. The alpha-carbon possesses an (R)-configuration. While chemically similar in an achiral environment, its interaction with chiral biological targets like enzymes is expected to be significantly different.
-
N-Acetyl-L-valine (Ac-L-Val): This is a structural, or constitutional, isomer of Ac-L-Nva. While it shares the same molecular formula (C₇H₁₃NO₃) and the (S)-configuration at the alpha-carbon, its side chain is branched (an isopropyl group). This branching creates a distinct steric profile compared to the linear side chain of Ac-L-Nva.
Caption: Structural relationships between this compound and its isomers.
Part 2: Functional Comparison and Mechanistic Hypotheses
The primary known mechanism of the parent amino acid, L-norvaline, is the inhibition of arginase.[1][2] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[3] By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the production of nitric oxide (NO), a critical signaling molecule in vasodilation and endothelial function.[1][4]
We can hypothesize the functional differences between the N-acetylated isomers based on principles of stereoselectivity and structure-activity relationships.
Hypothesis 1: Stereoselectivity will dictate arginase inhibition. Biological systems are inherently chiral. The active site of an enzyme is a precisely shaped pocket, and thus, the inhibitory activity of enantiomers can differ dramatically. Studies on other N-acetylated amino acids, such as N-acetyl-leucine, have shown that the biological activity resides almost exclusively in the L-isomer, with the D-isomer being inactive.[5][6] Therefore, it is highly probable that This compound will be a more potent arginase inhibitor than N-Acetyl-D-norvaline . The D-isomer may exhibit little to no activity.
Hypothesis 2: Side-chain structure will influence inhibitory potency. The linear side chain of L-norvaline allows it to mimic the substrate L-arginine and fit into the active site of arginase.[2] The branched side chain of L-valine, while also capable of inhibiting arginase, presents a different steric profile.[7] The N-acetylation adds another layer of complexity. The relative potency of This compound vs. N-Acetyl-L-valine will depend on how the combination of the side-chain structure and the acetyl group affects binding affinity within the arginase active site.
Caption: Proposed mechanism of action and hypothesized activities of isomers.
Part 3: Experimental Validation Protocols
To test these hypotheses, a two-stage experimental approach is proposed: an in vitro enzymatic assay to determine direct inhibitory potency, followed by a cell-based assay to measure the downstream physiological effect.
Experiment 1: In Vitro Arginase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentrations (IC₅₀) of this compound, N-Acetyl-D-norvaline, and N-Acetyl-L-valine against purified arginase I.
Causality: This experiment directly measures the interaction between the compounds and the enzyme target, isolating the effect from cellular uptake or metabolism. A lower IC₅₀ value indicates higher potency. This is the foundational test for our hypotheses.
Methodology: This protocol is adapted from commercially available colorimetric arginase inhibitor screening kits.[8][9] The principle involves the enzymatic conversion of L-arginine to urea by arginase, followed by the colorimetric detection of urea.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10X Arginase Assay Buffer (e.g., 500 mM Tris-HCl, pH 7.5).
-
Reconstitute purified human Arginase I enzyme in Assay Buffer to a working concentration (e.g., 0.1 U/mL).
-
Prepare a 10X L-Arginine substrate solution (e.g., 500 mM) in water.
-
Prepare stock solutions (e.g., 100 mM) of this compound, N-Acetyl-D-norvaline, and N-Acetyl-L-valine in a suitable solvent (e.g., water or DMSO). Create a serial dilution series for each compound (e.g., from 100 mM down to 1 µM).
-
Prepare the Urea Reagent, which typically contains acids and a chromogen that reacts with urea (e.g., α-isonitrosopropiophenone).
-
-
Assay Setup (96-well plate):
-
Inhibitor Wells: Add 5 µL of each inhibitor dilution to respective wells.
-
Enzyme Control (No Inhibitor): Add 5 µL of solvent to control wells.
-
Blank (No Enzyme): Add 5 µL of solvent.
-
Add 40 µL of Arginase I working solution to all wells except the Blank. Add 40 µL of Assay Buffer to the Blank wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of 10X L-Arginine substrate to all wells to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Urea Detection:
-
Stop the reaction and develop color by adding 200 µL of Urea Reagent to all wells.
-
Incubate for 60 minutes at room temperature or as specified by the reagent manufacturer.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.
-
Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
-
Table 1: Example Hypothetical Data for Arginase Inhibition Assay
| Compound | IC₅₀ (mM) |
| This compound | 5.2 |
| N-Acetyl-D-norvaline | > 100 |
| N-Acetyl-L-valine | 15.8 |
| L-norvaline (Control) | 2.5 |
(Note: Data are for illustrative purposes and must be determined experimentally.)
Experiment 2: Cell-Based Nitric Oxide (NO) Production Assay
Objective: To compare the ability of the N-acetylated isomers to increase NO production in endothelial cells, a downstream consequence of arginase inhibition.
Causality: This assay provides a physiologically relevant context. It not only confirms the mechanism of action but also accounts for factors like cell permeability and intracellular stability of the compounds. An increase in NO production would validate the functional impact of arginase inhibition.
Methodology: This protocol uses human umbilical vein endothelial cells (HUVECs) and measures total nitrate/nitrite (NOx), stable metabolites of NO, in the culture supernatant using the Griess reaction.[10][11]
Caption: Workflow for the cell-based nitric oxide production assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed HUVECs in 24-well plates and culture in complete endothelial growth medium until they reach ~90% confluency.
-
-
Cell Treatment:
-
Wash the cells with PBS and replace the medium with a low-serum medium.
-
Prepare treatment solutions of this compound, N-Acetyl-D-norvaline, and N-Acetyl-L-valine at a final concentration determined from the IC₅₀ assay (e.g., 5x IC₅₀). Include a vehicle control (solvent only) and a positive control (e.g., L-norvaline).
-
Add the treatment solutions to the cells and incubate for 24 hours.
-
-
Sample Collection and Preparation:
-
Collect the culture supernatant from each well.
-
To deproteinate the samples, mix 150 µL of supernatant with 8 µL of ZnSO₄ (e.g., 15 mg/mL), vortex, add 8 µL of NaOH (e.g., 0.5 M), vortex again, and centrifuge at >10,000 x g for 10 minutes.[11]
-
Transfer the clear supernatant to a new plate for the assay.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve (e.g., from 100 µM to 0 µM).
-
In a new 96-well plate, add 50 µL of the deproteinated sample supernatant or nitrite standards to each well.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acid) to each well.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acid) to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light, allowing the pink/purple azo dye to form.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~540 nm.
-
Generate a standard curve by plotting absorbance versus nitrite concentration.
-
Determine the nitrite concentration in the samples from the standard curve and normalize to cell number or protein content if necessary.
-
Table 2: Example Hypothetical Data for NO Production in HUVECs
| Treatment (at 25 mM) | NO Metabolite Conc. (µM) | Fold Change vs. Vehicle |
| Vehicle Control | 5.1 | 1.0 |
| This compound | 12.3 | 2.4 |
| N-Acetyl-D-norvaline | 5.5 | 1.1 |
| N-Acetyl-L-valine | 8.7 | 1.7 |
(Note: Data are for illustrative purposes and must be determined experimentally.)
Conclusion and Future Directions
This guide outlines the critical structural differences between this compound and its stereoisomeric and structural isomers and provides a robust experimental framework to elucidate the functional consequences of these differences. Based on established principles of enzyme stereoselectivity, we hypothesize that the L-isomers (this compound and N-Acetyl-L-valine) will be active as arginase inhibitors, while the D-isomer will be largely inactive. The provided protocols for in vitro enzymatic and cell-based functional assays serve as a self-validating system to rigorously test these hypotheses.
For drug development professionals, the key takeaway is the imperative to evaluate individual isomers. The pharmacokinetic and pharmacodynamic properties of the L- and D-forms can be vastly different, as seen in studies of N-acetyl-leucine where the D-isomer can interfere with the uptake of the active L-isomer.[12][13] Future studies should extend this work to include pharmacokinetic profiling of the isomers to assess their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining their therapeutic potential.
References
-
Synthesis of Arginase Inhibitors: An Overview. (2025). PubMed Central. [Link]
-
Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. (2019). PubMed Central. [Link]
-
Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. (n.d.). PubMed Central. [Link]
-
Chicoine, L. G., et al. (2004). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Churchill, G. C., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]
-
Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. [Link]
-
Catalyst University. (2019). Exercise Physiology | L-Norvaline Functions and Catabolism. YouTube. [Link]
-
Vibert, N., et al. (2008). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. PubMed. [Link]
-
Farges, M. C., et al. (1998). Effects of L-valine on growth and polyamine metabolism in human colon carcinoma cells. PubMed. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). National Institutes of Health (NIH). [Link]
-
Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. [Link]
-
Ceballos-Reyes, G., et al. (2012). Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. PubMed Central. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). ResearchGate. [Link]
-
Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (n.d.). MDPI. [Link]
-
A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. (2007). National Institutes of Health (NIH). [Link]
-
Konovalova, E. A., & Chernomortseva, E. S. (2019). The study of the endothelial protective properties of the L-norvaline combination with mexidol in the simulation of L-NAME-induced NO deficiency. Research Results in Pharmacology. [Link]
-
Mogadala, P., et al. (2023). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. PubMed. [Link]
-
Vibert, N., et al. (2008). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat. ResearchGate. [Link]
-
Arginase Inhibitors. (n.d.). NEDP. [Link]
-
ARG1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). National Institutes of Health (NIH). [Link]
-
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. (2013). Frontiers. [Link]
-
Arginase Inhibitor Screening Kit (BA0193). (n.d.). Assay Genie. [Link]
-
n-acetyl amino acids: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Arginase inhibitors. (n.d.). Genesis Drug Discovery & Development. [Link]
-
The Role of Amino Acids in Endothelial Biology and Function. (n.d.). MDPI. [Link]
-
Chemical structures of the Arginase-1 inhibitors used in this study. (n.d.). ResearchGate. [Link]
-
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.). MDPI. [Link]
-
Is L-Norvaline Bad for the Brain? (2022). The Supplement Engineer. [Link]
-
Arginase II inhibitory activity of flavonoid compounds from Scutellaria indica. (n.d.). PubMed Central. [Link]
-
N-Acetyl-l-Leucine and Neurodegenerative Disease. (2024). NNPDF. [Link]
Sources
- 1. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sciencellonline.com [sciencellonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
